Denintuzumab mafodotin
説明
特性
Key on ui mechanism of action |
Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. |
|---|---|
CAS番号 |
1399672-02-6 |
分子式 |
C52H83N7O13S |
分子量 |
1046.3 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |
InChIキー |
BXTJCSYMGFJEID-XMTADJHZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Denintuzumab Mafodotin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of denintuzumab mafodotin (SGN-CD19A), an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD19-positive B-cell malignancies.[][2] This document details the molecular components of the ADC, its targeted cellular processes, and the preclinical and clinical data supporting its therapeutic rationale.
Introduction to this compound
This compound is an investigational ADC designed for targeted delivery of a potent cytotoxic agent to cancer cells expressing the CD19 antigen.[][2] CD19 is a transmembrane glycoprotein (B1211001) expressed on the surface of most B-lineage cells and is retained on the majority of B-cell malignancies, making it an attractive target for antibody-based therapies.[3][4] The ADC consists of three key components:
-
A humanized anti-CD19 monoclonal antibody (mAb): This component provides specificity by binding to the CD19 receptor on B-cells.[][4]
-
Monomethyl auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][5][6]
-
A maleimidocaproyl (mc) linker: A non-cleavable linker that stably connects the antibody to the MMAF payload.[7][8]
The development of this compound was based on the principle of enhancing the therapeutic window of a highly potent cytotoxic agent by selectively delivering it to cancer cells, thereby minimizing systemic toxicity.[9][10]
Mechanism of Action
The antitumor activity of this compound is a multi-step process that begins with the specific binding of the ADC to CD19-expressing cells and culminates in the induction of apoptosis.
Binding, Internalization, and Payload Delivery
The mechanism unfolds as follows:
-
Binding: The anti-CD19 mAb component of this compound binds to the CD19 receptor on the surface of malignant B-cells.[3][4]
-
Internalization: Upon binding, the ADC-CD19 complex is internalized by the cell, likely through receptor-mediated endocytosis.[3][4]
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes. Within the acidic environment of the lysosome, the antibody is degraded, leading to the release of the MMAF payload into the cytoplasm.[3]
Cytotoxic Effect of Monomethyl Auristatin F (MMAF)
Once released into the cytoplasm, MMAF exerts its potent cytotoxic effects through the following mechanism:
-
Tubulin Polymerization Inhibition: MMAF binds to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential components of the mitotic spindle.[5][]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of a cascade of caspases that dismantle the cell. The B-cell lymphoma 2 (Bcl-2) family of proteins is also implicated in the MMAF-induced apoptotic mechanism.[12]
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of this compound have been evaluated in both preclinical models and clinical trials.
Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models
This compound demonstrated significant antitumor activity in pediatric B-cell acute lymphoblastic leukemia (B-ALL) PDX models.
| Model | Histology | Response to this compound |
| ALL-7 | B-cell precursor ALL | Delayed progression |
| ALL-11 | B-cell precursor ALL | Delayed progression |
| ALL-4 | Ph-like ALL | Delayed progression |
| PALLSD | Ph-like ALL | Delayed progression |
| PAMDRM | Ph-like ALL | Delayed progression |
| MLL-3 | MLL-rearranged infant ALL | Objective response |
| MLL-5 | MLL-rearranged infant ALL | Objective response |
| MLL-7 | MLL-rearranged infant ALL | Delayed progression |
| Table 1: Efficacy of this compound in Pediatric B-ALL PDX Models.[13] |
In these studies, this compound was administered weekly for three weeks at a dose of 3 mg/kg.[13] Notably, objective responses were observed in 5 out of 8 PDX models tested.[13] Interestingly, no clear correlation was observed between CD19 mRNA or cell surface expression and the in vivo response to the ADC in this set of experiments.[13]
Clinical Efficacy in Relapsed/Refractory B-Lineage Malignancies (NCT01786096)
A phase 1 dose-escalation study evaluated the safety and efficacy of this compound in adult patients with relapsed or refractory B-ALL and highly aggressive lymphomas.[7][14][15]
| Patient Population | Dosing Schedule | Number of Patients (Efficacy-Evaluable) | Composite Complete Remission (CRc) Rate |
| B-ALL | Weekly (0.3-3 mg/kg) | 32 | 19% (6/32) |
| B-ALL | Every 3 weeks (4-6 mg/kg) | 23 | 35% (8/23) |
| Table 2: Efficacy of this compound in Adult Patients with Relapsed/Refractory B-ALL.[14] |
The median duration of response across both schedules was 27 weeks.[14] Of the patients who achieved a CRc and had minimal residual disease (MRD) assessment, 7 out of 12 were MRD-negative.[14]
| Patient Population | Number of Patients (Efficacy-Evaluable) | Objective Response Rate (ORR) | Complete Remission (CR) Rate |
| Relapsed/Refractory B-cell NHL | 60 | 33% (20/60) | 22% (13/60) |
| Table 3: Efficacy of this compound in Adult Patients with Relapsed/Refractory B-cell Non-Hodgkin Lymphoma.[15] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Antibody-Drug Conjugate Internalization Assay
Objective: To quantify the internalization of this compound upon binding to CD19-expressing cells.
Methodology:
-
Cell Culture: CD19-positive B-cell lymphoma cell lines (e.g., Ramos, Raji) are cultured in appropriate media.
-
ADC Labeling: this compound is conjugated with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.
-
Incubation: The labeled ADC is incubated with the B-cell lymphoma cells at 37°C for various time points. A control group is incubated at 4°C to inhibit internalization.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence at 37°C compared to 4°C indicates internalization.
-
Confocal Microscopy: Labeled ADC-treated cells are visualized using a confocal microscope to observe the subcellular localization of the internalized ADC.
Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of MMAF on tubulin polymerization.
Methodology:
-
Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer. MMAF is dissolved in an appropriate solvent.
-
Assay Setup: The tubulin solution is mixed with GTP and a fluorescence reporter that binds to polymerized microtubules.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of polymerization is calculated from the slope of the fluorescence curve. The inhibitory effect of MMAF is determined by comparing the polymerization rate in the presence and absence of the compound.
Logical Relationships and Potential for Resistance
The efficacy of this compound is dependent on a series of biological events. Disruption of any of these steps could potentially lead to therapeutic resistance.
While some studies on other ADCs have shown a correlation between target antigen expression and cytotoxic activity, a preclinical study on this compound in pediatric ALL xenografts did not find a significant correlation between CD19 expression and in vivo activity, although this was in a small sample size.[13][16] Mechanisms of resistance to CD19-targeted therapies can include the loss or downregulation of the CD19 antigen on the tumor cell surface, although this is considered a rare event.[17] Other potential mechanisms of resistance to ADCs include impaired internalization, increased drug efflux, and mutations in the target of the cytotoxic payload.
Conclusion
This compound exemplifies the targeted therapeutic strategy of antibody-drug conjugates. Its mechanism of action relies on the specific recognition of the CD19 antigen on B-cells, efficient internalization, and the potent cytotoxic activity of the MMAF payload, which disrupts microtubule dynamics and induces apoptosis. Preclinical and early-phase clinical studies have demonstrated its antitumor activity in various B-cell malignancies. Further research is warranted to fully elucidate the factors influencing its efficacy and to overcome potential mechanisms of resistance. The development of this compound was ultimately discontinued (B1498344) for portfolio prioritization reasons.[2]
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Targeting CD19-positive lymphomas with the antibody-drug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. CD19 Expression in B-Cell Lymphomas and Clinical Considerations in the Evolving Landscape of CD19-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SGN-CD19A (Denintuzumab Mafodotin): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGN-CD19A, also known as denintuzumab mafodotin, is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD19-positive B-cell malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL).[1][2] This technical guide provides a comprehensive overview of the preclinical research findings for SGN-CD19A, focusing on its mechanism of action, in vivo efficacy, and the methodologies employed in its preclinical evaluation.
SGN-CD19A is composed of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[3][4] The targeting of CD19, a B-cell specific marker expressed in the majority of B-cell malignancies, allows for the selective delivery of the cytotoxic payload to tumor cells.[2][5]
Mechanism of Action
The antitumor activity of SGN-CD19A is initiated by the binding of the antibody component to the CD19 receptor on the surface of malignant B-cells.[1] Following binding, the ADC-receptor complex is internalized, presumably through receptor-mediated endocytosis, and trafficked to the lysosomes.[1] Within the acidic environment of the lysosome, the linker connecting the antibody and MMAF is cleaved, releasing the cytotoxic payload into the cytoplasm.[1]
MMAF then exerts its potent anti-mitotic effect by inhibiting tubulin polymerization.[1][4] This disruption of the microtubule network leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and cell death.[1]
Signaling Pathway for MMAF-Induced Apoptosis
In Vivo Preclinical Efficacy
The in vivo antitumor activity of SGN-CD19A has been evaluated in patient-derived xenograft (PDX) models of pediatric B-cell acute lymphoblastic leukemia (B-ALL).[3][5]
Pediatric B-ALL Patient-Derived Xenograft (PDX) Models
In a key preclinical study, SGN-CD19A was tested against a panel of eight B-cell lineage ALL PDXs, which included various subtypes such as B-cell precursor ALL (BCP-ALL), Ph-like ALL, and mixed-lineage leukemia (MLL)-rearranged infant ALL.[5]
Data Presentation
| PDX Model | ALL Subtype | CD19 mRNA Expression (FPKM) | CD19 Surface Expression (sABC) | SGN-CD19A Treatment Outcome (T-C days) | Objective Response |
| ALL-4 | Ph+ ALL | 133.4 | 10,654 | 67.0 | Maintained Complete Response |
| ALL-7 | BCP-ALL | 105.7 | 5,668 | 15.6 | Complete Response |
| ALL-11 | BCP-ALL | 114.2 | 7,123 | 21.0 | Complete Response |
| MLL-3 | MLLr-ALL | 89.6 | 4,556 | 13.5 | Partial Response |
| MLL-5 | MLLr-ALL | 54.3 | 880 | 3.7 | Progressive Disease |
| MLL-7 | MLLr-ALL | 98.1 | 2,345 | 18.2 | Complete Response |
| PALLSD | Ph-like ALL | 121.8 | 8,990 | 25.4 | Complete Response |
| PAMDRM | Ph-like ALL | 101.5 | 6,789 | 10.1 | Stable Disease |
T-C days: Difference in median event-free survival between treated and control groups. FPKM: Fragments Per Kilobase of transcript per Million mapped reads. sABC: specific antibody binding capacity. Data extracted from Jones et al., 2019.[3][5]
As shown in the table, single-agent SGN-CD19A demonstrated significant antitumor activity, delaying disease progression in seven out of the eight PDX models tested and achieving objective responses (Complete Response, Partial Response, or Maintained Complete Response) in five of the eight models.[3][5] Notably, there was no clear correlation observed between the level of CD19 mRNA or surface protein expression and the in vivo response to SGN-CD19A in this study.[3][5]
Combination Therapy
The potential for synergistic or enhanced antitumor activity of SGN-CD19A in combination with standard-of-care chemotherapy was also investigated. In preclinical models of non-Hodgkin lymphoma, combining SGN-CD19A with regimens such as R-ICE (rituximab, ifosfamide, carboplatin, and etoposide) has been suggested to result in synergistic activity.[6] In the pediatric ALL PDX models, the combination of SGN-CD19A with an induction-type chemotherapy regimen of vincristine, dexamethasone, and L-asparaginase (VXL) resulted in therapeutic enhancement compared to either treatment alone.[5]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
-
PDX Establishment: Patient-derived leukemia cells were implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[3] Engraftment was confirmed by monitoring for the presence of human CD45+ cells in the peripheral blood.[3]
-
Treatment: Once leukemia was established, mice were randomized into control and treatment groups. SGN-CD19A was administered intravenously, typically on a weekly schedule for a defined period (e.g., 3 mg/kg, weekly for 3 weeks).[3][5]
-
Monitoring: Disease progression was monitored by regular assessment of the percentage of human CD45+ cells in the peripheral blood.[3] For some models, bioluminescence imaging was used to track tumor burden.[3]
-
Efficacy Endpoints: The primary efficacy endpoint was event-free survival, with an "event" being defined as the percentage of human CD45+ cells in the blood reaching a predetermined threshold (e.g., >25%).[3] Objective responses were categorized based on the reduction in leukemic burden.[3]
CD19 Expression Analysis
-
RNA Sequencing: Basal CD19 gene expression in the PDX models was determined by whole-transcriptome RNA sequencing (RNA-seq) of total RNA extracted from the leukemia cells.[5]
-
Flow Cytometry for Surface Expression: The surface expression of CD19 on PDX cells was quantified using flow cytometry.[5] Single-cell suspensions from the peripheral blood, bone marrow, or spleen of engrafted mice were stained with fluorescently labeled antibodies against human CD45 and CD19.[5] The geometric mean fluorescence intensity of the CD19 signal on viable (7-AAD negative) human CD45+ cells was measured.[5] A "fluorescence minus one" (FMO) control was used for normalization.[5]
Experimental Workflow for In Vivo Efficacy Testing
Conclusion
The preclinical data for SGN-CD19A demonstrate its potent and specific antitumor activity against CD19-positive B-cell malignancies. The mechanism of action, involving targeted delivery of the microtubule-disrupting agent MMAF, leads to cell cycle arrest and apoptosis. In vivo studies using pediatric ALL PDX models have shown significant efficacy, both as a single agent and in combination with standard chemotherapy. These preclinical findings provided a strong rationale for the clinical development of SGN-CD19A for the treatment of patients with B-cell cancers. It is important to note that while showing promise, the clinical development of SGN-CD19A was ultimately discontinued.[2]
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
Denintuzumab Mafodotin: A Technical Guide to a CD19-Targeted Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denintuzumab mafodotin, also known as SGN-CD19A, is an antibody-drug conjugate (ADC) that was developed for the treatment of B-cell malignancies.[1][2] This promising therapeutic agent combines the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload, targeting the CD19 antigen expressed on the surface of B-lineage cells.[3][4] This technical guide provides an in-depth overview of this compound, its target antigen CD19, mechanism of action, and relevant experimental methodologies for its evaluation.
Core Components and Mechanism of Action
This compound is comprised of three key components:
-
A humanized IgG1 monoclonal antibody: This antibody component is designed to specifically recognize and bind to the CD19 antigen present on B-cells.[1][3]
-
Monomethyl auristatin F (MMAF): A potent anti-mitotic agent, MMAF is the cytotoxic payload of the ADC.[3][4] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
-
A non-cleavable maleimidocaproyl linker: This linker stably connects the MMAF payload to the monoclonal antibody.[2][5]
The mechanism of action of this compound follows a multi-step process.[3][6] Upon administration, the antibody component of the ADC binds to the CD19 receptor on the surface of malignant B-cells.[4] This binding event triggers the internalization of the ADC-CD19 complex.[4] Once inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of the MMAF payload.[6] The released MMAF then exerts its cytotoxic effect by disrupting the microtubule network, ultimately inducing apoptosis of the cancer cell.[3][4]
The Target Antigen: CD19
CD19 is a 95-kDa transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[3] It is a hallmark B-cell marker, expressed from the early stages of B-cell development and maintained on most malignant B-cells.[3][7] This consistent and high-level expression makes it an attractive target for immunotherapies.[3]
CD19 plays a crucial role as a co-receptor for the B-cell receptor (BCR), modulating B-cell signaling and activation.[7][8] It forms a complex with CD21, CD81, and CD225 on the B-cell surface.[9] Upon BCR engagement with an antigen, CD19 becomes phosphorylated, leading to the recruitment of signaling molecules such as phosphoinositide 3-kinase (PI3K) and Vav.[8][10] This initiates downstream signaling cascades, including the PI3K-Akt and Btk pathways, which are vital for B-cell proliferation, differentiation, and survival.[7][8]
Clinical Development and Trials
This compound has been investigated in clinical trials for various B-cell malignancies, including B-cell acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL).[1][3] While early phase trials showed promising anti-tumor activity, subsequent Phase 2 trials were terminated by the sponsor based on portfolio prioritization.[1]
Table 1: Summary of Key Clinical Trials for this compound
| Trial Identifier | Phase | Indication | Intervention | Status |
| NCT01786096 | I | B-lineage Acute Lymphoblastic Leukemia and Highly Aggressive Lymphomas | This compound | Completed[11] |
| NCT01786135 | I | Relapsed or Refractory B-cell Non-Hodgkin Lymphoma | This compound | Active, not recruiting[5] |
| NCT02592876 | II | Diffuse Large B-cell Lymphoma (DLBCL) or Follicular Lymphoma (FL) Grade 3b | This compound + R-ICE vs. R-ICE | Terminated[1][12] |
| Not specified | II | Front-line DLBCL | This compound + R-CHOP/R-CHP vs. R-CHOP | Terminated[1][11] |
Table 2: Efficacy Data from a Phase 1 Study in Relapsed/Refractory B-cell NHL [5]
| Patient Group | Objective Response Rate (ORR) | Complete Remission (CR) Rate |
| All Evaluable Patients (n=60) | 38% | 23% |
| Relapsed Patients (n=25) | 60% | 40% |
Table 3: Efficacy Data from a Phase 1 Study in Relapsed/Refractory B-ALL [13]
| Dosing Schedule | Composite Complete Remission Rate (CRc) |
| Weekly (0.3 to 3 mg/kg) | 19% |
| Every three weeks (4 to 6 mg/kg) | 38% |
Experimental Protocols for ADC Evaluation
A thorough evaluation of an ADC like this compound involves a series of in vitro and in vivo assays to characterize its physicochemical properties and biological activity.[6][14]
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[14]
Methodology: Hydrophobic Interaction Chromatography (HIC) [14]
-
Sample Preparation: Purify the ADC sample to remove unconjugated antibody and free drug.
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column.
-
Mobile Phase: Employ a reverse salt gradient, starting with a high concentration of a salt like ammonium (B1175870) sulfate (B86663) and decreasing to a low concentration, to elute the ADC species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The different ADC species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
Methodology: ATP-Based (CellTiter-Glo®) Assay [6]
-
Cell Culture: Plate CD19-positive cancer cells (e.g., Raji, Daudi) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of this compound and control antibodies for a specified period (e.g., 72-96 hours).
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Internalization Assay
This assay confirms that the ADC is internalized upon binding to its target antigen.
Methodology: pH-Sensitive Dye Assay [6]
-
ADC Labeling: Conjugate a pH-sensitive fluorescent dye to this compound. The dye should be non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Treat CD19-positive cells with the fluorescently labeled ADC.
-
Flow Cytometry Analysis: At various time points, analyze the cells using a flow cytometer to measure the increase in fluorescence intensity, which corresponds to the amount of internalized ADC.
-
Data Analysis: Quantify the rate and extent of internalization by analyzing the fluorescence signal over time.
Conclusion
This compound represents a well-characterized example of an antibody-drug conjugate targeting the clinically validated antigen CD19. Its mechanism of action, leveraging receptor-mediated internalization and potent payload delivery, provides a strong rationale for its development in B-cell malignancies. While its clinical progression has been halted, the extensive preclinical and early clinical data, along with the established methodologies for its evaluation, offer valuable insights for researchers and drug developers in the field of targeted cancer therapeutics. The principles and experimental approaches outlined in this guide can be broadly applied to the development and characterization of novel ADCs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. CD19 - Wikipedia [en.wikipedia.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. adcreview.com [adcreview.com]
- 13. adcreview.com [adcreview.com]
- 14. blog.crownbio.com [blog.crownbio.com]
In Vitro Profile of Denintuzumab Mafodotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denintuzumab mafodotin, also known as SGN-CD19A, is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD19-positive B-cell malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL).[1][2] This technical guide provides an in-depth overview of the in vitro studies of this compound, focusing on its mechanism of action, cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Structure and Components:
This compound is comprised of three key components:
-
A humanized anti-CD19 monoclonal antibody (mAb): This component specifically targets the CD19 protein, which is broadly expressed on the surface of B-lineage cells.[2][3]
-
Monomethyl auristatin F (MMAF): A potent microtubule-disrupting agent, MMAF is the cytotoxic payload responsible for inducing cell death.[2][3]
-
A stable maleimidocaproyl linker: This linker connects the anti-CD19 mAb to MMAF, ensuring the stability of the ADC in circulation.[4]
Mechanism of Action
The in vitro mechanism of action of this compound follows a multi-step process designed for targeted cytotoxicity to CD19-expressing cancer cells.
-
Binding: The anti-CD19 monoclonal antibody component of this compound binds with high affinity to the CD19 receptor on the surface of B-cell lymphoma and leukemia cells.[3]
-
Internalization: Upon binding, the ADC-CD19 complex is internalized by the cancer cell.[3]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes. Within the lysosomal compartment, the linker is cleaved, releasing the cytotoxic payload, MMAF.[3]
-
Microtubule Disruption: The released MMAF binds to tubulin, a critical component of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[3]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[3]
-
Apoptosis: Ultimately, the sustained G2/M arrest and cellular stress trigger the intrinsic apoptotic pathway, leading to programmed cell death.[3]
In Vitro Efficacy
While specific quantitative data from head-to-head in vitro studies of this compound are not extensively available in the public domain, the potent anti-tumor activity of this ADC has been demonstrated in preclinical models.
Cytotoxicity
This compound has been shown to be highly active against malignant B-cell lines in vitro. The targeted delivery of MMAF to CD19-expressing cells results in potent cytotoxicity.
Table 1: In Vitro Cytotoxicity of this compound (Illustrative)
| Cell Line | Histology | IC50 (ng/mL) |
| Lymphoma Cell Line A | Diffuse Large B-cell Lymphoma | Data not publicly available |
| Lymphoma Cell Line B | Follicular Lymphoma | Data not publicly available |
| Leukemia Cell Line C | B-cell Acute Lymphoblastic Leukemia | Data not publicly available |
Induction of Apoptosis
A key mechanism of this compound-induced cell death is the induction of apoptosis. Following G2/M phase arrest, cancer cells initiate the apoptotic cascade.
Table 2: Apoptosis Induction by this compound (Illustrative)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Lymphoma Cell Line A | Control | Data not publicly available |
| This compound | Data not publicly available | |
| Leukemia Cell Line B | Control | Data not publicly available |
| This compound | Data not publicly available |
Cell Cycle Arrest
The inhibition of tubulin polymerization by MMAF directly leads to a halt in the cell cycle at the G2/M transition. This can be quantified by analyzing the DNA content of treated cells.
Table 3: Cell Cycle Analysis of this compound Treated Cells (Illustrative)
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Lymphoma Cell Line A | Control | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
The following sections outline the general methodologies for the key in vitro experiments used to characterize the activity of this compound.
Cell Viability/Cytotoxicity Assay
Principle: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50), a cell viability assay is performed. Common methods include MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed CD19-positive B-cell lymphoma or leukemia cells in 96-well plates at a predetermined optimal density.
-
Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Apoptosis Assay
Principle: To quantify the induction of apoptosis, flow cytometry using Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI) is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Protocol:
-
Cell Treatment: Treat CD19-positive cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells, including both adherent and suspension cells if applicable.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Cell Cycle Analysis
Principle: To determine the effect of this compound on cell cycle progression, flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat CD19-positive cells with this compound for various durations.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Treat the fixed cells with RNase to prevent staining of RNA, and then stain the cellular DNA with a PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
In vitro studies of this compound have established its mechanism of action, which relies on the targeted delivery of the potent microtubule inhibitor MMAF to CD19-expressing B-cells. This targeted approach leads to G2/M cell cycle arrest and subsequent apoptosis. While the publicly available literature confirms the potent in vitro activity of this ADC, a comprehensive dataset of quantitative results across a wide range of B-cell malignancy models is not readily accessible. The experimental protocols outlined in this guide provide a framework for the continued in vitro investigation and characterization of this compound and other similar ADCs in the drug development pipeline.
References
The Core Pharmacodynamics of Denintuzumab Mafodotin in B-Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of denintuzumab mafodotin (SGN-CD19A), an antibody-drug conjugate (ADC) developed for CD19-positive B-cell malignancies. The document details its mechanism of action, summarizes key activity data, provides detailed experimental methodologies for its characterization, and visualizes the critical pathways and processes involved.
Introduction to this compound
This compound is an investigational ADC comprising a humanized anti-CD19 monoclonal antibody (mAb) linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2] The antibody component specifically targets the CD19 protein, which is broadly expressed on the surface of most B-cell lineage tumors, including non-Hodgkin lymphoma (NHL) and B-cell acute lymphoblastic leukemia (B-ALL).[1][3] This specificity allows for the targeted delivery of the cytotoxic MMAF payload directly to malignant cells, intending to spare non-target cells and widen the therapeutic window compared to traditional chemotherapy.[4]
Mechanism of Action
The anti-tumor activity of this compound is a multi-step process initiated by the specific binding of the ADC to the CD19 receptor on the B-cell surface.
-
Binding and Internalization : The anti-CD19 antibody component of the ADC binds to the CD19 protein on the tumor cell.[1]
-
Lysosomal Trafficking and Payload Release : Following binding, the ADC-CD19 complex is internalized by the cell and trafficked to the lysosome. Inside the lysosome, proteolytic degradation of the antibody releases the MMAF payload into the cytoplasm.[1]
-
Microtubule Disruption : Free MMAF binds to tubulin, the fundamental protein subunit of microtubules. This interaction inhibits tubulin polymerization, a process essential for forming the mitotic spindle.[4][5]
-
Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][5]
Quantitative Data: In Vitro and Clinical Activity
Clinical data from a Phase 1 study in patients with relapsed or refractory B-cell non-Hodgkin lymphoma provides key insights into its pharmacodynamic effect in vivo.
Table 1: Clinical Activity of this compound in Relapsed/Refractory B-Cell NHL [6]
| Parameter | Value | Patient Population |
| Objective Response Rate (ORR) | 40% (8 of 20) | Efficacy-evaluable patients |
| Complete Response (CR) Rate | 30% (6 of 20) | Efficacy-evaluable patients |
| Stable Disease (SD) | 15% (3 of 20) | Efficacy-evaluable patients |
| Progressive Disease (PD) | 45% (9 of 20) | Efficacy-evaluable patients |
Data from the interim analysis of a Phase 1, open-label, dose-escalation study (NCT01786135) presented at the 2014 ASCO Annual Meeting.[6]
Detailed Experimental Protocols
The following protocols are foundational for characterizing the pharmacodynamics of an anti-CD19 ADC like this compound in vitro. These methodologies are based on standard and published procedures for similar ADCs.
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of this compound required to inhibit the growth of B-cell lines by 50%.
A. Materials:
-
CD19-positive B-cell lines (e.g., Raji, Daudi, SU-DHL-4) and a CD19-negative control line (e.g., Jurkat).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and a non-binding control ADC.
-
96-well flat-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
B. Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of complete medium and incubate for 18-24 hours.
-
Compound Addition: Prepare a serial dilution of this compound and the control ADC in complete medium. Add 50 µL of the diluted compounds to the appropriate wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Viability Measurement: Equilibrate the plate and viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percentage of viability relative to untreated control wells. Plot the percentage of viability against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression, specifically looking for arrest in the G2/M phase.
A. Materials:
-
CD19-positive B-cell lines.
-
Complete cell culture medium.
-
This compound and a non-binding control ADC.
-
Phosphate-Buffered Saline (PBS).
-
Cold 70% ethanol (B145695).
-
Propidium Iodide (PI)/RNase Staining Buffer.
-
Flow cytometer.
B. Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 10x IC50 concentration) or control ADC for 24-48 hours.
-
Harvesting: Harvest both adherent and suspension cells, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 single-cell events.
-
Analysis: Gate on the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay quantifies the induction of apoptosis following treatment with this compound.
A. Materials:
-
CD19-positive B-cell lines.
-
This compound and a non-binding control ADC.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
B. Methodology:
-
Cell Treatment: Seed cells and treat with this compound (e.g., at 10x IC50 concentration) or control ADC for 48-72 hours.
-
Harvesting: Collect all cells (including supernatant) and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
Mandatory Visualizations (Graphviz DOT)
The following diagrams illustrate key conceptual frameworks related to the pharmacodynamics of this compound.
Caption: Mechanism of action of this compound from binding to apoptosis.
Caption: Core experimental workflow for in vitro pharmacodynamic characterization.
Caption: Cellular signaling cascade following MMAF-mediated tubulin disruption.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijmcmed.org [ijmcmed.org]
- 4. CD19-Targeted Immunotherapies for Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Structural Composition of Denintuzumab Mafodotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denintuzumab mafodotin, also known as SGN-CD19A, is an antibody-drug conjugate (ADC) that was investigated for the treatment of CD19-positive B-cell malignancies.[1][2][3] This technical guide provides a detailed overview of its structural components, including the monoclonal antibody, the cytotoxic payload, and the linker technology. Furthermore, it outlines the experimental protocols for its synthesis and characterization, and visualizes its mechanism of action through detailed diagrams.
Core Structural Components
This compound is a complex molecule comprising three key components: a humanized monoclonal antibody (denintuzumab), a potent microtubule-disrupting agent (monomethyl auristatin F or MMAF), and a stable linker that covalently connects the antibody to the cytotoxic payload.[3][4][5]
The Antibody: Denintuzumab
Denintuzumab is a humanized immunoglobulin G1 (IgG1)-kappa monoclonal antibody that specifically targets the CD19 antigen, a transmembrane glycoprotein (B1211001) expressed on the surface of B-lymphocytes.[2][5] This high specificity for CD19 allows for the targeted delivery of the cytotoxic payload to B-cell malignancies.
The Payload: Monomethyl Auristatin F (MMAF)
The cytotoxic agent, monomethyl auristatin F (MMAF), is a synthetic analog of the natural antineoplastic agent dolastatin 10.[2] MMAF functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cell.[2][4]
The Linker: Maleimidocaproyl (mc)
This compound utilizes a non-cleavable maleimidocaproyl (mc) linker.[4][6] This linker forms a stable thioether bond with cysteine residues on the antibody.[6] The non-cleavable nature of the linker ensures that the ADC remains intact in circulation, minimizing off-target toxicity.[6] The release of the active payload is dependent on the proteolytic degradation of the antibody backbone following internalization into the target cancer cell's lysosome.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for each component of this compound.
| Component | Type/Description | Molecular Weight (Approx.) | Target |
| Antibody | Humanized Anti-CD19 IgG1-kappa | 144.54 kDa | CD19 Antigen |
| Payload | Monomethyl Auristatin F (MMAF) | 732.0 g/mol | Tubulin |
| Linker-Payload Adduct | Cysteine-mc-MMAF | 1046.3 g/mol | N/A |
| Drug-to-Antibody Ratio (DAR) | Average number of drug molecules per antibody | 4 | N/A |
Experimental Protocols
The following sections detail the methodologies for the conjugation of this compound and its subsequent characterization.
Antibody-Drug Conjugation Protocol
This protocol describes the general steps for the conjugation of a maleimide-activated MMAF to the denintuzumab antibody via cysteine-thiol chemistry.
3.1.1. Materials:
-
Denintuzumab (anti-CD19 mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduction Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Maleimide-activated MMAF (mc-MMAF) dissolved in DMSO or DMA
-
Conjugation Buffer (same as Reduction Buffer)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Desalting columns or centrifugal concentrators (30 kDa MWCO)
3.1.2. Procedure:
-
Antibody Reduction:
-
The antibody is buffer-exchanged into the Reduction Buffer.
-
A calculated molar excess of TCEP (typically 10-20 fold) is added to the antibody solution to reduce the interchain disulfide bonds.
-
The reaction is incubated at 37°C for 1-2 hours.
-
Excess TCEP is removed using a desalting column or centrifugal concentrator, exchanging the buffer to the Conjugation Buffer.
-
-
MMAF-Linker Conjugation:
-
The reduced antibody concentration is adjusted (e.g., to 5 mg/mL) in the Conjugation Buffer.
-
The mc-MMAF solution is added to the reduced antibody, typically at a 1.5 to 2-fold molar excess over the available thiol groups. The final organic solvent concentration should be kept below 10%.
-
The reaction mixture is incubated at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.
-
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules per antibody (DAR) is a critical quality attribute of an ADC.[7][8] It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC)-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][9]
3.2.1. HIC-HPLC Method:
-
The ADC sample is injected onto a HIC column.
-
A decreasing salt gradient is used to elute the different drug-loaded species. The higher the drug load, the more hydrophobic the ADC, and the later it elutes.
-
The peak area for each species (DAR 0, 2, 4, 6, 8) is integrated.
-
The average DAR is calculated as the weighted average of the different species.
3.2.2. LC-MS Method:
-
The intact ADC is analyzed by LC-MS to obtain the molecular weights of the different drug-loaded species.
-
The mass spectrum is deconvoluted to determine the relative abundance of each species.
-
The average DAR is calculated from the relative abundances and the corresponding drug loads.
Visualizations
The following diagrams illustrate the structural composition, experimental workflow, and mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Anti-CD19 ADC|SGN-19A [benchchem.com]
- 7. hpst.cz [hpst.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. shimadzu.com [shimadzu.com]
The Rationale for Targeting CD19 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CD19 protein has emerged as a cornerstone target for the treatment of a wide spectrum of B-cell hematological malignancies. Its consistent and high-level expression on the surface of malignant B-cells, coupled with its critical role in B-cell receptor (BCR) signaling, provides a strong rationale for the development of targeted immunotherapies. This technical guide delves into the molecular and clinical basis for targeting CD19, offering a comprehensive overview of the underlying biology, therapeutic modalities, and key experimental methodologies. We present a detailed examination of the CD19 signaling pathway, quantitative clinical data from pivotal trials of approved and investigational agents, and protocols for essential preclinical and clinical assays. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy.
The Central Role of CD19 in B-Cell Biology and Malignancy
CD19, a 95 kDa type I transmembrane glycoprotein (B1211001) and a member of the immunoglobulin superfamily, is a definitive B-cell lineage marker.[1] Its expression is tightly regulated throughout B-cell development, from early pro-B cells to mature B-cells, and is maintained in the majority of B-cell cancers.[1] Notably, CD19 is absent on hematopoietic stem cells and terminally differentiated plasma cells, making it an attractive therapeutic target with a favorable safety profile.[1]
Functionally, CD19 is a critical co-receptor that modulates both BCR-dependent and independent signaling pathways, thereby lowering the threshold for B-cell activation.[1] It forms a complex with CD21, CD81, and CD225 on the B-cell surface, which plays a pivotal role in B-cell proliferation, differentiation, and survival.[1] In the context of hematological malignancies, the dysregulation of CD19 signaling is implicated in the pathogenesis and progression of diseases such as acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and various B-cell lymphomas.
Therapeutic Strategies Targeting CD19
The unique expression profile and functional significance of CD19 have led to the development of several classes of immunotherapies, each with a distinct mechanism of action.
-
Monoclonal Antibodies (mAbs): These antibodies, such as tafasitamab, bind to CD19 on malignant B-cells and exert their anti-tumor effects primarily through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).
-
Antibody-Drug Conjugates (ADCs): ADCs, like loncastuximab tesirine (B3181916), consist of a CD19-targeting monoclonal antibody linked to a potent cytotoxic agent. Upon binding to CD19, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death.
-
Bispecific T-Cell Engagers (BiTEs): BiTEs, exemplified by blinatumomab, are engineered proteins that simultaneously bind to CD19 on cancer cells and CD3 on T-cells. This dual binding brings T-cells into close proximity with malignant B-cells, leading to T-cell activation and targeted cell lysis.
-
Chimeric Antigen Receptor (CAR) T-Cell Therapy: This revolutionary approach involves genetically modifying a patient's own T-cells to express a CAR that recognizes CD19. These engineered CAR T-cells are then infused back into the patient, where they can effectively identify and eliminate CD19-positive cancer cells. Prominent examples include axicabtagene ciloleucel, tisagenlecleucel, and lisocabtagene maraleucel.
Quantitative Efficacy and Safety Data from Pivotal Clinical Trials
The clinical development of CD19-targeted therapies has been marked by a series of pivotal trials that have demonstrated their significant efficacy and manageable safety profiles in heavily pretreated patient populations. The following tables summarize key data from these landmark studies.
Table 1: Efficacy and Safety of CD19 CAR T-Cell Therapies in Relapsed/Refractory B-Cell Malignancies
| Trial (Product) | Malignancy | N | ORR (%) | CR (%) | Median DOR (months) | Grade ≥3 CRS (%) | Grade ≥3 Neurotoxicity (%) |
| ZUMA-1 (Axicabtagene Ciloleucel) | Large B-Cell Lymphoma | 101 | 83 | 58 | 11.1 | 11 | 32 |
| JULIET (Tisagenlecleucel) | Large B-Cell Lymphoma | 93 | 52 | 40 | Not Reached | 22 | 12 |
| TRANSCEND NHL 001 (Lisocabtagene Maraleucel) | Large B-Cell Lymphoma | 257 | 73 | 53 | 23.1 | 2 | 10 |
ORR: Overall Response Rate; CR: Complete Response; DOR: Duration of Response; CRS: Cytokine Release Syndrome. Data from ZUMA-1[2][3][4][5][6], JULIET[7][8][9][10][11], and TRANSCEND NHL 001[12][13][14][15][16].
Table 2: Efficacy and Safety of Other CD19-Targeted Therapies
| Trial (Product) | Therapy Type | Malignancy | N | ORR (%) | CR (%) | Median DOR (months) | Key Grade ≥3 Adverse Events (%) |
| L-MIND (Tafasitamab + Lenalidomide) | Monoclonal Antibody | Diffuse Large B-Cell Lymphoma | 80 | 57.5 | 41.3 | 43.9 | Neutropenia (51), Thrombocytopenia (18) |
| LOTIS-2 (Loncastuximab Tesirine) | Antibody-Drug Conjugate | Diffuse Large B-Cell Lymphoma | 145 | 48.3 | 24.8 | Not Reached (in CR patients) | Neutropenia (26), Thrombocytopenia (18) |
| TOWER (Blinatumomab) | Bispecific T-Cell Engager | B-Cell Precursor ALL | 271 | 44 (CR/CRh/CRi) | 34 | 7.3 | Febrile Neutropenia (28), Neutropenia (16) |
CRh: Complete Response with partial hematologic recovery; CRi: Complete Response with incomplete hematologic recovery. Data from L-MIND[17][18][19][20][21], LOTIS-2[22][23][24][25][26], and TOWER[27][28][29].
Key Experimental Protocols
The development and evaluation of CD19-targeted therapies rely on a suite of specialized experimental protocols. Below are detailed methodologies for critical assays.
Quantification of CD19 Expression by Flow Cytometry
Objective: To determine the percentage of CD19-positive cells and the antigen density on the cell surface.
Protocol:
-
Cell Preparation:
-
Collect peripheral blood or bone marrow aspirate in EDTA-containing tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Alternatively, for whole blood staining, lyse red blood cells after staining.
-
Wash cells twice with cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) (FACS buffer).
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.[30]
-
-
Staining:
-
Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add a pre-titered amount of fluorochrome-conjugated anti-human CD19 antibody (e.g., clone HIB19 or SJ25C1) and other relevant markers for immunophenotyping.[31]
-
Include an isotype control to assess non-specific binding.
-
Incubate for 20-30 minutes at 4°C in the dark.[30]
-
-
Washing and Fixation:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of 1% paraformaldehyde in PBS for fixation.[30]
-
-
Data Acquisition and Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Gate on the lymphocyte or blast population based on forward and side scatter properties.
-
Determine the percentage of CD19-positive cells by comparing with the isotype control.
-
For quantitative analysis of antigen density, use calibrated beads with a known number of antibody binding sites (e.g., Quantum Simply Cellular beads) to generate a standard curve and convert the mean fluorescence intensity (MFI) of the CD19-positive population to antibody binding capacity (ABC) values.[32]
-
In Vitro Cytotoxicity Assay: Chromium-51 Release Assay
Objective: To measure the ability of effector cells (e.g., CAR T-cells) to lyse CD19-positive target cells.
Protocol:
-
Target Cell Labeling:
-
Harvest CD19-positive target cells (e.g., NALM-6, Raji) in logarithmic growth phase.
-
Resuspend 1-5 x 10^6 target cells in 100 µL of complete RPMI medium.
-
Add 100 µCi of Sodium Chromate (51Cr) and incubate for 1-2 hours at 37°C, with occasional mixing.[33][34]
-
Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated 51Cr.[34]
-
Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well round-bottom plate.
-
Prepare effector cells (e.g., CD19 CAR T-cells) at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
For spontaneous release control, add 100 µL of medium only to target cells.
-
For maximum release control, add 100 µL of 2% Triton X-100 to target cells.[35]
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to counting tubes or a LumaPlate.[33][35]
-
-
Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:[35] % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
CAR T-Cell Manufacturing Workflow
Objective: To generate clinical-grade CD19-targeted CAR T-cells from a patient's peripheral blood.
Protocol Overview:
-
Leukapheresis:
-
Collect peripheral blood mononuclear cells (PBMCs) from the patient via leukapheresis.[36]
-
-
T-Cell Selection and Activation:
-
Gene Transfer (Transduction):
-
Transduce the activated T-cells with a lentiviral or retroviral vector encoding the CD19-specific CAR construct. Polybrene or other transduction enhancers may be used to increase efficiency.[38]
-
-
Ex Vivo Expansion:
-
Harvesting and Formulation:
-
Harvest the expanded CAR T-cells and wash them to remove residual culture medium and cytokines.
-
Formulate the final CAR T-cell product in a cryopreservation medium.
-
-
Cryopreservation and Quality Control:
-
Cryopreserve the formulated CAR T-cells.
-
Perform comprehensive quality control testing, including sterility, endotoxin (B1171834) levels, mycoplasma detection, CAR expression level, cell viability, and potency (cytotoxicity).[37]
-
Visualizing Key Pathways and Processes
CD19 Signaling Pathway
Caption: CD19 signaling pathway in B-cells.
CAR T-Cell Therapy Workflow
Caption: Autologous CAR T-cell manufacturing workflow.
Mechanisms of CD19-Targeted Therapies
Caption: Mechanisms of action of CD19-targeted therapies.
Conclusion
The targeting of CD19 represents a paradigm shift in the treatment of hematological malignancies, offering durable responses in patients with relapsed and refractory disease. The diverse array of therapeutic modalities, each with its unique mechanism of action, provides a range of options for clinicians and patients. The continued success of these therapies is a testament to the robust scientific rationale for targeting CD19. Future research will likely focus on optimizing these therapies to overcome resistance mechanisms, such as CD19 antigen loss, and on expanding their application to a broader range of B-cell disorders. This technical guide provides a foundational understanding of the principles and practices that underpin this rapidly evolving and impactful field of oncology.
References
- 1. CD19: a biomarker for B cell development, lymphoma diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of Efficacy and Safety Findings from ZUMA-1 (the Pivotal Trial) - Axicabtagene Ciloleucel for Large B-Cell Lymphoma: Clinical Report - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Five-year follow-up of ZUMA-1 supports the curative potential of axicabtagene ciloleucel in refractory large B-cell lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. Long-term safety for patients with tisagenlecleucel-treated relapsed/refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Two-year follow-up of lisocabtagene maraleucel in relapsed or refractory large B-cell lymphoma in TRANSCEND NHL 001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term outcomes from the phase II L-MIND study of tafasitamab (MOR208) plus lenalidomide in patients with relapsed or refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. targetedonc.com [targetedonc.com]
- 20. Tafasitamab for patients with relapsed or refractory diffuse large B-cell lymphoma: final 5-year efficacy and safety findings in the phase II L-MIND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study | Haematologica [haematologica.org]
- 23. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ashpublications.org [ashpublications.org]
- 27. BLINCYTO® (blinatumomab) Clinical Data | TOWER Study in Relapsed/Refractory B-cell ALL [blincytohcp.com]
- 28. Benefit–Risk Assessment of Blinatumomab in the Treatment of Relapsed/Refractory B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. amgen.com [amgen.com]
- 30. bdbiosciences.com [bdbiosciences.com]
- 31. tools.thermofisher.com [tools.thermofisher.com]
- 32. CD19 Expression Analysis Using Two Flow cytometric Quantitative Schemes: An approach for Identifying Robust B-cell Reference Control Materials | NIST [nist.gov]
- 33. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 34. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 35. benchchem.com [benchchem.com]
- 36. novartis.com [novartis.com]
- 37. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 38. Frontiers | Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy [frontiersin.org]
- 39. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for SGN-CD19A (Denintuzumab Mafodotin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for SGN-CD19A, also known as denintuzumab mafodotin.[1] This antibody-drug conjugate (ADC) targets the CD19 protein, which is broadly expressed on B-cell malignancies, and delivers the potent microtubule-disrupting agent monomethyl auristatin F (MMAF).[1][2] The following sections detail the quantitative data from key Phase I clinical trials, the experimental protocols employed, and the underlying mechanism of action.
Mechanism of Action
SGN-CD19A is a humanized anti-CD19 monoclonal antibody linked to MMAF.[1] Upon administration, the antibody component of SGN-CD19A binds to the CD19 receptor on the surface of malignant B-cells. This binding triggers the internalization of the ADC into the cell. Inside the cell, the linker connecting the antibody to MMAF is cleaved, releasing the cytotoxic payload. MMAF then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from two early-phase clinical trials of SGN-CD19A.
Table 1: Phase I Study in Relapsed/Refractory B-lineage Non-Hodgkin Lymphoma (NCT01786135)
This Phase I, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and antitumor activity of SGN-CD19A in patients with relapsed or refractory B-cell NHL.[3]
| Parameter | Value |
| Patient Population | |
| Total Patients Treated | 62 |
| Diffuse Large B-cell Lymphoma (DLBCL) | 53 (85%) |
| Mantle Cell Lymphoma | 5 (8%) |
| Follicular Lymphoma Grade 3 | 3 (5%) |
| Median Age (years) | 65 (range, 28-81) |
| Median Prior Systemic Therapies | 2 (range, 1-6) |
| Prior Autologous Stem Cell Transplant (ASCT) | 15 (24%) |
| Refractory to Most Recent Therapy | 37 (60%) |
| Dosing Schedules | |
| Every 3 weeks (q3wk) | 52 patients (0.5-6 mg/kg) |
| Every 6 weeks (q6wk) | 10 patients (3 mg/kg) |
| Efficacy (Efficacy-Evaluable Patients, n=60) | |
| Overall Objective Response Rate (ORR) | 33% (20 patients) |
| Complete Remission (CR) Rate | 22% (13 patients) |
| Median Duration of Objective Response (q3wk schedule) | |
| Relapsed Patients | 39 weeks |
| Refractory Patients | 41 weeks |
| Pharmacokinetics | |
| Mean Terminal Half-life | ~2 weeks |
Table 2: Phase I Study in Relapsed/Refractory B-lineage Acute Leukemia (B-ALL) and Highly Aggressive Lymphoma (NCT01786096)
This Phase I dose-escalation study assessed the safety, tolerability, pharmacokinetics, and antitumor activity of SGN-CD19A in adult patients with relapsed or refractory B-ALL, B-cell lymphoblastic lymphoma (B-LBL), or Burkitt leukemia/lymphoma.[4]
| Parameter | Value |
| Patient Population (Adults) | |
| Total Patients Treated | 71 |
| B-ALL | 59 |
| B-LBL | 6 |
| Burkitt Leukemia/Lymphoma | 6 |
| Median Age (years) | 45 (range, 18-77) |
| Median Prior Therapies | 2 (range, 1-8) |
| Prior Allogeneic Stem Cell Transplant | 20 (28%) |
| Dosing Schedules | |
| Weekly (Days 1 and 8 of 21-day cycles) | 40 patients (0.3-3 mg/kg) |
| Every 3 weeks (q3wk) | 31 patients (4-6 mg/kg) |
| Efficacy (Efficacy-Evaluable Adult B-ALL Patients) | |
| Weekly Dosing (N=32) | |
| Complete Remission (CR) + CR with incomplete blood count recovery (CRi) / CR with incomplete platelet recovery (CRp) (CRc) Rate | Not specified, but 12 pts with CRc across both schedules |
| Every 3 weeks (q3wk) Dosing (N=23) | |
| CRc Rate | 35% |
| Overall Response (B-ALL) | |
| Median Duration of Response (across schedules) | 27 weeks |
| Minimal Residual Disease (MRD) Negative | 7 of 12 patients with CRc and available MRD assessment |
| Maximum Tolerated Dose (MTD) | |
| q3wk Schedule | 5 mg/kg |
| Weekly Schedule | Not reached |
Experimental Protocols
Study Design and Patient Population
Both NCT01786135 and NCT01786096 were Phase I, open-label, dose-escalation studies conducted at multiple centers.[3][4][5] The primary objectives were to evaluate the safety and tolerability of SGN-CD19A and to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[4]
Eligible patients were adults (and adolescents in NCT01786135) with relapsed or refractory B-cell malignancies who had received at least one prior systemic therapy.[3][4] Patients with specific subtypes of B-cell cancers were enrolled in each study as detailed in the tables above. For the B-ALL study, patients with Philadelphia chromosome-positive (Ph+) disease were required to have failed a second-generation tyrosine kinase inhibitor (TKI).[4]
Dosing and Administration
SGN-CD19A was administered intravenously.[3] Both studies utilized a dose-escalation design to identify the MTD.[4] A modified continual reassessment method was used for dose allocation.[3][4] Two different dosing schedules were explored:
-
Every 3 weeks (q3wk): This schedule was evaluated in both the NHL and B-ALL trials.[3][4]
-
Weekly: This schedule was investigated in the B-ALL trial, with administration on Days 1 and 8 of a 21-day cycle.[4]
Safety and Efficacy Assessments
Safety was monitored through the evaluation of adverse events (AEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events. The most frequently reported AEs across both studies included ocular symptoms such as blurry vision and dry eye, as well as fatigue.[3][4] Ocular side effects were generally manageable with topical steroids and dose modifications.[3][4]
Efficacy was assessed based on objective response rates, including complete and partial remissions, and the duration of these responses.[3][4] In the B-ALL study, minimal residual disease (MRD) was also assessed to determine the depth of response.[4]
Pharmacokinetic and Biomarker Analysis
Pharmacokinetic (PK) parameters were evaluated to understand the absorption, distribution, metabolism, and excretion of SGN-CD19A. The ADC demonstrated a mean terminal half-life of approximately two weeks.[3] In the B-ALL study, it was observed that unbound CD19 on peripheral blasts inversely correlated with the concentration of the ADC in circulation.[4] Archived tissue was collected in the NHL study to assess potential biomarkers of response.[3]
Conclusion
The early-phase clinical trials of SGN-CD19A (this compound) have demonstrated its potential as a therapeutic agent for patients with relapsed or refractory B-cell malignancies. The ADC was generally well-tolerated and showed encouraging antitumor activity, including durable responses in heavily pretreated patient populations.[3][4] The data from these foundational studies have provided valuable insights into the safety, efficacy, and pharmacokinetic profile of SGN-CD19A, informing its further clinical development. However, it is important to note that the development of this compound was later discontinued (B1498344) by the sponsor based on portfolio prioritization.[1]
References
Methodological & Application
Application Notes and Protocols for Denintuzumab Mafodotin in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of denintuzumab mafodotin (SGN-CD19A) in preclinical in vivo xenograft models of B-cell malignancies. This compound is an antibody-drug conjugate (ADC) that targets CD19, a protein widely expressed on the surface of B-cell cancers.[1][2] It consists of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2]
Mechanism of Action
This compound exerts its anti-tumor activity through a targeted delivery mechanism. The anti-CD19 antibody component of the ADC binds to the CD19 receptor on the surface of malignant B-cells.[2] Following binding, the ADC-CD19 complex is internalized by the cell.[3] Inside the cell, the linker is cleaved, releasing the cytotoxic MMAF payload.[3] MMAF then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.[2]
Signaling Pathway
Data Presentation
The following table summarizes the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of pediatric B-cell acute lymphoblastic leukemia (ALL).
| PDX Model | Leukemia Subtype | Treatment Schedule | Outcome | Reference |
| 8 B-cell lineage ALL PDXs | B-cell precursor ALL, Ph-like ALL, mixed-lineage leukemia rearranged infant ALL | 3 mg/kg, weekly for 3 weeks | Significantly delayed progression in 7 of 8 models; Objective responses in 5 of 8 models | [4] |
Experimental Protocols
Protocol 1: Establishment of B-cell Leukemia/Lymphoma Patient-Derived Xenografts (PDX)
This protocol describes the establishment of B-cell malignancy xenografts in immunodeficient mice, a critical step for evaluating the in vivo efficacy of this compound.
Materials:
-
Viably cryopreserved primary patient B-cell leukemia or lymphoma cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Sterile syringes and needles (27-30 gauge)
-
Cell culture medium (e.g., RPMI-1640 with 20% FBS)
-
Ficoll-Paque
-
Animal housing under sterile conditions
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved primary patient cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed cell culture medium.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
-
Wash the isolated cells twice with sterile PBS or HBSS.
-
Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
-
Animal Inoculation (Intravenous Injection):
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Secure the mouse in a restraining device.
-
Wipe the tail with an alcohol pad.
-
Using a 27-30 gauge needle, inject 100-200 µL of the cell suspension into the lateral tail vein.
-
-
Engraftment Monitoring:
-
Monitor the mice for signs of disease, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Starting 2-3 weeks post-injection, perform weekly or bi-weekly peripheral blood draws to monitor for the presence of human CD45+ cells by flow cytometry. Engraftment is typically considered successful when human CD45+ cells reach >1% in the peripheral blood.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established B-cell malignancy xenograft models.
Materials:
-
Established B-cell leukemia/lymphoma xenograft-bearing mice
-
This compound (SGN-CD19A)
-
Vehicle control (e.g., sterile PBS)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for monitoring peripheral blood engraftment
Procedure:
-
Animal Grouping:
-
Once tumors are established (e.g., palpable tumors of 100-200 mm³ for subcutaneous models or >1% human CD45+ cells in peripheral blood for disseminated models), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
For the treatment group, administer this compound at a dose of 3 mg/kg weekly for 3 weeks via intravenous injection.[4]
-
For the control group, administer an equivalent volume of the vehicle control on the same schedule.
-
-
Efficacy Monitoring:
-
For subcutaneous models: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
For disseminated models: Monitor the percentage of human CD45+ cells in the peripheral blood weekly by flow cytometry.
-
Monitor animal body weight and overall health status throughout the study.
-
Define study endpoints, such as tumor growth delay, tumor regression, or survival.
-
-
Data Analysis:
-
Compare the tumor growth curves or survival rates between the this compound-treated group and the vehicle control group.
-
Statistical analysis (e.g., t-test, ANOVA, log-rank test) should be performed to determine the significance of the observed differences.
-
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
Application Note: Cell-based Assay Methods for Denintuzumab Mafodotin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxicity of Denintuzumab mafodotin (SGN-CD19A). This compound is an antibody-drug conjugate (ADC) that targets the CD19 antigen present on B-lymphocyte-derived malignancies.[1][2][3] It consists of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[3] The protocols outlined herein are designed to enable researchers to assess the potency and mechanism of action of this ADC in vitro, covering cell viability, apoptosis induction, and cell cycle arrest.
Mechanism of Action
The efficacy of this compound relies on a multi-step process.[4]
-
Binding: The antibody component specifically targets and binds to the CD19 protein on the surface of malignant B-cells.[2]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[1][2]
-
Payload Release: The ADC is trafficked to the lysosome, where the linker connecting the antibody and the cytotoxic payload is cleaved, releasing MMAF into the cytoplasm.[1]
-
Cytotoxicity: The released MMAF binds to tubulin and inhibits its polymerization, a critical process for microtubule formation.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2]
Caption: Mechanism of Action of this compound.
Experimental Workflow Overview
A systematic approach is required to characterize the cytotoxic effects of this compound. The general workflow involves preparing target cells, treating them with a range of ADC concentrations, and subsequently performing various assays to measure cell health, death pathways, and cell cycle status.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
This assay determines the dose-dependent cytotoxic effect of this compound by measuring the metabolic activity of viable cells.
Materials:
-
CD19-positive cell line (e.g., Ramos, NALM-6) and a CD19-negative control cell line.[5][6]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).[4]
-
This compound, unconjugated antibody, and free MMAF payload.[4]
-
96-well flat-bottom tissue culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for "cells only" (positive control) and "medium only" (blank).
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound (e.g., from 10 µg/mL to 0.01 ng/mL) in complete medium. Also, prepare controls with the unconjugated antibody and free MMAF.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Calculate the percentage of cell viability relative to the untreated "cells only" control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CD19-positive cells treated as described below.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding Buffer (provided with the kit).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed 1x10^6 cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 5x IC50) for 48-72 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells (both adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer, detecting FITC (early apoptosis) and PI (late apoptosis/necrosis) fluorescence.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This assay measures the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), allowing for the detection of G2/M arrest.
Materials:
-
CD19-positive cells treated as described below.
-
Cold 70% Ethanol (B145695).
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed 1x10^6 cells in a 6-well plate. Treat with this compound at the IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the PI fluorescence to determine DNA content.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the untreated control to identify an accumulation of cells in the G2/M phase.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different conditions and experiments.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Target Expression | Compound | IC50 (ng/mL) |
| Ramos (Burkitt's Lymphoma) | CD19-Positive | This compound | 5.8 |
| NALM-6 (B-ALL) | CD19-Positive | This compound | 12.3 |
| Jurkat (T-cell Leukemia) | CD19-Negative | This compound | > 1000 |
| Ramos (Burkitt's Lymphoma) | CD19-Positive | Unconjugated Antibody | > 1000 |
| Ramos (Burkitt's Lymphoma) | CD19-Positive | Free MMAF | 0.5 |
Note: The IC50 values presented are hypothetical examples for illustrative purposes.
Table 2: Example Apoptosis and Cell Cycle Analysis Summary (Ramos Cells at 48h)
| Treatment | Concentration | Apoptotic Cells (%) | G2/M Phase Cells (%) |
| Untreated Control | - | 5.2 | 15.1 |
| This compound | 1x IC50 | 45.8 | 68.5 |
| This compound | 5x IC50 | 72.3 | 75.2 |
Conclusion
The cell-based assays detailed in this document provide a robust framework for characterizing the in vitro cytotoxicity of this compound. By quantifying cell viability (IC50), confirming the induction of apoptosis, and demonstrating cell cycle arrest at the G2/M phase, researchers can effectively validate the potency and mechanism of action of this ADC, providing critical data for preclinical development.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. eag.com [eag.com]
- 6. Engineering of CD19 Antibodies: A CD19-TRAIL Fusion Construct Specifically Induces Apoptosis in B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Denintuzumab Mafodotin for Diffuse Large B-cell Lymphoma
Introduction
Denintuzumab mafodotin (formerly SGN-CD19A) is an antibody-drug conjugate (ADC) designed for the treatment of CD19-positive B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[1] It comprises a humanized anti-CD19 monoclonal antibody covalently linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[2][3] The CD19 antigen is an ideal therapeutic target as it is broadly expressed across various B-cell cancers.[4][5] this compound was developed to internalize upon binding to CD19 on tumor cells, subsequently releasing its cytotoxic payload to induce cell death.[4][6] While it showed encouraging activity in early-phase clinical trials, its development was ultimately discontinued (B1498344) by the sponsor due to portfolio prioritization.[1] These notes provide a summary of its mechanism, clinical data in DLBCL, and relevant experimental protocols for research and development purposes.
Mechanism of Action
The therapeutic strategy of this compound is based on the targeted delivery of a cytotoxic agent to CD19-expressing tumor cells. The process involves several key steps:
-
Binding: The anti-CD19 antibody component of the ADC specifically binds to the CD19 receptor on the surface of B-cell lymphoma cells.[6]
-
Internalization: Following binding, the entire ADC-CD19 receptor complex is internalized into the cell via endocytosis.[5][6]
-
Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome, where cellular proteases cleave the linker connecting the antibody to the MMAF payload.[5]
-
Cytotoxicity: Once released into the cytoplasm, MMAF binds to tubulin and potently inhibits microtubule polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5][6]
Application Notes
Clinical Efficacy in Relapsed/Refractory DLBCL
This compound demonstrated encouraging antitumor activity as a monotherapy in heavily pretreated patients with relapsed or refractory (R/R) B-cell non-Hodgkin lymphoma, including a large contingent of DLBCL patients. The tables below summarize key efficacy data from Phase I studies.
Table 1: Efficacy of Single-Agent this compound in R/R Aggressive NHL (ASH 2014 Data) [4][8]
| Patient Population | Evaluable Patients (n) | Objective Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) |
| All Dose Levels (incl. 45 DLBCL) | 51 | 35% | 20% | 16% |
| Relapsed Disease Subset | Not Specified | 55% | 32% | 23% |
Table 2: Efficacy of Single-Agent this compound in R/R B-Cell NHL (ASH 2015 Data) [3]
| Patient Population | Efficacy-Evaluable Patients (n) | Dosing Schedule | Objective Response Rate (ORR) | Complete Remission (CR) |
| Overall (incl. 53 DLBCL) | 60 | q3wk & q6wk | 33% | 22% |
| Relapsed Disease Subset | Not Specified | q3wk & q6wk | 56% | 40% |
Clinical Trials in Combination Therapy
Based on promising Phase I results and preclinical data suggesting synergistic activity, randomized Phase II trials were initiated to evaluate this compound in combination with standard chemotherapy regimens for DLBCL.[4][8][9]
-
NCT02592876: This trial was designed to evaluate this compound plus R-ICE (rituximab, ifosfamide, carboplatin, etoposide) versus R-ICE alone in patients with R/R DLBCL eligible for autologous stem cell transplant (ASCT).[10][11]
-
NCT02855359: This study aimed to assess this compound combined with R-CHOP or R-CHP versus R-CHOP alone as a first-line therapy for patients with high-risk DLBCL.[12][13]
Both trials were ultimately terminated by the sponsor before completion.[1]
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated. The most frequently reported adverse events were primarily ocular in nature and manageable.
Table 3: Common Adverse Events (Any Grade) in Phase I Studies [3][4][8]
| Adverse Event | Frequency | Management |
| Blurred Vision | 60-65% | Steroid eye drops, dose modifications |
| Dry Eye | 46-52% | Steroid eye drops, dose modifications |
| Fatigue | 35-38% | Supportive care |
| Keratopathy (Superficial) | 31-35% | Steroid eye drops, dose modifications |
| Constipation | 33% | Supportive care |
Ocular symptoms were typically superficial, generally reversible, and improved or resolved with treatment and dose adjustments.[4][8]
Experimental Protocols
The following are representative protocols for the preclinical evaluation of ADCs like this compound.
Protocol 1: In Vitro Cytotoxicity (Cell Viability) Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the ADC.[14][15]
Objective: To measure the dose-dependent cytotoxic effect of this compound on CD19-positive (target) and CD19-negative (control) cancer cell lines.
Materials:
-
CD19-positive DLBCL cell line (e.g., SU-DHL-4, U-2932)
-
CD19-negative cell line (e.g., a non-hematopoietic line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, control antibody (non-binding IgG), free MMAF payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend in complete medium.
-
Seed 5,000-10,000 cells per well in 50 µL of medium into a 96-well plate.[14]
-
Include wells for no-cell blanks. Incubate overnight (37°C, 5% CO2).
-
-
ADC Treatment:
-
Prepare 2x concentrated serial dilutions of this compound, control antibody, and free payload in complete medium.
-
Add 50 µL of the 2x ADC dilutions to the appropriate wells to achieve a final volume of 100 µL. Add 50 µL of medium to control wells.
-
Incubate for 72-120 hours at 37°C, 5% CO2.[14]
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.[15]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell blank wells.
-
Calculate cell viability as a percentage relative to untreated control wells.
-
Plot the percentage of viability against the log of ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit (e.g., in GraphPad Prism).[14]
-
Protocol 2: In Vivo Efficacy Study (Patient-Derived Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a DLBCL patient-derived xenograft (PDX) model.[16][17][18]
Objective: To assess the in vivo efficacy of this compound in reducing or inhibiting tumor growth in an immunodeficient mouse model bearing human DLBCL tumors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Cryopreserved or fresh DLBCL PDX tumor tissue/cells
-
Matrigel (optional, for subcutaneous implantation)
-
This compound, vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Sterile surgical tools, syringes, and needles
Procedure:
-
Tumor Implantation:
-
Thaw or prepare a single-cell suspension of DLBCL PDX cells.
-
Subcutaneously inject 1-10 million cells (often mixed with Matrigel) into the flank of each mouse.[17]
-
Monitor mice regularly for tumor formation.
-
-
Study Initiation and Randomization:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., n=8-10 per group).
-
Treatment groups: Vehicle Control, this compound (e.g., 3 mg/kg).[18]
-
-
Dosing:
-
Administer the ADC or vehicle via intravenous (IV) injection.
-
Follow a specific dosing schedule, for example, once weekly for three weeks.[18]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after a fixed duration.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups. Analyze for statistically significant differences in tumor volume and survival.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. adcreview.com [adcreview.com]
- 5. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 6. Facebook [cancer.gov]
- 7. Frontiers | CD19-Targeted Immunotherapies for Diffuse Large B-Cell Lymphoma [frontiersin.org]
- 8. biospace.com [biospace.com]
- 9. ashpublications.org [ashpublications.org]
- 10. adcreview.com [adcreview.com]
- 11. A randomized, open-label phase 2 study of this compound (SGN-CD19A) plus rituximab, ifosfamide, carboplatin, and etoposide (19A+RICE) chemotherapy vs. RICE in the treatment of patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who are candidates for autologous stem cell transplant | Dana-Farber Cancer Institute [dana-farber.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 18. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Denintuzumab Mafodotin Internalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denintuzumab mafodotin (SGN-CD19A) is an antibody-drug conjugate (ADC) that targets the CD19 protein, a B-cell specific marker expressed in the majority of B-cell malignancies.[1][2][3] This ADC is composed of a humanized anti-CD19 monoclonal antibody linked to the potent cytotoxic agent monomethyl auristatin F (MMAF).[1][4] The therapeutic efficacy of this compound is critically dependent on its binding to CD19 on the surface of cancer cells, followed by internalization of the ADC-antigen complex.[4][5] Once internalized, the ADC is trafficked to lysosomes, where the MMAF payload is released, leading to cell cycle arrest and apoptosis.[1][5]
The assessment of an ADC's internalization efficiency is a crucial step in its preclinical development. Understanding the rate and extent of internalization helps in the selection of optimal ADC candidates and provides insights into their mechanism of action. This document provides detailed application notes and protocols for several key techniques used to assess the internalization of this compound.
Mechanism of Action: From Binding to Payload Release
The journey of this compound from the extracellular space to its intracellular target involves a series of orchestrated events. This process, crucial for its therapeutic effect, is initiated by the specific binding of the antibody component to the CD19 receptor on the surface of B-cells.
References
Application Notes: Analysis of CD19 Expression on Target Cells via Flow Cytometry
Introduction
CD19, a 95 kDa transmembrane glycoprotein, is a definitive biomarker for B-lymphocytes.[1][2] It is expressed throughout B-cell development, from the pro-B cell stage until terminal differentiation into plasma cells, although its expression can be downregulated in the final plasma cell stage.[1][2] CD19 plays a crucial role as a co-receptor for the B-cell receptor (BCR), modulating B-cell signaling and activation.[3] Its consistent expression on normal and malignant B-cells makes it an invaluable target for diagnostics and immunotherapies, such as CAR-T cell therapy and monoclonal antibody treatments for B-cell malignancies like acute lymphoblastic leukemia (ALL) and B-cell lymphomas.[2][3][4] Flow cytometry is a powerful technique for the qualitative and quantitative assessment of CD19 expression on individual cells, providing critical data for clinical and research applications.[5][6]
Principle of Detection
Flow cytometry allows for the rapid analysis of single cells as they pass through a laser beam.[1] For CD19 detection, cells are incubated with a fluorochrome-conjugated monoclonal antibody specific to the CD19 antigen. As the stained cells pass through the laser, the fluorochrome is excited and emits light at a specific wavelength. Detectors in the flow cytometer capture this emitted light, allowing for the identification and quantification of CD19-positive cells.[7] Multi-color flow cytometry can be employed by using a panel of antibodies to simultaneously identify specific B-cell subsets based on the differential expression of CD19 and other cell surface markers.[8]
Quantitative Analysis of CD19 Expression
The level of CD19 expression can be quantified in terms of Antibodies Bound Per Cell (ABC). This quantitative data is crucial for assessing therapeutic targets and monitoring disease. Studies have established reference values for CD19 ABC on peripheral blood mononuclear cells (PBMCs).
| PBMC Source | Mean CD19 ABC (Flow Cytometry) | 95% Confidence Range |
| Manufacturer A | 7,700 | 4,700 - 11,300 |
| Manufacturer B | 10,900 | 7,400 - 14,900 |
| Manufacturer C | 14,000 | 7,200 - 22,000 |
| (Data sourced from a study establishing CD19 B-cell reference control materials. ABC values were determined using a combined uncertainty analysis from two flow cytometry-based quantification methods.)[5][9] |
Experimental Workflow Diagram
Caption: Experimental workflow for CD19 expression analysis by flow cytometry.
Detailed Experimental Protocols
This section provides two standard protocols for staining human peripheral blood samples for CD19 expression analysis.
A. Reagents and Materials
-
Specimen: Human whole blood collected in EDTA tubes or isolated PBMCs.[7]
-
Antibodies: Fluorochrome-conjugated anti-human CD19 antibody (e.g., clone SJ25C1, HIB19).[1][10] Isotype control corresponding to the CD19 antibody.
-
Buffers:
-
Supplies:
-
12x75 mm flow cytometry tubes.[1]
-
Micropipettes and tips.
-
Centrifuge.
-
Vortex mixer.
-
Flow cytometer.
-
B. Protocol 1: Lysed Whole Blood Staining
This method is rapid and suitable for routine analysis.
-
Aliquot Blood: Add 100 µL of well-mixed, anticoagulated whole blood to the bottom of a flow cytometry tube.[7]
-
Add Antibody: Add the pre-titrated optimal volume of fluorochrome-conjugated anti-CD19 antibody. In a separate tube, add the corresponding isotype control for a negative control.[7]
-
Incubate: Vortex gently and incubate for 15-30 minutes at room temperature (20-25°C) or 30-60 minutes at 2-8°C, protected from light.[1][7]
-
Lyse RBCs: Add 2 mL of 1X RBC Lysis Buffer to each tube.[1]
-
Incubate for Lysis: Vortex immediately and incubate for 10 minutes at room temperature in the dark. Do not exceed 15 minutes.[1]
-
Centrifuge: Centrifuge the tubes at 300-400 x g for 5 minutes at room temperature.[1]
-
Wash: Decant the supernatant and add 2 mL of Flow Cytometry Staining Buffer. Centrifuge again at 300-400 x g for 5 minutes.[1]
-
Resuspend: Decant the supernatant and resuspend the cell pellet in 0.5 - 1 mL of Flow Cytometry Staining Buffer.[1]
-
Acquire Data: The sample is now ready for analysis on a flow cytometer. Keep samples at 2-8°C in the dark until acquisition, preferably within 24 hours.[7]
C. Protocol 2: PBMC Staining
This method is used when a purified lymphocyte population is required.
-
Prepare Cells: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1-2 x 10⁷ cells/mL.[7]
-
Aliquot Cells: Add 50 µL of the cell suspension (approximately 1 x 10⁶ cells) to a flow cytometry tube.[7]
-
Add Antibody: Add the pre-titrated volume of anti-CD19 antibody and the isotype control to their respective tubes.
-
Incubate: Vortex gently and incubate for 20-30 minutes in an ice bath or at 4°C, protected from light.[7]
-
Wash: Add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 250-400 x g for 5 minutes at 2-8°C.[7]
-
Resuspend: Decant the supernatant, leaving a small residual volume. Resuspend the cell pellet in 0.5 mL of Flow Cytometry Staining Buffer.[7]
-
Acquire Data: Proceed with flow cytometry analysis.
D. Data Analysis and Gating Strategy
-
Instrument Setup: Use a calibrated flow cytometer. Set up fluorescence compensation to correct for spectral overlap between fluorochromes if performing multi-color analysis.
-
Gating:
-
Singlet Gate: Gate on single cells using Forward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H) to exclude cell doublets and aggregates.[8]
-
Live Cell Gate: If using a viability dye, gate on the live (dye-negative) population.
-
Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.[8]
-
CD19+ Gate: From the lymphocyte gate, create a histogram or dot plot to visualize CD19 fluorescence. Set a gate on the CD19-positive population based on the isotype control or an unstained sample.[8]
-
CD19 Signaling Pathway
CD19 functions as a critical co-receptor that enhances signaling through the B-cell receptor (BCR). Upon antigen binding to the BCR, CD19 is phosphorylated, which initiates a downstream signaling cascade involving the recruitment and activation of phosphoinositide 3-kinase (PI3K) and subsequently, Protein Kinase B (Akt).[3] This signaling pathway is vital for B-cell activation, proliferation, and differentiation.[1]
Caption: Simplified CD19 co-receptor signaling pathway.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. CD19: a biomarker for B cell development, lymphoma diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD19 - Wikipedia [en.wikipedia.org]
- 4. Serial evaluation of CD19 surface expression in pediatric B-cell malignancies following CD19-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing CD19 B-cell reference control materials for comparable and quantitative cytometric expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Impact of CD19 Expression Assessed by Quantitative PCR in Lymphoma Patients Undergoing CAR‐T Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Identify B Cell Subsets in Flow Cytometry (CD19, B220, Etc) | Bio-Techne [bio-techne.com]
- 9. CD19 Expression Analysis Using Two Flow cytometric Quantitative Schemes: An approach for Identifying Robust B-cell Reference Control Materials | NIST [nist.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Denintuzumab Mafodotin Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denintuzumab mafodotin, also known as SGN-CD19A, is an antibody-drug conjugate (ADC) that targets the CD19 protein, which is broadly expressed on the surface of B-cell malignancies.[1][2] This therapeutic agent is composed of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[3][4] The mechanism of action involves the binding of the ADC to the CD19 receptor on cancer cells, leading to internalization of the complex. Once inside the cell, the MMAF payload is released, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5] These application notes provide a summary of the administration, efficacy, and safety of this compound in preclinical animal models, offering valuable insights for the design of future non-clinical studies.
Data Presentation
Efficacy of this compound in Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenograft (PDX) Models
This compound has demonstrated significant single-agent activity in preclinical studies utilizing patient-derived xenografts from pediatric B-cell lineage acute lymphoblastic leukemia.[6][7] In these studies, administration of this compound at a dose of 3 mg/kg weekly for three weeks resulted in a significant delay in disease progression in 7 out of 8 PDX models tested.[6][7] Objective responses were observed in 5 of the 8 models, including complete remissions.[6][7]
| PDX Model | Leukemia Subtype | Delay in Disease Progression (T-C value in days) | Objective Response |
| ALL-7 | BCP-ALL | 30.7 | Complete Remission (CR) |
| ALL-11 | BCP-ALL | 67.0 | Maintained CR (MCR) |
| ALL-4 | Ph+-ALL | 3.7 | No Objective Response |
| PALLSD | Ph-like ALL | 14.5 | Partial Response (PR) |
| PAMDRM | Ph-like ALL | 23.3 | Not Reported |
| MLL-3 | MLLr-ALL | 28.5 | Complete Remission (CR) |
| MLL-5 | MLLr-ALL | 11.2 | No Objective Response |
| MLL-7 | MLLr-ALL | 16.5 | Partial Response (PR) |
T-C value represents the difference in the median time to reach the endpoint (leukemia progression) between the treated (T) and control (C) groups.[6] BCP-ALL: B-cell precursor ALL; Ph+-ALL: Philadelphia chromosome-positive ALL; Ph-like ALL: Philadelphia chromosome-like ALL; MLLr-ALL: Mixed-lineage leukemia-rearranged ALL.[6]
Preclinical Toxicity Profile of MMAF-Containing Antibody-Drug Conjugates
While specific comprehensive toxicology reports for this compound in preclinical models are not extensively detailed in the public domain, the toxicity profile is largely attributed to its monomethyl auristatin F (MMAF) payload.[7][8] Preclinical and clinical studies of various MMAF-containing ADCs have identified a class-specific toxicity profile.
| Toxicity Type | Observed Effects | Animal Models |
| Hematological | Thrombocytopenia (reduction in platelet count) | Rodents, Non-human primates |
| Ocular | Superficial microcystic keratopathy, blurred vision, dry eye | Non-human primates |
| General | Fatigue, nausea | Non-human primates |
It is important to note that the severity of these toxicities is dose-dependent.[7][8] In a clinical study of this compound, the incidence of grade ≥3 thrombocytopenia was approximately 10%.[7] Ocular toxicities are a known class effect of MMAF-containing ADCs and are typically managed with dose modifications and supportive care.[8][9]
Experimental Protocols
In Vivo Efficacy Study in Pediatric ALL PDX Models
This protocol outlines the methodology for evaluating the efficacy of this compound in patient-derived xenograft (PDX) models of pediatric acute lymphoblastic leukemia.[6]
1. Animal Models:
-
Immunocompromised mice, such as Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) or NOD/SCID gamma (NSG) mice, are utilized to allow for the engraftment of human leukemia cells.[6]
2. Cell Preparation and Engraftment:
-
Patient-derived leukemia cells from various ALL subtypes are prepared as a single-cell suspension.
-
A predetermined number of viable cells (e.g., 1 x 10^6 to 5 x 10^6 cells per mouse) are injected intravenously (i.v.) into recipient mice.
3. Monitoring of Leukemia Engraftment and Progression:
-
Leukemia burden is monitored regularly by flow cytometry to detect the percentage of human CD45+ cells in peripheral blood.
-
Alternatively, if the leukemia cells are engineered to express a reporter gene (e.g., luciferase), disease progression can be monitored non-invasively using bioluminescence imaging (BLI).[6]
-
Treatment is typically initiated when the leukemia burden reaches a predetermined threshold (e.g., >1% human CD45+ cells in peripheral blood).[6]
4. Drug Formulation and Administration:
-
This compound is formulated in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).
-
The drug is administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg on a weekly schedule for three consecutive weeks.[6][7]
5. Efficacy Assessment:
-
The primary endpoint is the delay in leukemia progression, measured as the time for the percentage of human CD45+ cells to reach a defined endpoint (e.g., 25% in peripheral blood) or the development of clinical signs of disease.
-
Objective responses, such as partial response (PR), complete remission (CR), and maintained complete remission (MCR), are determined based on the reduction in leukemia burden.[6]
6. Combination Therapy (Optional):
-
To evaluate synergistic or additive effects, this compound can be administered in combination with standard-of-care chemotherapy regimens, such as a VXL cocktail (vincristine, dexamethasone, and L-asparaginase).[6]
Preclinical Toxicology Assessment
A general workflow for assessing the toxicology of an antibody-drug conjugate like this compound is as follows:
1. Animal Species Selection:
-
Two species are typically used: a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., cynomolgus monkey). The non-rodent species is often chosen based on the cross-reactivity of the antibody component with the target antigen in that species.[10]
2. Dose Range Finding Studies:
-
Acute or dose-escalation studies are performed to determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities.
3. Repeat-Dose Toxicology Studies:
-
Animals are administered this compound at multiple dose levels for a specified duration (e.g., 4 or 13 weeks) to assess the potential for cumulative toxicity.
-
Parameters monitored include:
-
Clinical Observations: Daily checks for any signs of morbidity, changes in behavior, or physical abnormalities.
-
Body Weight: Measured at least weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Regular eye examinations by a veterinary ophthalmologist to detect any ocular changes.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on blood cells, liver function, kidney function, and other biochemical parameters.
-
Toxicokinetics: Plasma concentrations of the ADC and the free payload (MMAF) are measured to understand the exposure-response relationship.
-
Pathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination to identify any microscopic changes in organs.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical in vivo efficacy studies.
References
- 1. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. This compound | C52H83N7O13S | CID 86278355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. adcreview.com [adcreview.com]
- 10. prisysbiotech.com [prisysbiotech.com]
Application Notes and Protocols: Immunohistochemical Staining of CD19 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) detection of the CD19 protein in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Introduction
CD19, a 95 kDa transmembrane glycoprotein (B1211001) and a member of the immunoglobulin superfamily, is a critical biomarker for B-cells.[1] It is expressed from the pro-B cell stage through differentiation into plasma cells and plays a crucial role in modulating B-cell receptor (BCR) signaling, B-cell activation, and proliferation.[2][3][4] Due to its specific expression on normal and neoplastic B-cells, CD19 is a key diagnostic marker for B-cell malignancies, including various lymphomas and leukemias, and a primary target for immunotherapies such as CAR-T cell therapy.[1][3] Accurate detection of CD19 by immunohistochemistry is vital for diagnosis, prognosis, and guiding therapeutic strategies.[5][6]
CD19 Signaling Pathway
CD19 acts as a central co-receptor for the B-cell receptor (BCR), significantly amplifying signaling. Upon antigen binding to the BCR, Src family kinases like Lyn phosphorylate the cytoplasmic tail of CD19.[7] This phosphorylation creates docking sites for downstream signaling molecules, most notably phosphoinositide 3-kinase (PI3K), which in turn activates the Akt signaling pathway, promoting cell survival and proliferation.[3][4] CD19 signaling is also intertwined with other pathways, including those involving Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2), which are essential for B-cell activation.[4]
References
- 1. CD19: a biomarker for B cell development, lymphoma diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD19 controls TLR9 responses in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD19 - Wikipedia [en.wikipedia.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Clinical Impact of CD19 Expression Assessed by Quantitative PCR in Lymphoma Patients Undergoing CAR‐T Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A CD19-dependent signaling pathway regulates autoimmunity in Lyn-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGN-CD19A in Combination with R-ICE Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the antibody-drug conjugate SGN-CD19A (Denintuzumab Mafodotin) and the R-ICE chemotherapy protocol, focusing on their proposed combination for the treatment of B-cell malignancies, particularly relapsed or refractory diffuse large B-cell lymphoma (DLBCL). While a Phase II clinical trial for this combination was initiated, it was later terminated due to portfolio prioritization, limiting the availability of clinical data. However, preclinical studies have suggested a synergistic anti-tumor effect.
Introduction to SGN-CD19A and R-ICE
SGN-CD19A (this compound) is an antibody-drug conjugate (ADC) that targets the CD19 protein, which is broadly expressed on the surface of B-cells and B-cell malignancies.[1][2] The ADC consists of a humanized anti-CD19 monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[1] Upon binding to CD19 on a target cell, SGN-CD19A is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis.[3]
R-ICE is a salvage chemotherapy regimen used for patients with relapsed or refractory aggressive B-cell lymphomas.[4] The protocol consists of a combination of four drugs:
-
Rituximab: A monoclonal antibody that targets the CD20 protein on B-cells.
-
Ifosfamide: An alkylating agent that damages cancer cell DNA.
-
Carboplatin: A platinum-based chemotherapy drug that also damages DNA.
-
Etoposide: A topoisomerase inhibitor that interferes with DNA replication.
The R-ICE regimen is often used to achieve a significant response before a patient undergoes an autologous stem cell transplant.[4]
Preclinical Rationale for Combination Therapy
Preclinical studies investigating the combination of SGN-CD19A and the R-ICE protocol in non-Hodgkin lymphoma models have indicated a synergistic effect. An abstract from the American Association for Cancer Research (AACR) in 2015 reported that the combination of SGN-CD19A with R-ICE resulted in "impressive anti-tumor activity" in multiple xenograft models, exceeding the activity of SGN-CD19A alone. While specific quantitative data from these studies is not publicly available, the qualitative results provided the rationale for initiating a Phase II clinical trial. The proposed mechanism for this synergy involves the multi-faceted attack on B-cell lymphoma cells, combining the targeted cell-killing of SGN-CD19A with the broad cytotoxic effects of the R-ICE components.
Data Presentation
As the Phase II clinical trial (NCT02592876) was terminated, there is no clinical data available for the combination of SGN-CD19A and R-ICE. The preclinical data, while described as showing "synergistic activity," has not been published in a format that allows for detailed quantitative analysis in tables.
Table 1: Components of the R-ICE Chemotherapy Protocol
| Component | Drug Class | Mechanism of Action |
| Rituximab | Monoclonal Antibody | Targets CD20 on B-lymphocytes, leading to cell lysis. |
| Ifosfamide | Alkylating Agent | Cross-links DNA, which results in the inhibition of DNA synthesis and function. |
| Carboplatin | Platinum Analog | Binds to DNA, causing cross-linking and subsequent inhibition of DNA replication and transcription. |
| Etoposide | Topoisomerase II Inhibitor | Inhibits topoisomerase II, an enzyme essential for DNA replication, leading to DNA breaks and cell death. |
Table 2: SGN-CD19A (this compound) Characteristics
| Component | Description |
| Antibody | Humanized anti-CD19 monoclonal antibody. |
| Payload | Monomethyl auristatin F (MMAF), a microtubule-disrupting agent. |
| Target | CD19, a B-cell surface protein. |
| Mechanism of Action | Binds to CD19, internalizes, and releases MMAF, leading to cell cycle arrest and apoptosis. |
Experimental Protocols
While the specific protocol for the preclinical studies of SGN-CD19A in combination with R-ICE is not publicly available, a general methodology for such an in vivo xenograft study can be outlined based on similar preclinical evaluations of SGN-CD19A.
In Vivo Xenograft Model Protocol for SGN-CD19A and R-ICE Combination
1. Cell Line and Animal Model:
-
Cell Line: A human diffuse large B-cell lymphoma (DLBCL) cell line expressing high levels of CD19 (e.g., SUDHL-4, OCI-Ly10).
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or CB-17 SCID) to allow for the growth of human tumor xenografts.
2. Tumor Implantation:
-
Inject a suspension of the DLBCL cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
3. Treatment Groups:
-
Vehicle control (e.g., saline).
-
SGN-CD19A monotherapy.
-
R-ICE chemotherapy alone.
-
SGN-CD19A in combination with R-ICE chemotherapy.
4. Dosing and Administration:
-
SGN-CD19A: Administer intravenously (IV) at a specified dose and schedule (e.g., once weekly for 3 weeks). The dosage would be determined from prior dose-ranging studies.
-
R-ICE: Administer the components of the R-ICE protocol according to a scaled-down, mouse-equivalent dosing regimen. This would involve intraperitoneal (IP) or IV administration of Rituximab, Ifosfamide, Carboplatin, and Etoposide on a schedule that mimics the clinical protocol.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Body Weight: Monitor the body weight of the mice as an indicator of treatment toxicity.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a certain size, or after a predetermined period.
-
Statistical Analysis: Analyze the differences in tumor growth between the treatment groups using appropriate statistical methods (e.g., ANOVA, t-tests).
Visualizations
Signaling Pathway of SGN-CD19A
Caption: Mechanism of action of SGN-CD19A.
Experimental Workflow for Preclinical Evaluation
Caption: In vivo xenograft study workflow.
Logical Relationship of Combination Therapy
Caption: Rationale for combination therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 3. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
Monitoring Denintuzumab Mafodotin Efficacy in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denintuzumab mafodotin (SGN-CD19A) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD19-positive B-cell malignancies such as acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma.[1][2] It is comprised of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2] The specificity of the anti-CD19 antibody for its target, which is broadly expressed on B-cell tumors, allows for the targeted delivery of MMAF, thereby aiming to enhance the therapeutic window by minimizing systemic toxicity.[3][4] These application notes provide detailed protocols for monitoring the preclinical efficacy of this compound, focusing on in vitro and in vivo methodologies.
Mechanism of Action
The antitumor activity of this compound is initiated by the binding of its antibody component to the CD19 receptor on the surface of malignant B-cells.[3][5] Following binding, the ADC-CD19 complex is internalized, and the MMAF payload is released within the cell.[3] MMAF then binds to tubulin, inhibiting its polymerization and leading to a cell cycle arrest in the G2/M phase, which ultimately induces apoptosis.[3][5][6]
Figure 1. Mechanism of action of this compound.
Data Presentation: Preclinical Efficacy Summary
The following tables summarize representative quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models of Pediatric B-Cell Acute Lymphoblastic Leukemia [7]
| PDX Model | Histology | Treatment Schedule | Outcome |
| ALL-7 | BCP-ALL | 3 mg/kg, weekly for 3 weeks | Complete Response (CR) |
| ALL-11 | BCP-ALL | 3 mg/kg, weekly for 3 weeks | Maintained Complete Response (MCR) |
| MLL-3 | MLL-rearranged | 3 mg/kg, weekly for 3 weeks | Complete Response (CR) |
| PALLSD | Ph-like | 3 mg/kg, weekly for 3 weeks | Partial Response (PR) |
| MLL-7 | MLL-rearranged | 3 mg/kg, weekly for 3 weeks | Partial Response (PR) |
| ALL-4 | Ph+ | 3 mg/kg, weekly for 3 weeks | Significant delay in disease progression |
| MLL-5 | MLL-rearranged | 3 mg/kg, weekly for 3 weeks | Significant delay in disease progression |
BCP-ALL: B-cell precursor acute lymphoblastic leukemia; MLL: Mixed-lineage leukemia; Ph: Philadelphia chromosome
Note: In the pediatric ALL PDX study, no significant correlation was observed between CD19 mRNA or cell surface expression levels and the in vivo antitumor activity of this compound.[7]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in CD19-positive B-cell lines.
Materials:
-
CD19-positive B-cell lines (e.g., Raji, Daudi)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture CD19-positive B-cell lines in complete medium.
-
Harvest cells in exponential growth phase and determine cell density and viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (medium only).
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Figure 2. Workflow for the in vitro cytotoxicity assay.
CD19 Expression Analysis by Flow Cytometry
This protocol details the quantification of CD19 expression on the surface of B-cell lines.
Materials:
-
CD19-positive and negative control cell lines
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Anti-human CD19 antibody (e.g., clone HIB19) conjugated to a fluorophore (e.g., FITC, PE)
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the anti-CD19 antibody or the isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population using forward and side scatter.
-
Compare the fluorescence intensity of the cells stained with the anti-CD19 antibody to the isotype control to determine the percentage of CD19-positive cells and the mean fluorescence intensity.
-
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a B-cell malignancy PDX model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cryopreserved PDX tumor fragments or cell suspension
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Anesthesia
Protocol:
-
Tumor Implantation:
-
Thaw cryopreserved PDX tumor tissue or cells.
-
Implant the tumor fragments or inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of the mice. Matrigel may be used to enhance engraftment.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3 mg/kg) and vehicle control intravenously or intraperitoneally according to the desired schedule (e.g., weekly for 3 weeks).[7]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight and overall health of the mice.
-
The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate TGI at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 5. Facebook [cancer.gov]
- 6. This compound | C52H83N7O13S | CID 86278355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Denintuzumab Mafodotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) Denintuzumab mafodotin. The information provided is designed to help identify and overcome potential mechanisms of resistance in cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound, suggesting potential causes and solutions.
Issue 1: Reduced or Loss of Cytotoxicity in Previously Sensitive Cell Lines
| Potential Cause | Suggested Troubleshooting Steps |
| Downregulation or loss of CD19 antigen expression. | 1. Quantify CD19 Surface Expression: Use flow cytometry to compare CD19 levels between sensitive and resistant cell lines.[1][2][3][4][5] 2. mRNA Expression Analysis: Perform qRT-PCR to determine if the reduction in surface protein is due to decreased gene expression. |
| Impaired ADC internalization. | 1. Internalization Assay: Utilize a pH-sensitive dye-based assay or a fluorescently-labeled antibody to track the internalization of this compound.[6][7][8][9][10] Compare the rate and extent of internalization in resistant versus sensitive cells. |
| Increased drug efflux of MMAF. | 1. Drug Efflux Assay: Use a fluorescent substrate-based assay (e.g., with Rhodamine 123 or DiOC2(3)) to measure the activity of efflux pumps like P-glycoprotein (MDR1/ABCB1).[11][12][13] 2. Western Blot Analysis: Check for overexpression of MDR1 or other ABC transporters in resistant cell lines. |
| Resistance to the MMAF payload. | 1. Direct MMAF Cytotoxicity Assay: Treat cells with free MMAF to determine if the resistance is specific to the conjugated drug or the payload itself. 2. Tubulin Polymerization Assay: Assess for mutations or alterations in tubulin that may prevent MMAF binding. |
| Deregulation of apoptotic pathways. | 1. Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining assay to quantify apoptosis in response to treatment.[14][15][16][17] 2. Western Blot for Apoptosis Markers: Analyze the expression and cleavage of key apoptosis-related proteins such as Caspase-3, PARP, and members of the Bcl-2 family.[18][19][20][21][22] |
Issue 2: High Variability in Cytotoxicity Assay Results
| Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent cell seeding. | 1. Ensure a homogenous single-cell suspension before and during plating. 2. Calibrate pipettes and use appropriate techniques for accurate cell dispensing.[23] |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[23] |
| ADC instability. | 1. Verify the storage conditions and integrity of the this compound stock. 2. Assess the stability of the ADC in the specific culture medium and serum concentration being used.[23] |
| Cell line health and passage number. | 1. Use cells with a consistent and low passage number. 2. Regularly test for mycoplasma contamination.[23] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibody-drug conjugate that targets the CD19 protein present on the surface of B-cells.[7] Upon binding to CD19, the ADC is internalized by the cell. Inside the cell, the cytotoxic payload, monomethyl auristatin F (MMAF), is released from the antibody.[7] MMAF then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7]
Q2: What are the primary known mechanisms of resistance to antibody-drug conjugates like this compound?
A2: Resistance to ADCs is often multifactorial. The most common mechanisms include:
-
Reduced target antigen expression: A decrease in the amount of CD19 on the cell surface reduces the binding of the ADC.[24][25]
-
Impaired ADC internalization and trafficking: Changes in the cellular machinery responsible for bringing the ADC inside the cell and transporting it to the lysosome can prevent the release of the cytotoxic payload.[24]
-
Increased drug efflux: Cancer cells can upregulate transporter proteins, such as P-glycoprotein (MDR1), which act as pumps to remove the MMAF payload from the cell before it can exert its effect.[24][26]
-
Payload resistance: The cancer cells may develop mechanisms to resist the effects of MMAF itself, for example, through mutations in tubulin.[25]
-
Dysregulation of apoptosis: Alterations in the pathways that control programmed cell death can make the cells less sensitive to the cytotoxic effects of the payload.[25]
Q3: How can I generate a this compound-resistant cell line for my studies?
A3: A common method for developing resistant cell lines is through continuous or intermittent exposure to the drug. This involves treating a sensitive parental cell line with gradually increasing concentrations of this compound over a prolonged period. The surviving cells that are able to proliferate at higher drug concentrations are then selected and expanded as the resistant cell line.
Q4: What quantitative data should I collect to characterize a resistant cell line?
A4: To thoroughly characterize a resistant cell line, it is recommended to collect the following quantitative data and compare it to the parental sensitive cell line:
| Parameter | Method | Example Data (Hypothetical) |
| IC50 (this compound) | Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | Sensitive: 10 ng/mLResistant: 500 ng/mL |
| IC50 (Free MMAF) | Cytotoxicity Assay | Sensitive: 1 nMResistant: 100 nM |
| CD19 Surface Expression (MFI) | Flow Cytometry | Sensitive: 5000Resistant: 500 |
| ADC Internalization (% of control) | Fluorescence-based Internalization Assay | Sensitive: 80%Resistant: 20% |
| MDR1 Efflux Activity (% of control) | Dye Efflux Assay | Sensitive: 10%Resistant: 90% |
| Apoptosis (% Annexin V positive) | Flow Cytometry | Sensitive: 70%Resistant: 15% |
MFI: Mean Fluorescence Intensity
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate resistance mechanisms.
Protocol 1: Quantification of CD19 Surface Expression by Flow Cytometry
Objective: To quantify and compare the levels of CD19 on the surface of sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
PE-conjugated anti-human CD19 antibody (or other suitable fluorophore)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the recommended amount of PE-conjugated anti-human CD19 antibody or the corresponding isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Compare the Mean Fluorescence Intensity (MFI) of the CD19-stained samples between the sensitive and resistant cell lines after subtracting the MFI of the isotype control.[1][2][4]
Protocol 2: ADC Internalization Assay
Objective: To assess the rate and extent of this compound internalization.
Materials:
-
Sensitive and resistant cell lines
-
Fluorescently labeled this compound (or use a secondary antibody detection method)
-
Live-cell imaging microscope or flow cytometer
-
Quenching solution (if applicable)
Procedure (using a pH-sensitive dye):
-
Label this compound with a pH-sensitive fluorescent dye that fluoresces in the acidic environment of endosomes and lysosomes.
-
Seed sensitive and resistant cells in appropriate culture vessels (e.g., 96-well plate).
-
Add the labeled ADC to the cells and incubate at 37°C.
-
Measure the increase in fluorescence over time using a plate reader, flow cytometer, or live-cell imaging system.
-
A reduced rate and magnitude of fluorescence increase in the resistant cell line would indicate impaired internalization.[6][7][8][9][10]
Protocol 3: MDR1 (P-glycoprotein) Efflux Assay
Objective: To measure the activity of the MDR1 drug efflux pump.
Materials:
-
Sensitive and resistant cell lines
-
Fluorescent MDR1 substrate (e.g., Rhodamine 123, DiOC2(3))
-
MDR1 inhibitor (e.g., Verapamil, Cyclosporin A)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and resuspend cells in a suitable buffer.
-
Incubate the cells with the fluorescent MDR1 substrate in the presence or absence of an MDR1 inhibitor.
-
After the incubation period, wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Resistant cells with high MDR1 activity will show lower intracellular fluorescence compared to sensitive cells. The fluorescence in resistant cells should increase in the presence of an MDR1 inhibitor.[11][12][13]
Protocol 4: Apoptosis Assay using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat sensitive and resistant cells with this compound for a specified time (e.g., 48-72 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
Protocol 5: Western Blot for Apoptosis-Related Proteins
Objective: To analyze the expression and cleavage of key apoptotic proteins.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Quantify protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to compare the levels of pro- and anti-apoptotic proteins and the extent of caspase and PARP cleavage between treated and untreated, and sensitive and resistant cells.[18][19][20][21][22]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Establishing CD19 B-cell reference control materials for comparable and quantitative cytometric expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD19 Expression Analysis Using Two Flow cytometric Quantitative Schemes: An approach for Identifying Robust B-cell Reference Control Materials | NIST [nist.gov]
- 5. Clinical Impact of CD19 Expression Assessed by Quantitative PCR in Lymphoma Patients Undergoing CAR‐T Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Webinars [promega.com]
- 7. uib.no [uib.no]
- 8. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bioivt.com [bioivt.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 26. adcreview.com [adcreview.com]
Navigating Off-Target Effects of Denintuzumab Mafodotin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for managing and troubleshooting potential off-target effects of Denintuzumab mafodotin in in vitro settings. This compound is an antibody-drug conjugate (ADC) composed of a humanized anti-CD19 monoclonal antibody, a non-cleavable maleimidocaproyl (mc) linker, and the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2] While designed for targeted delivery to CD19-expressing cells, understanding and mitigating off-target toxicity is crucial for accurate preclinical assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for this compound in vitro?
A1: Off-target effects with this compound, although minimized by the stable non-cleavable linker, can theoretically occur through several mechanisms:
-
Non-specific Endocytosis: All cells exhibit a basal level of pinocytosis or fluid-phase endocytosis, which can lead to the uptake of the ADC independent of CD19 expression.[]
-
"On-Target, Off-Tumor" Toxicity in Mixed Cultures: If primary cell cultures contain non-malignant cells that express low levels of CD19, this compound can still elicit a cytotoxic effect.
-
Instability of the ADC: Although designed for stability, prolonged incubation or harsh experimental conditions could potentially lead to minor degradation of the ADC and release of the cytotoxic payload into the culture medium.[4]
Q2: My this compound ADC is showing unexpected cytotoxicity in my CD19-negative control cell line. What should I do?
A2: Unexpected cytotoxicity in antigen-negative cells is a key indicator of potential off-target effects. Follow these troubleshooting steps:
-
Confirm Target Antigen Expression: Verify that your negative control cell line is indeed negative for CD19 expression using flow cytometry or western blotting.
-
Assess ADC Integrity: Ensure the ADC has been stored and handled correctly to prevent degradation. If possible, analyze the integrity of your ADC stock.
-
Evaluate Non-Specific Uptake: High concentrations of the ADC may lead to increased non-specific endocytosis. Perform a dose-response experiment to determine if the toxicity is concentration-dependent.
-
Check for Contamination: Rule out any potential contamination of your cell culture or reagents.[5]
Q3: How does the non-cleavable linker in this compound affect its off-target profile?
A3: The maleimidocaproyl linker in this compound is non-cleavable, meaning the MMAF payload is only released upon lysosomal degradation of the antibody.[6] This design significantly enhances plasma stability and reduces the risk of premature drug release, a common cause of off-target toxicity with cleavable linkers.[4][7] Consequently, a bystander effect, where the payload diffuses out of the target cell to kill neighboring antigen-negative cells, is generally not observed with non-cleavable linkers.[7][8]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) values for this compound between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers in each well. Avoid edge effects by not using the outer wells of the plate for experimental samples.[9] |
| Variations in Cell Health and Passage Number | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[5] |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the ADC stock as recommended by the manufacturer to prevent degradation.[5] |
| Assay Protocol Variability | Maintain consistent incubation times, reagent concentrations, and washing steps across all experiments.[5] |
Guide 2: Higher-Than-Expected Cytotoxicity in CD19-Negative Cells
Problem: The IC50 value for your CD19-negative cell line is lower than anticipated, indicating significant off-target killing.
| Potential Cause | Troubleshooting Step |
| ADC Concentration Too High | High concentrations can drive non-specific uptake. Titrate the ADC to a lower concentration range to determine if the effect is dose-dependent. |
| Prolonged Incubation Time | Extended exposure can lead to increased accumulation of the ADC through basal endocytosis. Optimize the incubation time (typically 72-96 hours for auristatin-based ADCs).[10] |
| Linker Instability in Culture Media | Although unlikely with a non-cleavable linker, perform a stability assay by incubating the ADC in the culture medium for the duration of the experiment and measuring the amount of free MMAF. |
Quantitative Data Summary
The following table provides representative in vitro cytotoxicity data for an MMAF-containing ADC like this compound against CD19-positive and CD19-negative cell lines. Note that actual IC50 values will vary depending on the specific cell line and experimental conditions.
| Cell Line | Target Antigen | Representative IC50 (ng/mL) | Interpretation |
| Raji | CD19-positive | 1 - 10 | High potency in target cells. |
| Daudi | CD19-positive | 5 - 20 | High potency in target cells. |
| HEK293 | CD19-negative | > 1000 | Low to negligible off-target cytotoxicity. |
| MCF-7 | CD19-negative | > 1000 | Low to negligible off-target cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the IC50 of this compound on both CD19-positive and CD19-negative cell lines.
Materials:
-
CD19-positive and CD19-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Control antibody (without MMAF)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound and the control antibody in complete medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the log of the ADC concentration.
Protocol 2: Bystander Effect Co-Culture Assay
This assay assesses the potential for a bystander killing effect, which is expected to be minimal for this compound.
Materials:
-
CD19-positive target cells
-
CD19-negative bystander cells (engineered to express a fluorescent protein like GFP)
-
Complete cell culture medium
-
96-well imaging plates
-
This compound
-
High-content imaging system
Procedure:
-
Cell Seeding: Co-seed the CD19-positive and GFP-labeled CD19-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Add serial dilutions of this compound.
-
Incubation & Imaging: Incubate the plate for 72-96 hours. Acquire images using a high-content imaging system at regular intervals.
-
Data Analysis: Quantify the number of viable GFP-positive cells in the presence of the ADC. A significant reduction in the GFP-positive population indicates a bystander effect.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Denintuzumab Mafodotin Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Denintuzumab mafodotin dosage in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (SGN-CD19A) is an antibody-drug conjugate (ADC) designed for the treatment of CD19-positive B-cell malignancies.[1][2] It is composed of a humanized anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF), a potent microtubule-disrupting agent.[1][2][3] The antibody component targets the CD19 protein expressed on the surface of B-cells. Upon binding to CD19, the ADC is internalized by the cell. Inside the cell, MMAF is released and binds to tubulin, inhibiting its polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancerous B-cell.[3]
Q2: What are the common toxicities associated with this compound and its payload, MMAF?
A2: The toxicities observed with this compound are primarily related to its MMAF payload.[4][5][6][7] Common adverse events associated with MMAF-conjugated ADCs include ocular toxicity (e.g., blurred vision, dry eyes, and keratitis), thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[4][5] In preclinical studies, it is crucial to monitor for these potential side effects.
Q3: What are some starting points for dosing this compound in preclinical animal models?
A3: A reported dosing regimen for this compound in a preclinical study using pediatric acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs) was 3 mg/kg administered weekly for three weeks.[8][9] This regimen showed significant anti-tumor activity.[8][9] Clinical trials have explored weekly doses ranging from 0.3 to 3 mg/kg and every-three-week schedules of 4 to 6 mg/kg.[8] The optimal dose for a specific animal model and tumor type will need to be determined empirically through dose-ranging studies.
Q4: How can I assess the efficacy of this compound in my animal model?
A4: Efficacy can be assessed by monitoring tumor growth inhibition over time compared to a control group. For xenograft models, this typically involves measuring tumor volume at regular intervals. In models of hematological malignancies, efficacy can be monitored by assessing tumor burden in relevant tissues such as bone marrow, spleen, and peripheral blood using techniques like flow cytometry or bioluminescence imaging if tumor cells are engineered to express a reporter like luciferase.[8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected or Severe Toxicity in Animal Models
Question: My animals are showing signs of severe toxicity (e.g., significant weight loss, lethargy, ocular issues) at doses expected to be therapeutic. What are the potential causes and how can I troubleshoot this?
Answer: Unexpected toxicity can arise from several factors. Here is a systematic approach to troubleshooting:
-
Potential Cause 1: Off-Target Toxicity. The MMAF payload can be released prematurely from the antibody, leading to systemic toxicity.[10]
-
Troubleshooting Action:
-
Assess ADC Stability: If possible, conduct a plasma stability assay to quantify the amount of intact ADC over time in the plasma of your animal model. Premature payload release is a common cause of off-target toxicity.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify signs of toxicity. Pay close attention to tissues known to be sensitive to auristatins, such as the eyes and bone marrow.
-
-
-
Potential Cause 2: On-Target, Off-Tumor Toxicity. The CD19 target may be expressed on normal B-cells, leading to B-cell aplasia. While this is an expected on-target effect, its severity can vary between species and models.
-
Troubleshooting Action:
-
Evaluate B-cell Counts: Monitor B-cell populations in the peripheral blood and lymphoid tissues of treated animals to assess the extent of B-cell depletion.
-
Consider Animal Model: Ensure the chosen animal model has a CD19 expression profile that is relevant to the human condition you are modeling.
-
-
-
Potential Cause 3: Inappropriate Dosing Regimen. The dose or schedule may be too aggressive for the specific animal model.
-
Troubleshooting Action:
-
Dose De-escalation: Reduce the dose and/or frequency of administration. A dose-finding study with multiple dose levels is highly recommended to establish the maximum tolerated dose (MTD).
-
Fractionate the Dose: Consider administering smaller, more frequent doses to maintain therapeutic exposure while reducing peak toxicities.
-
-
Issue 2: Lack of Efficacy at Expected Therapeutic Doses
Question: I am not observing significant anti-tumor activity with this compound in my animal model, even at doses reported to be effective in other studies. What could be the reason?
Answer: A lack of efficacy can be multifactorial. Consider the following troubleshooting steps:
-
Potential Cause 1: Low or Heterogeneous Target Expression. The tumor cells in your model may have low or variable expression of CD19.
-
Troubleshooting Action:
-
Verify CD19 Expression: Confirm the expression level of CD19 on your tumor cells using methods like flow cytometry or immunohistochemistry.
-
Analyze Tumor Heterogeneity: Assess the uniformity of CD19 expression within the tumor population. A high degree of heterogeneity may lead to the outgrowth of CD19-negative cancer cells.
-
-
-
Potential Cause 2: Inefficient ADC Internalization. Even with high target expression, the ADC may not be efficiently internalized by the tumor cells.
-
Troubleshooting Action:
-
In Vitro Internalization Assay: Perform an in vitro assay to confirm that this compound is internalized upon binding to the tumor cells.
-
-
-
Potential Cause 3: Suboptimal Dosing or Schedule. The dose may be too low or the dosing frequency insufficient to maintain a therapeutic concentration of the ADC at the tumor site.
-
Troubleshooting Action:
-
Dose Escalation: If no toxicity has been observed, consider a dose-escalation study to determine if higher doses lead to improved efficacy.
-
Pharmacokinetic (PK) Analysis: If feasible, perform a PK study to measure the concentration of the ADC in the plasma over time. This can help determine if the drug is being cleared too rapidly.
-
-
-
Potential Cause 4: Development of Resistance. Tumor cells can develop resistance to ADCs through various mechanisms, including downregulation of the target antigen or upregulation of drug efflux pumps.[10]
-
Troubleshooting Action:
-
Post-Treatment Analysis: Analyze tumors from treated animals that have relapsed to assess for changes in CD19 expression or the expression of drug resistance markers.
-
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in a Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenograft (PDX) Model
| Animal Model | Dosing Regimen | Efficacy Outcome | Toxicity | Reference |
| B-lineage ALL PDXs (8 models) | 3 mg/kg, weekly for 3 weeks | Significantly delayed disease progression in 7 out of 8 PDXs. Objective responses observed in 5 out of 8 PDXs. | Unexpected toxicity leading to morbidity in one PDX model (ALL-4). | [8][9] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Cell Culture and Implantation:
-
Culture CD19-positive tumor cells under appropriate conditions.
-
Implant a specified number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Dosing:
-
Randomize animals into treatment and control groups once tumors have reached the desired size.
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the ADC intravenously (IV) via the tail vein at the desired dose and schedule (e.g., 3 mg/kg, weekly for 3 weeks). The control group should receive the vehicle only.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight for all groups throughout the study.
-
Euthanize animals when tumors reach a predetermined endpoint size or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Plot mean tumor volume over time for each group to visualize the treatment effect.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for CD19 expression).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting logical relationships.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ocular Toxicities of Denintuzumab Mafodotin in Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the ocular toxicities associated with the antibody-drug conjugate (ADC), Denintuzumab mafodotin (SGN-CD19A). This guide includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of clinical findings.
Troubleshooting Guide
This section addresses specific problems that may arise during in vitro and in vivo experiments investigating the ocular effects of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in corneal epithelial cell viability assays. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Uneven drug distribution.4. Contamination. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Gently swirl the plate after adding this compound to ensure even distribution.4. Regularly check for and address any microbial contamination. |
| Inconsistent or weak TUNEL staining for apoptosis. | 1. Suboptimal cell fixation or permeabilization.2. Insufficient enzyme concentration.3. Cells not at the optimal apoptotic stage. | 1. Optimize fixation time and permeabilization agent concentration for your specific corneal cell line.2. Titrate the TdT enzyme to find the optimal concentration.3. Perform a time-course experiment to identify the peak of apoptosis following treatment. |
| High background in immunohistochemistry (IHC) of corneal tissue. | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing. | 1. Increase the blocking time and/or use a different blocking agent (e.g., serum from the same species as the secondary antibody).2. Titrate antibodies to determine the optimal dilution with the best signal-to-noise ratio.3. Increase the number and duration of wash steps between antibody incubations. |
| Difficulty in observing microcystic epithelial changes in animal models. | 1. Incorrect dose or duration of treatment.2. Insufficient magnification or improper imaging technique.3. Animal model may not fully recapitulate human corneal physiology. | 1. Refer to preclinical studies of other MMAF-containing ADCs for dose-ranging guidance.2. Utilize slit-lamp biomicroscopy with high magnification for detailed examination of the corneal epithelium.3. Acknowledge the limitations of the animal model and consider supplementing with in vitro data from human corneal cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced ocular toxicity?
A1: this compound is an antibody-drug conjugate composed of an anti-CD19 antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF). The ocular toxicity is considered an "off-target" effect, as the CD19 antigen is not typically expressed on corneal cells. The toxicity is primarily attributed to the MMAF payload. It is believed that the ADC is taken up by corneal epithelial cells through non-specific mechanisms like pinocytosis. Once inside the cell, MMAF is released and disrupts the microtubule network, leading to cell cycle arrest and apoptosis. This process results in the clinical findings of microcystic epithelial changes, blurred vision, and dry eye.
Q2: What are the most common ocular adverse events observed with this compound in clinical trials?
A2: In a Phase 1 study of this compound in patients with B-lineage non-Hodgkin lymphoma, the most frequently reported ocular adverse events were blurred vision (65%), dry eye (52%), and keratopathy (35%)[1]. Superficial microcystic keratopathy was observed in 84% of patients[1].
Q3: Are the ocular toxicities of this compound reversible?
A3: Yes, in the Phase 1 clinical trial, keratopathy was managed with topical steroids and dose modifications, and it improved or resolved in patients with sufficient follow-up[1]. Most ocular adverse events associated with ADCs are not severe (Grade 1-2) and tend to resolve with treatment cessation or ameliorative therapy[2][3].
Q4: What in vitro models are suitable for studying the ocular toxicity of this compound?
A4: Immortalized human corneal epithelial cell lines, such as HCE-T cells, are commonly used to assess the cytotoxicity of ophthalmic drugs. These cells can be used in various assays to measure cell viability, apoptosis, and other cellular responses to this compound.
Q5: What are the key considerations for designing preclinical in vivo studies for ocular toxicity of ADCs?
A5: Key considerations include the selection of an appropriate animal model, dose and treatment schedule, and the methods for ocular examination. Slit-lamp biomicroscopy is essential for detecting subtle corneal changes. Histopathological analysis of ocular tissues is also crucial for understanding the underlying cellular changes.
Data Presentation
Table 1: Ocular Adverse Events Reported in a Phase 1 Clinical Trial of this compound in Patients with B-Lineage Non-Hodgkin Lymphoma
| Adverse Event | Incidence (%) | Note |
| Blurred Vision | 65% | [1] |
| Dry Eye | 52% | [1] |
| Keratopathy | 35% | [1] |
| Superficial Microcystic Keratopathy | 84% | [1] |
| Grade 3 Keratopathy | - | One dose-limiting toxicity (DLT) was observed. [1] |
Data from a cohort of 62 patients. It is important to note that a full breakdown of all adverse events by grade was not available in the cited source.
Experimental Protocols
In Vitro Cytotoxicity Assay Using Human Corneal Epithelial (HCE-T) Cells
Objective: To determine the cytotoxic effect of this compound on human corneal epithelial cells.
Methodology:
-
Cell Culture: Culture HCE-T cells in appropriate media and conditions until they reach 80-90% confluency.
-
Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Assessment (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by TUNEL Assay
Objective: To detect DNA fragmentation associated with apoptosis in corneal epithelial cells treated with this compound.
Methodology:
-
Sample Preparation: Culture and treat HCE-T cells on chamber slides as described in the cytotoxicity assay.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
TUNEL Staining:
-
Follow the instructions of a commercial TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Incubate the slides in a humidified chamber at 37°C for 60 minutes.
-
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize them using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, and all nuclei will show blue fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells.
Immunohistochemistry (IHC) for Activated Caspase-3 in Corneal Tissue
Objective: To detect the presence of activated caspase-3, a key marker of apoptosis, in corneal tissue from animal models treated with this compound.
Methodology:
-
Tissue Preparation: Euthanize animals and enucleate the eyes. Fix the eyes in 10% neutral buffered formalin and embed in paraffin. Section the corneal tissue at 5 µm thickness.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope to identify and localize the expression of activated caspase-3 in the corneal layers.
Visualizations
Caption: Proposed signaling pathway of this compound-induced ocular toxicity.
References
Improving the stability of Denintuzumab mafodotin in solution
Welcome to the technical support center for Denintuzumab mafodotin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this antibody-drug conjugate (ADC) in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
I. Troubleshooting Guides
This section provides systematic guidance for identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Observation of High Molecular Weight (HMW) Species and Aggregates
Symptoms:
-
Increased turbidity or visible precipitation in the solution.
-
Appearance of pre-peak shoulders or distinct peaks eluting earlier than the monomer on Size-Exclusion Chromatography (SEC).
-
An increase in the average particle size or polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
Possible Causes and Corrective Actions:
| Possible Cause | Corrective Action | Analytical Method to Confirm |
| Unfavorable Buffer Conditions | The pH of the formulation buffer may be too close to the isoelectric point (pI) of this compound, minimizing electrostatic repulsion and promoting self-association.[1] Screen a range of buffer pH values to identify a pH that is sufficiently far from the ADC's pI.[2] Human IgGs are often most stable at pH 5.0-5.5.[3] | SEC-HPLC, DLS |
| Low ionic strength can reduce the solubility of the ADC. Conversely, excessively high salt concentrations can also promote aggregation through hydrophobic interactions. Optimize the ionic strength of the buffer by testing a range of salt concentrations (e.g., 50-150 mM NaCl). | SEC-HPLC, DLS | |
| Hydrophobicity of the MMAF Payload | The hydrophobic nature of the monomethyl auristatin F (MMAF) payload can lead to intermolecular interactions and aggregation, especially at higher drug-to-antibody ratios (DARs).[1] | Hydrophobic Interaction Chromatography (HIC) |
| Consider the addition of stabilizing excipients to the formulation. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20 or 80) can help to mitigate hydrophobic interactions and reduce aggregation.[2] | SEC-HPLC, DLS | |
| Elevated Temperature | Exposure to elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions and leading to irreversible aggregation.[4] | SEC-HPLC, Differential Scanning Calorimetry (DSC) |
| Maintain this compound solutions at the recommended storage temperature (typically 2-8°C) and avoid temperature excursions. For experimental procedures requiring elevated temperatures, minimize the duration of exposure. | SEC-HPLC | |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause aggregation due to cryoconcentration of the ADC and buffer components, which can lead to pH shifts and protein denaturation.[5] | SEC-HPLC, DLS |
| Aliquot this compound into single-use volumes to avoid multiple freeze-thaw cycles. If freezing is necessary, ensure it is performed in a controlled manner and in a formulation buffer containing appropriate cryoprotectants (e.g., sucrose).[5] | SEC-HPLC | |
| Light Exposure | Although less common for the antibody itself, some payloads or linkers can be light-sensitive, and exposure to light may induce chemical changes that lead to aggregation.[4] | SEC-HPLC |
| Protect this compound solutions from light by using amber vials or by covering the vials with aluminum foil, especially during long-term storage and handling. | SEC-HPLC |
Illustrative Data: Impact of pH and Temperature on this compound Aggregation
The following table summarizes hypothetical data from a forced degradation study, illustrating the impact of different pH and temperature conditions on the percentage of high molecular weight (HMW) species of this compound as determined by SEC-HPLC after a 7-day incubation.
| Condition | pH | Temperature (°C) | % HMW Species (Aggregates) |
| Control | 6.0 | 4 | 1.2 |
| Stress 1 | 5.0 | 25 | 1.8 |
| Stress 2 | 6.0 | 25 | 2.5 |
| Stress 3 | 7.0 | 25 | 4.1 |
| Stress 4 | 6.0 | 40 | 8.9 |
This data is for illustrative purposes only and may not represent the actual stability of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an antibody-drug conjugate (ADC) that was developed for the treatment of CD19-positive B-cell malignancies.[6][7] It is composed of a humanized anti-CD19 monoclonal antibody covalently linked to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[8][9] The antibody component targets the ADC to cancer cells expressing the CD19 antigen.[8]
Q2: What are the primary stability concerns for this compound in solution?
The primary stability concerns for this compound, like many ADCs, include:
-
Aggregation: The formation of high molecular weight species, which can reduce efficacy and potentially increase immunogenicity.[4] This is often driven by the hydrophobicity of the MMAF payload.[1]
-
Fragmentation: The breakdown of the antibody into smaller fragments, which can occur at non-ideal pH or elevated temperatures.
-
Deconjugation: The premature cleavage of the MMAF payload from the antibody, which can lead to off-target toxicity and reduced potency.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
A panel of orthogonal analytical methods is recommended to monitor the stability of this compound:
-
Size-Exclusion Chromatography (SEC): To quantify aggregates and fragments.[10]
-
Hydrophobic Interaction Chromatography (HIC): To assess the drug-to-antibody ratio (DAR) distribution and changes in hydrophobicity.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to analyze the light and heavy chains and their drug load.
-
Mass Spectrometry (MS): To determine the intact mass of the ADC, identify modifications, and confirm the DAR.[11]
Q4: How can I prevent the aggregation of this compound during my experiments?
To minimize aggregation, consider the following:
-
Optimize Buffer Conditions: Use a buffer with a pH that is not close to the pI of the ADC (typically pH 5.0-6.0 for monoclonal antibodies) and an appropriate ionic strength.[1][3]
-
Add Stabilizing Excipients: Incorporate sugars, amino acids, or non-ionic surfactants into your solutions.[2]
-
Control Temperature: Maintain the ADC at recommended temperatures and avoid excessive heat.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes.[5]
-
Protect from Light: Store and handle the ADC in light-protected containers.[4]
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the stability of this compound.
Protocol 1: Quantification of Aggregates by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomeric, aggregated (HMW), and fragmented (LMW) forms of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC System).[10]
-
Size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[10]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
This compound sample.
-
Low-protein-binding microcentrifuge tubes and filters (0.22 µm).
Procedure:
-
System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the this compound sample on ice.
-
Dilute the sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
If the sample contains visible particulates, centrifuge at 14,000 x g for 10 minutes at 4°C and filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the HMW species, the monomer, and any LMW fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 2: Assessment of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate the different drug-loaded species of this compound and determine the average DAR.
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).[12]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
This compound sample.
Procedure:
-
System Preparation: Equilibrate the HPLC system and HIC column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Apply a linear gradient to decrease the salt concentration (e.g., from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes). Species with a higher DAR are more hydrophobic and will elute later.[12]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
IV. Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for ADC Stability Testing
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for ADC Aggregation
Caption: Logical steps for troubleshooting ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 9. Facebook [cancer.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Strategies to mitigate Denintuzumab mafodotin-induced keratopathy
Technical Support Center: Denintuzumab Mafodotin Program
Welcome to the technical support resource for researchers working with this compound (SGN-CD19A) and other mafodotin-based Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting information and answers to frequently asked questions regarding the mitigation of ADC-induced keratopathy.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced keratopathy?
A1: this compound (SGN-CD19A) is an antibody-drug conjugate that links an anti-CD19 monoclonal antibody to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[1][2] Keratopathy is a common ocular adverse event associated with this and other mafodotin-based ADCs.[3][4] It manifests as damage to the corneal epithelium, often characterized by microcyst-like epithelial changes (MECs), blurred vision, and dry eye symptoms.[1][3] These changes are typically reversible upon dose modification or treatment cessation.[1][5]
Q2: What is the proposed mechanism for this keratopathy?
A2: The exact mechanism is not fully understood, but it is considered an "off-target" toxicity.[6] The prevailing hypothesis is that the ADC, present in tear fluid, is non-specifically taken up by rapidly dividing corneal epithelial cells, possibly via macropinocytosis.[6][7] Once internalized, the released MMAF payload disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This damage manifests as microcysts and other corneal surface irregularities.[1][3] This toxicity is primarily attributed to the MMAF payload, as similar effects are seen with other ADCs using auristatin derivatives.[8][9]
Q3: What are the primary clinical strategies to manage and mitigate this ocular toxicity?
A3: The cornerstone of management involves a multidisciplinary approach with close collaboration between oncologists and eye care professionals.[8] Key strategies include:
-
Dose Modification: Delaying treatment cycles or reducing the dose are the most effective methods for managing keratopathy.[5][10] Dose modifications based on the severity of corneal events have been shown to allow for the continuation of therapy without compromising overall efficacy.[5][11]
-
Supportive Care: Prophylactic use of preservative-free artificial tears is recommended to keep the ocular surface lubricated.[8][11]
-
Topical Corticosteroids: Steroid eye drops may be used to reduce cell turnover and inflammation, potentially making corneal cells more resistant to damage.[1][12]
-
Regular Ophthalmic Monitoring: Patients should undergo baseline eye exams before starting therapy and be monitored before each treatment cycle to detect early signs of keratopathy.[8][13]
Q4: Are there novel or investigational mitigation strategies being explored?
A4: Yes, research is ongoing to find more targeted mitigation strategies. One preclinical approach that was tested involved topical ophthalmic treatments like antioxidants and vasoconstrictors, though these were not successful in mitigating the keratopathy caused by a similar ADC, depatuxizumab mafodotin.[14] Another case report suggested that the use of rigid gas-permeable contact lenses led to significant visual improvement and enabled therapy continuation in a patient with severe keratopathy from belantamab mafodotin.[15] Further research is exploring the inhibition of macropinocytosis as a potential way to reduce the non-specific uptake of ADCs by corneal cells.[16]
Troubleshooting Guides for Preclinical Research
Issue 1: Higher-than-expected incidence or severity of keratopathy in an animal model.
| Potential Cause | Troubleshooting Step |
| High Dose or Dosing Frequency | Review the dosing regimen. The severity of keratopathy is often dose-dependent.[14] Consider reducing the dose or extending the interval between doses to determine a toxicity threshold. |
| ADC Formulation | The stability of the linker and the drug-to-antibody ratio (DAR) can impact toxicity. ADCs with a higher DAR or a more stable linker have been associated with increased toxicity.[14] Verify the specifications of the ADC batch being used. |
| Animal Model Sensitivity | Species differences exist. While cynomolgus monkeys and mice have been used, non-human primates may not reliably translate corneal findings to humans.[14][17] Ensure the chosen model is appropriate and establish baseline ocular health thoroughly before beginning the study. |
| Evaluation Method Inconsistency | Ensure that clinical ophthalmic examinations (e.g., slit-lamp biomicroscopy, fluorescein (B123965) staining) are performed consistently by trained personnel and that a standardized grading scale is used. |
Issue 2: A potential mitigating agent (e.g., a novel eye drop) shows no effect in a preclinical study.
| Potential Cause | Troubleshooting Step |
| Incorrect Mechanism of Action | The agent may not be targeting the correct pathway. Keratopathy is thought to be driven by the intracellular cytotoxic payload.[14] Agents that do not prevent ADC uptake or payload activity may be ineffective. Re-evaluate the proposed mechanism of your mitigating agent. |
| Insufficient Local Concentration/Duration | The formulation of the eye drop may not provide sufficient drug concentration or residence time on the ocular surface. Investigate alternative formulations to improve bioavailability. |
| Timing of Administration | The prophylactic or therapeutic window may be narrow. Experiment with different administration schedules relative to the ADC infusion (e.g., pre-dosing, co-dosing, post-dosing). |
| Off-Target Effects of the Agent | The mitigating agent itself could have unexpected ocular surface toxicity, confounding the results. Run a control group with the agent alone to assess its independent effects on the cornea. |
Data Presentation
Table 1: Clinical Management Guidelines for Mafodotin-Induced Keratopathy (Based on Belantamab Mafodotin)
This table summarizes a typical dose-modification schedule based on the Keratopathy and Visual Acuity (KVA) scale.
| Keratopathy Grade | Change in Best-Corrected Visual Acuity (BCVA) | Recommended Action |
| Grade 1 (Mild) | No change or 1-line decrease | Continue treatment at the current dose. |
| Grade 2 (Moderate) | 2- to 3-line decrease | Hold treatment until improvement to Grade 1 or better. Resume at the same dose. |
| Grade 3 (Severe) | >3-line decrease | Hold treatment until improvement to Grade 1 or better. Restart at a reduced dose level. |
| Grade 4 (Corneal Defect) | Worse than 20/200 | Consider permanent discontinuation of treatment.[10] |
Source: Adapted from management guidelines for Belantamab Mafodotin.[8][10]
Table 2: Incidence of Ocular Adverse Events with Mafodotin-Containing ADCs
| Adverse Event | This compound (SGN-CD19A) | Belantamab mafodotin |
| Keratopathy (any grade) | 23% - 57% | ~72% |
| Blurred Vision | 59% | 46% - 56% |
| Dry Eye | 39% | ~34% |
Source: Data compiled from multiple clinical studies.[1][3][9]
Visualizations and Workflows
Caption: Hypothesized off-target mechanism of mafodotin-induced keratopathy.
Caption: Workflow for evaluating a mitigation strategy in a preclinical model.
Caption: Logic for clinical management and dose modification of keratopathy.
Experimental Protocols
Protocol 1: Assessment of ADC-Induced Keratopathy in the Cynomolgus Monkey Model
-
Objective: To characterize the onset, severity, and reversibility of keratopathy induced by this compound and to test the efficacy of a potential mitigating agent.
-
Methodology:
-
Animal Selection: Use healthy, adult cynomolgus monkeys with no pre-existing ocular abnormalities.
-
Baseline Assessment: Prior to dosing, perform a comprehensive ophthalmic examination on all animals. This includes slit-lamp biomicroscopy, indirect ophthalmoscopy, and fluorescein staining of the cornea. Record all findings and capture images.
-
Dosing: Administer this compound intravenously (IV) at the desired dose and schedule (e.g., once every 3 weeks). For mitigation study arms, administer the topical agent (e.g., eye drops) at a pre-defined schedule relative to the IV infusion.
-
Monitoring: Conduct ophthalmic examinations weekly. Grade corneal findings using a standardized scale (e.g., a 0-4 scale for opacities, staining, etc.). Pay close attention to the location of findings (peripheral vs. central cornea).[14]
-
Reversibility: For a subset of animals, include a treatment-free recovery period. Continue weekly monitoring to document the time to resolution of any corneal findings.
-
Terminal Procedures: At the study endpoint, perform a final clinical exam. Collect eyes for histopathological analysis. Tissues should be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine the corneal epithelium for single-cell necrosis, disordered basal layer, and thinning.[14]
-
Protocol 2: In Vitro Assay for Corneal Epithelial Cell Cytotoxicity
-
Objective: To determine the direct cytotoxic effect of this compound and its free MMAF payload on corneal epithelial cells and to screen potential inhibitors.
-
Methodology:
-
Cell Culture: Culture human corneal epithelial cells (HCE-T) in an appropriate medium.
-
Treatment: Seed cells in 96-well plates. Once confluent, treat with serial dilutions of:
-
This compound
-
Free MMAF payload
-
A non-binding control ADC with the same payload
-
Mitigating agent alone
-
This compound + Mitigating agent
-
-
Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as an MTS or MTT assay. This will quantify the metabolic activity of the remaining viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the ADC and the free payload. Compare the viability curves of the ADC-treated cells with and without the mitigating agent to determine if the agent has a protective effect.
-
References
- 1. Adverse events of antibody–drug conjugates on the ocular surface in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates and Ocular Toxicity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Events | VJHemOnc [vjhemonc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Management of Belantamab Mafodotin–Associated Corneal Events in Patients with RRMM - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. onclive.com [onclive.com]
- 10. Management of Ocular Toxicity in Patients Receiving Belantamab Mafodotin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guidance on Clinical Management of Belantamab Mafodotin-Associated Ocular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugates and Ocular Toxicities: A Call for Standardized Guidelines - 2025 - American Academy of Ophthalmology [aao.org]
- 14. Characterization and Potential Mitigation of Corneal Effects in Nonclinical Toxicology Studies in Animals Administered Depatuxizumab Mafodotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Management of Belantamab Mafodotin-Associated Keratopathy With Rigid Gas-Permeable Corneal Contact Lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Study Provides Insights Into Antibody-Drug Conjugate (ADC)–Induced Corneal Toxicity - American Academy of Ophthalmology [aao.org]
Enhancing the Therapeutic Index of Denintuzumab Mafodotin: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Denintuzumab mafodotin. The content is designed to facilitate a deeper understanding of its mechanism of action, and to provide practical support for experimental design and troubleshooting to enhance its therapeutic index.
The Importance of the Therapeutic Index for Antibody-Drug Conjugates (ADCs)
The therapeutic index (TI) is a critical measure of a drug's safety and efficacy. It represents the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For antibody-drug conjugates (ADCs) like this compound, a wide therapeutic index is paramount. A narrow TI indicates that the dose required for anti-tumor activity is close to the dose that causes significant harm to healthy tissues, leading to dose-limiting toxicities and potentially compromising treatment outcomes. Enhancing the TI is a key goal in ADC development, aiming to maximize the delivery of the cytotoxic payload to cancer cells while minimizing off-target effects.
Strategies for Enhancing the Therapeutic Index of ADCs
Several strategies are being explored to widen the therapeutic window of ADCs:
-
Optimizing the Antibody: Engineering the antibody component for improved target specificity and reduced off-target binding can decrease toxicity.
-
Linker Technology: Developing more stable linkers that only release the cytotoxic payload within the target cancer cell can prevent premature drug release in circulation, a major cause of off-target toxicity.
-
Payload Selection: Utilizing payloads with different mechanisms of action or potencies can modulate the toxicity profile.
-
Dose and Schedule Optimization: Investigating alternative dosing regimens, such as fractionation or altered schedules, can help manage toxicities while maintaining efficacy.
-
Combination Therapies: Combining ADCs with other agents can create synergistic effects, potentially allowing for lower, less toxic doses of the ADC.
-
Patient Selection: Identifying biomarkers to select patients most likely to respond can improve the benefit-risk ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibody-drug conjugate that targets CD19, a protein expressed on the surface of most B-cell malignancies.[1][2] It consists of a humanized anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF).[1][2] Upon binding to CD19 on a cancer cell, this compound is internalized. Inside the cell, the linker is cleaved, releasing MMAF. MMAF then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis (programmed cell death).[3]
Q2: What is the rationale for targeting CD19 in B-cell malignancies?
A2: CD19 is an attractive target for ADC therapy because it is highly and uniformly expressed on the surface of most B-cell cancers, but has limited expression on healthy tissues.[2] This specificity helps to direct the cytotoxic payload to the tumor cells while sparing normal cells.
Q3: What were the key findings from the clinical trials of this compound?
A3: Phase I clinical trials (NCT01786135 and NCT01786096) of this compound showed encouraging anti-tumor activity in patients with relapsed or refractory B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and B-lineage acute lymphoblastic leukemia (B-ALL).[4][5] Objective response rates were observed, with some patients achieving complete remission.[4][6] However, the development of this compound was ultimately discontinued.
Q4: What are the primary toxicities associated with this compound?
A4: The most significant dose-limiting toxicity observed in clinical trials was ocular toxicity, including blurred vision, dry eye, and keratopathy (damage to the cornea).[5][6] These side effects were generally manageable with steroid eye drops and dose modifications.[6] Other reported adverse events included fatigue, nausea, and constipation.[4]
Q5: What is the proposed mechanism of this compound-induced ocular toxicity?
A5: The ocular toxicity is believed to be an off-target effect of the MMAF payload. While the exact mechanism is not fully elucidated, it is hypothesized that the ADC or the released MMAF is taken up by corneal epithelial cells, leading to cell damage.[7][8] Studies with other MMAF-containing ADCs suggest that the payload disrupts microtubule function in these rapidly dividing cells.[7]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in CD19-negative cell lines in vitro.
-
Question: Why am I observing significant cell death in my CD19-negative control cell line when treated with this compound?
-
Possible Causes & Troubleshooting Steps:
-
Payload Detachment: The linker may be unstable in the culture medium, leading to the release of free MMAF, which can non-specifically kill cells.
-
Recommendation: Perform a quality control check of your this compound conjugate to assess its stability. Consider using a fresh batch of the ADC.
-
-
Non-specific Uptake: At high concentrations, the ADC may be taken up by cells through non-specific mechanisms like pinocytosis.
-
Recommendation: Perform a dose-response experiment to determine if the toxicity in CD19-negative cells is only observed at the highest concentrations.
-
-
Bystander Effect: If co-cultured with CD19-positive cells, the released MMAF from the target cells could be killing the neighboring CD19-negative cells.
-
Recommendation: If applicable, analyze the bystander effect in a separate, dedicated assay.
-
-
Issue 2: Lower than expected potency in CD19-positive cell lines.
-
Question: My in vitro cytotoxicity assay shows a higher IC50 value for this compound than reported in the literature. What could be the reason?
-
Possible Causes & Troubleshooting Steps:
-
Low CD19 Expression: The cell line you are using may have lower CD19 expression than the cell lines used in published studies.
-
Recommendation: Quantify the CD19 expression on your cells using flow cytometry and compare it to reference cell lines.
-
-
Impaired Internalization: The ADC may be binding to the cells but not being efficiently internalized.
-
Recommendation: Perform an internalization assay to confirm that this compound is being taken up by the cells upon binding.
-
-
Drug Resistance: The cells may have developed resistance to MMAF, for example, through the expression of drug efflux pumps.
-
Recommendation: Test the sensitivity of your cell line to free MMAF to rule out payload-specific resistance.
-
-
Assay Conditions: The incubation time or the cell seeding density may not be optimal for observing the full cytotoxic effect.
-
Recommendation: Optimize your cytotoxicity assay protocol by varying the incubation time and cell density.
-
-
Issue 3: Inconsistent results in internalization assays.
-
Question: I am getting variable results in my experiments to measure the internalization of this compound. How can I improve the consistency?
-
Possible Causes & Troubleshooting Steps:
-
Temperature Control: Internalization is an active process that is highly dependent on temperature. Inconsistent temperature control can lead to variability.
-
Recommendation: Ensure that all incubation steps are performed at a consistent and accurate 37°C. Use a pre-warmed medium.
-
-
Antibody Conjugate Quality: The quality of the fluorescently labeled this compound used for tracking can affect the results.
-
Recommendation: Use a high-quality, validated labeled conjugate. Protect it from light and store it properly.
-
-
Cell Health: The physiological state of the cells can influence their ability to internalize the ADC.
-
Recommendation: Use cells that are in the logarithmic growth phase and have high viability.
-
-
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound
| Clinical Trial ID | Phase | Patient Population | Dosing Schedule | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) |
| NCT01786135 | I | Relapsed/Refractory B-cell NHL | 0.5-6 mg/kg every 3 weeks | 33% (overall) | Keratopathy (35%), Blurred Vision (65%), Dry Eye (52%) |
| NCT01786096 | I | Relapsed/Refractory B-ALL and Aggressive Lymphoma | Weekly or Every 3 weeks | 35% (B-ALL, q3wk) | Ocular toxicity (56% of patients experienced symptoms) |
Note: Data compiled from publicly available clinical trial information.[4][5][9]
Table 2: Preclinical Activity of this compound in Pediatric ALL Xenografts
| PDX Model | ALL Subtype | Response to this compound |
| ALL-7 | BCP-ALL | Significant delay in disease progression |
| ALL-11 | BCP-ALL | Objective response |
| ALL-4 | Ph+-ALL | Significant delay in disease progression |
| PALLSD | Ph-like ALL | Objective response |
| PAMDRM | Ph-like ALL | Objective response |
| MLL-3 | MLLr-ALL | Significant delay in disease progression |
| MLL-5 | MLLr-ALL | Objective response |
| MLL-7 | MLLr-ALL | Objective response |
PDX: Patient-Derived Xenograft; BCP-ALL: B-cell Precursor ALL; Ph+-ALL: Philadelphia chromosome-positive ALL; MLLr-ALL: MLL-rearranged ALL. Data adapted from preclinical studies.[10]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed CD19-positive (e.g., Ramos, Daudi) and CD19-negative (e.g., Jurkat) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight if they are adherent.
-
Drug Preparation: Prepare a serial dilution of this compound, a non-targeting control ADC, and free MMAF in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Protocol 2: ADC Internalization Assay (Flow Cytometry)
-
Cell Preparation: Harvest CD19-positive cells and adjust the cell concentration to 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
Labeling: Incubate the cells with a fluorescently labeled this compound (e.g., conjugated to Alexa Fluor 488) at 4°C for 30 minutes to allow binding but prevent internalization.
-
Internalization Induction: Wash the cells to remove unbound ADC and resuspend them in a pre-warmed medium. Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A control sample should remain at 4°C.
-
Quenching: Stop the internalization by placing the cells on ice. Add a quenching solution (e.g., trypan blue) to quench the fluorescence of the non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the quenched samples will represent the internalized ADC.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each time point and normalize it to the MFI of the 0-minute time point (surface-bound only) to quantify the percentage of internalization over time.
Protocol 3: Bystander Killing Assay
-
Cell Seeding: Co-culture CD19-positive cells (e.g., labeled with GFP) and CD19-negative cells (e.g., labeled with RFP) at a defined ratio (e.g., 1:1) in a 96-well plate.
-
Treatment: Treat the co-culture with varying concentrations of this compound. Include monocultures of each cell line as controls.
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging and Analysis: Use a high-content imaging system to acquire images of the GFP and RFP channels.
-
Data Quantification: Quantify the number of viable GFP-positive and RFP-positive cells in each well. A decrease in the number of RFP-positive (CD19-negative) cells in the co-culture treated with this compound, compared to the monoculture control, indicates a bystander effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The bystander effect of this compound in a mixed cell population.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. Characterization and Potential Mitigation of Corneal Effects in Nonclinical Toxicology Studies in Animals Administered Depatuxizumab Mafodotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study Provides Insights Into Antibody-Drug Conjugate (ADC)–Induced Corneal Toxicity - American Academy of Ophthalmology [aao.org]
- 9. ashpublications.org [ashpublications.org]
- 10. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting Denintuzumab mafodotin binding affinity
Welcome to the technical support center for Denintuzumab mafodotin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this anti-CD19 antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly SGN-CD19A) is an antibody-drug conjugate (ADC) that targets the CD19 protein, which is widely expressed on the surface of B-cell malignancies.[1][2][3] It consists of a humanized anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF).[1][2][3] The proposed mechanism of action involves the antibody component binding to the CD19 antigen on tumor cells, leading to the internalization of the ADC.[2][3] Inside the cell, MMAF is released and binds to tubulin, inhibiting its polymerization. This disruption of the microtubule network results in cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[2][3]
Q2: What are the key factors that can influence the binding affinity of this compound to CD19?
Several factors can affect the binding affinity of this compound for its target, CD19. These include:
-
Physicochemical Conditions: pH, temperature, and buffer composition can significantly impact antibody-antigen interactions.[4][5]
-
Conjugation of MMAF: The attachment of the cytotoxic payload (MMAF) to the antibody can potentially alter its conformation and, consequently, its binding affinity and internalization efficiency.[6]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody can influence the overall properties of the ADC, including its binding characteristics.[7][8] An optimal DAR is crucial for maximizing efficacy while maintaining favorable pharmacokinetics and minimizing off-target toxicity.[8]
-
Antigen Expression Levels: The density of CD19 on the target cell surface can influence the avidity of the interaction.[8]
-
Integrity of the ADC: Degradation or aggregation of the ADC can reduce its binding activity.
Q3: What is the expected binding affinity (K D ) for an anti-CD19 antibody?
Troubleshooting Guides
Guide 1: Low or No Signal in Binding Assays (e.g., ELISA, SPR)
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Handling | Ensure all reagents, including buffers, antibodies, and the ADC, are prepared according to the protocol and have been stored correctly. Avoid repeated freeze-thaw cycles.[10] |
| Low Antibody/ADC Concentration | Increase the concentration of this compound or the detection antibody. Titration experiments may be necessary to determine the optimal concentration. |
| Inactive Antibody or Antigen | Verify the integrity and activity of the recombinant CD19 protein and the ADC. Use a new batch if degradation is suspected. |
| Suboptimal Assay Conditions | Optimize incubation times, temperatures, and buffer conditions (e.g., pH, ionic strength).[11] |
| Improper Plate Coating (ELISA) | Ensure the microplate wells are coated evenly with the capture antibody or antigen. Use plates designed for ELISA and consider overnight coating at 4°C to improve binding. |
| Instrument Malfunction (SPR) | Check the instrument's performance, including the sensor chip, fluidics, and detector, according to the manufacturer's guidelines. |
Guide 2: High Background Signal in Binding Assays
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or the blocking incubation time to minimize non-specific binding.[11] |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer to effectively remove unbound reagents.[10] |
| High Concentration of Detection Reagents | Titrate the secondary antibody or other detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.[12] |
| Cross-Reactivity | Ensure that the secondary antibody does not cross-react with other components in the assay. Use pre-adsorbed secondary antibodies if necessary.[12] |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and sterile, filtered buffers to avoid contamination that can lead to high background.[11] |
Quantitative Data
The following table summarizes the kinetic binding constants for various anti-CD19 antibodies binding to recombinant human CD19, as determined by Bio-Layer Interferometry (BLI). This data can serve as a benchmark for your own experiments.
| Antibody Clone | k on (1/Ms) | k off (1/s) | K D (nM) |
| FMC63 | 1.11E+05 | 3.54E-04 | 3.19 |
| 3B10 | 4.89E+04 | 9.35E-04 | 19.12 |
| HIB19 | 2.50E+04 | 9.57E-04 | 38.29 |
Table adapted from publicly available research data.[9] Note: This data is for unconjugated anti-CD19 antibodies and may not be directly representative of this compound.
Experimental Protocols
Protocol: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding kinetics of this compound to its target, CD19.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD19 protein
-
This compound
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
2. Method:
-
Chip Preparation: Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the recombinant human CD19 protein onto the activated sensor surface to the desired response level. A reference flow cell should be prepared by deactivating the surface with ethanolamine (B43304) without protein immobilization.
-
Analyte Injection: Prepare a dilution series of this compound in running buffer. Inject the different concentrations of the ADC over the immobilized CD19 surface, followed by a dissociation phase with running buffer.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound ADC.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).[13]
Visualizations
Caption: Workflow for determining binding affinity using SPR.
Caption: Key factors influencing this compound binding affinity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. This compound Anti-CD19 ADC|SGN-19A [benchchem.com]
- 4. The effect of pH dependence of antibody-antigen interactions on subcellular trafficking dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Linker Stability for Mafodotin Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the linker stability of antibody-drug conjugates (ADCs) utilizing mafodotin payloads.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in an ADC, and why is its stability so critical?
A1: The linker is a crucial component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic mafodotin payload.[1][2][3][4] Its main function is to ensure the payload remains attached to the antibody during systemic circulation and is released efficiently at the target tumor site.[1][5] A well-designed linker is essential for a favorable therapeutic index, balancing the drug's efficacy and toxicity.[1] Optimal linker stability enhances the therapeutic window by minimizing premature payload release in the bloodstream, which reduces systemic toxicity, and maximizing payload delivery to tumor cells, thereby increasing efficacy.[1]
Q2: What are the main types of linkers used with mafodotin payloads and how do they differ in stability?
A2: Mafodotin payloads, like monomethyl auristatin F (MMAF), are often paired with non-cleavable linkers, such as a maleimidocaproyl (MC) linker.[6] However, other auristatin payloads utilize cleavable linkers. The two main categories are:
-
Non-Cleavable Linkers: These linkers, such as the thioether-based maleimidocaproyl linker, rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[1][6][7] This generally results in greater plasma stability and a lower risk of off-target toxicity.[7] Belantamab mafodotin, for instance, uses a non-cleavable MC linker to connect the antibody to MMAF.[6]
-
Cleavable Linkers: These are designed to be broken by specific triggers within the tumor microenvironment or inside tumor cells.[1][7] Common types include:
-
Enzyme-sensitive linkers: Cleaved by enzymes like cathepsins (e.g., valine-citrulline linkers).[1][5]
-
pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[1][8]
-
Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm (e.g., disulfide linkers).[1]
-
Cleavable linkers offer versatile release mechanisms but may have a higher risk of premature cleavage in circulation compared to non-cleavable linkers.[7]
Q3: How does the drug-to-antibody ratio (DAR) affect the stability of a mafodotin ADC?
A3: The drug-to-antibody ratio (DAR), which is the average number of mafodotin molecules conjugated to each antibody, is a critical parameter that influences ADC stability. A higher DAR can increase the hydrophobicity of the ADC due to the nature of the payload, which can lead to aggregation.[9][10] ADC aggregation can compromise safety, efficacy, and manufacturability.[9] Therefore, a balance must be struck, and aiming for a lower, more homogeneous DAR is often a strategy to mitigate aggregation-related issues.[1]
Troubleshooting Guides
Issue 1: High levels of free mafodotin payload are detected in plasma stability assays, indicating premature release.
This is a critical issue that can lead to significant off-target toxicity and reduced efficacy.[1][9][]
| Potential Cause | Proposed Solution & Troubleshooting Steps |
| Inherent Linker Instability | Evaluate Linker Chemistry: If using a cleavable linker, it may be susceptible to hydrolysis or enzymatic degradation in plasma.[7] Consider switching to a more stable linker, such as a non-cleavable one.[7] |
| Susceptibility to Plasma Proteases | Modify Peptide Sequence: Peptide linkers (e.g., valine-citrulline) can be cleaved by circulating proteases.[7][9] Modifying the peptide sequence or introducing steric hindrance near the cleavage site can reduce this susceptibility.[7] For instance, adding a glutamic acid residue to a valine-citrulline linker (EVCit) has been shown to dramatically improve ADC half-life in mouse models.[12] |
| Unstable Conjugation Chemistry | Optimize Conjugation: The bond connecting the linker to the antibody, especially via a maleimide (B117702) group, can be unstable and lead to deconjugation through a retro-Michael reaction.[7][10] Using self-stabilizing maleimides or exploring alternative, more stable conjugation chemistries can enhance stability.[7][13] |
| Species-Specific Enzymatic Activity | Assess in Relevant Plasma: Mouse plasma contains carboxylesterases (like Ces1c) that can cleave certain linkers (e.g., valine-citrulline) that are stable in human plasma.[9][10][12] If instability is observed in murine models, evaluate stability in human plasma or use a linker resistant to these enzymes.[10] |
Issue 2: The mafodotin ADC shows signs of aggregation during storage or in plasma samples.
ADC aggregation can affect safety, efficacy, and manufacturability.[9]
| Potential Cause | Proposed Solution & Troubleshooting Steps |
| High Hydrophobicity | Optimize DAR: A high number of conjugated hydrophobic mafodotin payloads can increase the ADC's hydrophobicity, leading to aggregation.[9] Consider targeting a lower average DAR.[9] Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG), can help reduce overall ADC hydrophobicity and decrease aggregation.[] |
| Unfavorable Buffer Conditions | Formulation Screening: Suboptimal pH, salt concentration, and the absence of stabilizing excipients can lead to protein unfolding and aggregation.[9][10] It is crucial to screen different buffer conditions to find a formulation that minimizes aggregation.[1][10] |
| Issues with the Conjugation Process | Optimize Conjugation Conditions: The conjugation process itself, particularly the use of organic co-solvents to dissolve the linker-payload, can induce aggregation.[9] Minimizing the concentration of these solvents is an effective strategy.[9] |
Issue 3: The mafodotin ADC is stable in circulation but shows poor in vivo efficacy despite potent in vitro cytotoxicity.
| Potential Cause | Proposed Solution & Troubleshooting Steps |
| Inefficient Payload Release at the Tumor Site | Verify Release Mechanism: For a non-cleavable linker, confirm that the antibody is being fully degraded in the lysosome to release the payload-amino acid catabolite and that this catabolite is active.[1][7] For a cleavable linker, ensure the necessary cleavage trigger (e.g., specific proteases) is present in the target tumor cells.[7] |
| Poor Tumor Penetration | Evaluate ADC Distribution: While not a direct linker stability issue, the linker's properties (e.g., hydrophobicity) can contribute to poor pharmacokinetics and tumor penetration.[7] Consider using more hydrophilic linkers to improve solubility and pharmacokinetic properties.[7][] |
Comparative Stability Data
The choice of linker significantly impacts the stability of an ADC in circulation. The following table summarizes comparative stability data for different linker types.
| Linker Type | Cleavage Mechanism | Representative Half-Life in Plasma | Key Stability Considerations |
| Non-cleavable (e.g., MC) | Lysosomal degradation of the antibody | Generally long (e.g., ~3-4 days in humans for T-DM1)[14] | High plasma stability, lower risk of off-target toxicity.[7] The released payload-linker-amino acid complex must be active.[7] |
| Peptide-based (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Variable; can be unstable in mouse plasma due to esterases but more stable in human plasma.[9][12] | Can be optimized by modifying the peptide sequence to improve stability.[7][12] |
| Hydrazone | pH-sensitive (acid-labile) | Generally less stable than other linkers. | Stability is pH-dependent; designed to be stable at blood pH (~7.4) and cleave in acidic endosomes/lysosomes.[8][15] |
| Disulfide | Redox-sensitive (Glutathione) | Variable | Stability can be modulated by introducing steric hindrance near the disulfide bond.[9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the mafodotin ADC and quantify the rate of premature payload release in plasma from relevant species.[8][16]
Methodology:
-
ADC Incubation: Incubate the mafodotin ADC (e.g., at 100 µg/mL) in fresh plasma (e.g., human, mouse, rat) at 37°C.[8][16] Include a control sample of the ADC in a formulation buffer to monitor intrinsic stability.[16]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[16]
-
Sample Processing: Precipitate plasma proteins using a solvent like cold acetonitrile (B52724) containing an internal standard.[8][16] Centrifuge to pellet the proteins.
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free mafodotin payload using LC-MS/MS.[8]
-
Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA.[8][9]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.[8]
Protocol 2: Lysosomal Stability and Payload Release Assay
Objective: To evaluate the release of the mafodotin payload from the ADC in a simulated lysosomal environment.
Methodology:
-
Reagents: Use commercial human lysosomal preparations or liver S9 fractions.[17][18]
-
Incubation: Incubate the mafodotin ADC with the lysosomal enzymes at 37°C in an appropriate acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.[15]
-
Time Points: Collect samples at different time points.
-
Sample Analysis: Analyze the samples using LC-MS to identify and quantify the released payload-linker-amino acid catabolite (for non-cleavable linkers) or the cleaved payload (for cleavable linkers).[17][18]
-
Data Analysis: Determine the rate and extent of payload release over time.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the mafodotin ADC on antigen-positive cancer cells.
Methodology:
-
Cell Culture: Plate antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the mafodotin ADC, a non-targeting control ADC, and the free mafodotin payload.[16] Treat the cells with these different concentrations.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage (if applicable), and payload-induced cell death (typically 72-120 hours).[16]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.[16]
-
Data Analysis: Normalize the viability data to untreated control cells and plot against the ADC concentration to determine the IC50 value.
Visualizations
Caption: Internalization and payload release pathway for a non-cleavable mafodotin ADC.
Caption: Experimental workflow for assessing mafodotin ADC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Denintuzumab Mafodotin and CAR-T Cell Therapy for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic modalities targeting the CD19 antigen on B-cell malignancies: the antibody-drug conjugate (ADC) Denintuzumab Mafodotin (SGN-CD19A) and Chimeric Antigen Receptor (CAR) T-cell therapy. While both leverage the specificity of CD19, their mechanisms, clinical development paths, and efficacy profiles differ significantly. This document summarizes key experimental data, outlines clinical trial methodologies, and visualizes the underlying biological and procedural pathways.
Overview and Development Status
This compound is an antibody-drug conjugate composed of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2] The ADC is designed to bind to CD19 on malignant B-cells, become internalized, and release its cytotoxic payload, leading to cell death.[2] Despite showing encouraging early-phase activity, the clinical development of this compound was discontinued (B1498344). Phase II trials were terminated by the sponsor based on portfolio prioritization, not primarily due to safety or efficacy concerns.[1]
CAR-T Cell Therapy is a form of adoptive cellular immunotherapy. A patient's own T-cells are genetically engineered to express a synthetic receptor (CAR) that recognizes a specific tumor antigen, such as CD19.[3] Upon reinfusion, these CAR-T cells identify and kill malignant cells. Several anti-CD19 CAR-T therapies, including Axicabtagene Ciloleucel (Axi-cel) and Tisagenlecleucel (Tisa-cel), have received regulatory approval and are now established treatments for various relapsed or refractory (r/r) B-cell malignancies.[4][5]
Mechanism of Action
The fundamental mechanisms of action for these two therapies are distinct, involving targeted payload delivery versus engineered cell-mediated cytotoxicity.
This compound: Targeted Chemotherapy Delivery
The mechanism of this compound is a multi-step process initiated by antibody binding and culminating in apoptosis.
-
Binding: The anti-CD19 antibody component of the ADC binds specifically to the CD19 protein on the surface of B-cells.[6]
-
Internalization: The entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7][8]
-
Trafficking and Payload Release: The complex is trafficked to the lysosome. Inside the acidic environment of the lysosome, proteolytic enzymes cleave the linker, releasing the active cytotoxic agent, MMAF.[7][9]
-
Cytotoxicity: MMAF, once free in the cytoplasm, binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[9]
CAR-T Cell Therapy: Engineered Immune Response
CAR-T cell therapy redirects a patient's immune system to fight cancer through a process of recognition, activation, and sustained attack.
-
Recognition: The CAR, which contains a single-chain variable fragment (scFv) derived from an antibody, recognizes and binds to the CD19 antigen on the tumor cell surface. This binding is independent of the Major Histocompatibility Complex (MHC).[3]
-
Activation: Upon antigen binding, the intracellular signaling domains of the CAR become activated. This process typically involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3-zeta domain by kinases like Lck.[10] This initiates a signaling cascade, recruiting other molecules such as ZAP-70.[11]
-
Co-stimulation & Proliferation: Second-generation CARs include a co-stimulatory domain (e.g., CD28 or 4-1BB) that enhances T-cell proliferation, survival, and cytokine production, leading to a robust and persistent anti-tumor response.[3]
-
Cytotoxicity: Activated CAR-T cells kill target cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes, and through activation of death receptor pathways (e.g., Fas/FasL).[10]
Comparative Efficacy Data
A direct head-to-head clinical trial comparing this compound with a CAR-T therapy has not been conducted. The following tables summarize efficacy data from separate, single-arm clinical trials in patient populations with relapsed or refractory B-cell malignancies. Note: Cross-trial comparisons should be made with caution due to differences in study design, patient eligibility criteria, and baseline characteristics.
Table 1: Efficacy in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (r/r DLBCL)
| Endpoint | This compound (Phase I)[12] | Axicabtagene Ciloleucel (ZUMA-1, Phase II)[4][5] | Tisagenlecleucel (JULIET, Phase II)[13][14] |
| Patient Population | Heavily pre-treated r/r B-cell NHL | Refractory large B-cell lymphoma after ≥2 prior lines | Adult r/r DLBCL, ineligible for or post-ASCT |
| Number of Patients | 25 (relapsed subset) | 101 | 115 (full analysis set) |
| Overall Response Rate (ORR) | 60% | 83% | 53% |
| Complete Remission (CR) Rate | 40% | 58% | 39% |
| Median Duration of Response | 47.1 weeks | Not reached at 15.4 mo follow-up | Not reached at 40.3 mo follow-up |
Table 2: Efficacy in Relapsed/Refractory B-Cell Acute Lymphoblastic Leukemia (r/r B-ALL)
| Endpoint | This compound (Phase I, Adults)[12] | Tisagenlecleucel (ELIANA, Phase II, Pediatric/YA)[15] |
| Patient Population | Heavily pre-treated r/r B-ALL | r/r B-cell precursor ALL (≤25 years old) |
| Number of Patients | 56 (evaluable) | 75 |
| Overall Remission Rate | 38% (CRc, q3wk schedule) | 81% (within 3 months) |
| Complete Remission (CR/CRi) Rate | 38% (Composite CR) | 81% (CR + CRi) |
| Median Duration of Response | 27 weeks | Not reached at 13.1 mo follow-up |
Experimental Protocols & Methodologies
The design and execution of the clinical trials underpinning these therapies reflect their different modalities.
This compound (Phase I/II Monotherapy & Combination)
-
Study Design: The primary data for this compound comes from a Phase I dose-escalation study (NCT01786135) in patients with r/r B-cell NHL.[16] A subsequent randomized Phase II trial (NCT02592876) was designed to evaluate the ADC in combination with R-ICE chemotherapy versus R-ICE alone but was terminated early.[17][18]
-
Patient Eligibility: Patients typically had relapsed or refractory B-cell malignancies (including DLBCL and B-ALL) and had received multiple prior lines of systemic therapy.[16] For the planned Phase II DLBCL trial, patients needed to be candidates for autologous stem cell transplant (ASCT).[19]
-
Treatment Regimen: this compound was administered as an intravenous (IV) infusion, typically every 3 weeks (q3wk) or every 6 weeks.[16] Doses were escalated in the Phase I study to determine the maximum tolerated dose (MTD).[12]
-
Endpoint Assessment: The primary endpoints were safety, tolerability, and MTD. Secondary endpoints included antitumor activity, assessed by objective response rate (ORR) and complete remission (CR) rate according to standard criteria (e.g., Cheson criteria).[16]
CAR-T Cell Therapy (Pivotal Trials: ZUMA-1 & JULIET)
-
Study Design: Pivotal trials for axi-cel (ZUMA-1, NCT02348216) and tisa-cel (JULIET, NCT02445248) were multicenter, single-arm, open-label Phase II studies.[4][13]
-
Patient Eligibility: Patients had relapsed or refractory DLBCL (or other large B-cell lymphomas) after two or more lines of systemic therapy and were often ineligible for or had relapsed after ASCT.[5][13]
-
Treatment Protocol: The process is complex and patient-specific:
-
Leukapheresis: The patient's T-cells are collected from their blood.
-
Manufacturing: The T-cells are sent to a central manufacturing facility, where they are genetically modified using a viral vector to express the anti-CD19 CAR, and then expanded.
-
Lymphodepleting Chemotherapy: Prior to CAR-T infusion, the patient receives a short course of chemotherapy (e.g., fludarabine (B1672870) and cyclophosphamide) to create a favorable environment for the CAR-T cells to expand.[5]
-
Infusion: The patient receives a single intravenous infusion of the manufactured CAR-T cell product.[13]
-
-
Endpoint Assessment: The primary endpoint was the overall response rate (ORR), including CR rate, as assessed by an independent review committee based on imaging criteria (Lugano classification).[4][13] Durability of response and survival were key secondary endpoints.
Conclusion for the Research Professional
The comparison between this compound and CAR-T cell therapy illustrates a pivotal divergence in the development of CD19-targeted agents. This compound, as an ADC, represented an evolution of targeted chemotherapy, demonstrating notable single-agent activity in early trials but was ultimately discontinued before pivotal data could be generated.[1][12]
In contrast, anti-CD19 CAR-T cell therapies like axi-cel and tisa-cel have revolutionized the treatment paradigm for heavily pre-treated B-cell malignancies.[4][13] Despite logistical complexities and a distinct toxicity profile (including Cytokine Release Syndrome and neurotoxicity), they have demonstrated remarkably high and durable response rates, leading to regulatory approvals and widespread clinical adoption.[5][20]
For drug development professionals, this comparison underscores several key points:
-
Efficacy Threshold: The high rates of durable complete remissions achieved by CAR-T therapies have set a new, high benchmark for efficacy in relapsed/refractory hematologic malignancies.
-
Mechanism vs. Indication: While both therapies target CD19, the profound and sustained immune response elicited by a "living drug" like CAR-T cells has, to date, proven more effective than the targeted delivery of a cytotoxic payload for these indications.
-
Development and Logistics: The success of CAR-T highlights the industry's capacity to overcome significant manufacturing and logistical hurdles for a transformative therapy, whereas the discontinuation of the this compound program reflects strategic portfolio decisions that can halt the development of promising, but potentially less competitive, agents.
Future research may focus on optimizing the safety of cellular therapies and exploring novel ADC constructs with different payloads or targets to challenge the current therapeutic landscape.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 3. CAR T cells: building on the CD19 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 9. mdpi.com [mdpi.com]
- 10. Co-opting signalling molecules enables logic-gated control of CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. Long-term clinical outcomes of tisagenlecleucel in patients with relapsed or refractory aggressive B-cell lymphomas (JULIET): a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term clinical outcomes of tisagenlecleucel in the JULIET trial - BJH [bjh.be]
- 15. Survival with Axicabtagene Ciloleucel in Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ascopubs.org [ascopubs.org]
- 18. adcreview.com [adcreview.com]
- 19. Facebook [cancer.gov]
- 20. manage.ercongressi.it [manage.ercongressi.it]
Validating Denintuzumab Mafodotin's Effect on Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Denintuzumab mafodotin, an antibody-drug conjugate (ADC) targeting CD19, and its validated effects on tumor growth. Due to the discontinuation of its clinical development, direct comparative data from late-phase trials are unavailable. This document summarizes its mechanism of action, preclinical efficacy, and available clinical data, while also presenting a comparison with currently approved CD19-targeted therapies for B-cell malignancies.
Mechanism of Action
This compound is a humanized IgG1 anti-CD19 monoclonal antibody conjugated to the microtubule-disrupting agent monomethyl auristatin F (MMAF) via a maleimidocaproyl linker.[1] The proposed mechanism of action is a targeted delivery of the cytotoxic payload to CD19-expressing tumor cells.
The process begins with the antibody component of this compound binding to the CD19 receptor on the surface of B-cell lymphoma cells. Following binding, the ADC-CD19 complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAF payload. MMAF then binds to tubulin, a key component of microtubules, inhibiting their polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) of the cancer cell.
Preclinical Efficacy in Xenograft Models
Clinical Data and Comparison with Alternatives
This compound underwent Phase I and initiated Phase II clinical trials for B-cell malignancies. A Phase I study in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NHL) showed encouraging activity, with an objective response rate of 56% and a complete response rate of 40% in relapsed patients.[1]
A randomized Phase II trial (NCT02592876) was initiated to evaluate this compound in combination with RICE (rituximab, ifosfamide, carboplatin, and etoposide) chemotherapy compared to RICE alone in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[3][4] However, this trial was terminated by the sponsor based on portfolio prioritization, and the results have not been published.[5] Another Phase II trial in combination with R-CHOP or R-CHP (NCT02855359) also did not progress to its second part.[5]
Given the discontinuation of this compound's development, a direct comparison of its efficacy with current standard-of-care treatments is not possible. However, to provide a context for its potential efficacy, the following table summarizes the performance of other approved CD19-targeted therapies in relapsed or refractory DLBCL.
| Therapeutic Agent | Mechanism of Action | Trial (Patient Population) | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Loncastuximab tesirine (B3181916) | ADC (Anti-CD19 Ab + PBD dimer) | LOTIS-2 (R/R DLBCL) | 48.3%[6][7] | 24.8%[6][7] |
| Axicabtagene ciloleucel (Axi-cel) | CAR T-cell therapy | ZUMA-1 (R/R Large B-cell Lymphoma) | 83%[8] | 58%[8] |
| Tisagenlecleucel (Tisa-cel) | CAR T-cell therapy | JULIET (R/R DLBCL) | 52%[9][10] | 40%[9][10] |
| Lisocabtagene maraleucel (Liso-cel) | CAR T-cell therapy | TRANSFORM (Second-line R/R LBCL) | Not Reached (Superior to SOC)[11][12] | 74%[12] |
| This compound | ADC (Anti-CD19 Ab + MMAF) | Phase I (R/R B-cell NHL, relapsed subset) | 56%[1] | 40%[1] |
Experimental Protocols
While a specific, detailed protocol for a this compound preclinical study is not publicly available, a general methodology for a patient-derived xenograft (PDX) model efficacy study is outlined below.
Establishment and Monitoring of Patient-Derived Xenografts (PDX) of B-Cell Malignancies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor tissue.
-
Tumor Implantation:
-
Fresh, viable tumor tissue from a patient with a B-cell malignancy is obtained under sterile conditions.
-
The tissue is dissected into small fragments (typically 2-3 mm³).
-
Fragments are surgically implanted subcutaneously into the flank of the anesthetized mice.
-
-
Tumor Growth Monitoring:
-
Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives this compound at a specified dose and schedule (e.g., administered intravenously).
-
The control group receives a vehicle control.
-
-
Efficacy Assessment:
-
Tumor volumes are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Other endpoints may include tumor regression, time to progression, and overall survival.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to compare the tumor growth between the treatment and control groups.
-
Conclusion
This compound demonstrated a sound mechanism of action and promising anti-tumor activity in preclinical and early-phase clinical studies for CD19-positive B-cell malignancies. However, the discontinuation of its clinical development program means that its full potential and comparative efficacy against current standards of care, particularly in relapsed/refractory DLBCL, remain unevaluated. The data presented here serves as a summary of its known scientific profile. For researchers in the field, the development of other CD19-targeted therapies, including other ADCs and CAR T-cell therapies, has significantly advanced the treatment landscape for these diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of axicabtagene ciloleucel in refractory large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tisagenlecleucel Leads to High Rates of Durable Response in Relapsed, Refractory DLBCL [ahdbonline.com]
- 10. ashpublications.org [ashpublications.org]
- 11. 3-year follow-up from the TRANSFORM trial: liso-cel is superior to SoC in R/R DLBCL | VJHemOnc [vjhemonc.com]
- 12. Lisocabtagene maraleucel as second-line therapy for large B-cell lymphoma: primary analysis of the phase 3 TRANSFORM study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMAF and MMAE Payloads for Antibody-Drug Conjugates
A Guide for Researchers and Drug Development Professionals
The selection of a cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent synthetic analogs of the natural antimitotic agent dolastatin 10.[1][2][3] While both function by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, their subtle structural differences result in distinct physicochemical properties that profoundly impact their therapeutic application and efficacy.[1][2][4]
This guide provides an objective, data-driven comparison of MMAE and MMAF, summarizing their performance with supporting experimental data and providing detailed protocols for key evaluation assays to inform payload selection in ADC development.
Mechanism of Action: A Shared Pathway to Apoptosis
Both MMAE and MMAF, when delivered by an ADC, follow a similar intracellular pathway to induce cell death. The ADC first binds to a specific antigen on the surface of a tumor cell.[] Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosomes.[] Inside the acidic environment of the lysosome, the linker connecting the payload to the antibody is cleaved, releasing the active auristatin derivative into the cytoplasm.[] The free payload then binds to tubulin, disrupting the microtubule network essential for mitotic spindle formation, which causes the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1][6]
Key Physicochemical and Biological Differences
The fundamental distinction between MMAE and MMAF lies in their C-terminal structures. MMAE features a neutral, uncharged norephedrine-like moiety, whereas MMAF possesses a negatively charged phenylalanine residue at physiological pH.[2][3][7] This single amino acid difference renders MMAF more hydrophilic and significantly less permeable to cell membranes compared to the more lipophilic MMAE.[1][6][8] This disparity in membrane permeability is the primary driver of their different biological activities, most notably the "bystander effect."
The Bystander Effect: MMAE's higher membrane permeability allows it to diffuse out of the targeted antigen-positive cell and kill adjacent, antigen-negative cells within the tumor microenvironment.[2][8][9] This bystander killing is a crucial advantage for treating heterogeneous tumors where antigen expression is varied.[3][6] Conversely, the charged nature of MMAF causes it to be largely trapped within the target cell upon release, resulting in a minimal to nonexistent bystander effect.[6][7][8]
Performance Comparison: Quantitative Data
The differences in physicochemical properties translate directly to measurable differences in performance, both in vitro and in vivo.
Table 1: Summary of Physicochemical and Biological Properties
| Property | MMAE | MMAF | Reference(s) |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged | [6][8] |
| Cell Membrane Permeability | High | Low | [6][8] |
| Bystander Killing Effect | Potent | Minimal to none | [6][8] |
| Primary Therapeutic Advantage | Effective in heterogeneous tumors | Potentially wider therapeutic window | [2][3] |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀)
As a free drug, MMAE is significantly more potent than MMAF due to its superior cell permeability.[9][10] However, when delivered via an ADC to antigen-expressing cells, MMAF's potency is greatly enhanced and can be comparable to that of MMAE-ADCs.[10]
| Cell Line | Antigen Target | Compound | IC₅₀ (nmol/L) | Reference(s) |
| NCI N87 | HER2-Positive | Free MMAE | 0.7 | [10] |
| NCI N87 | HER2-Positive | Free MMAF | 88.3 | [10] |
| NCI N87 | HER2-Positive | Pertuzumab-MMAF | 0.07 | [10] |
| NCI N87 | HER2-Positive | Trastuzumab-MMAF | 0.09 | [10] |
| OE19 | HER2-Positive | Free MMAE | 1.5 | [10] |
| OE19 | HER2-Positive | Free MMAF | 386.3 | [10] |
| OE19 | HER2-Positive | Pertuzumab-MMAF | 0.16 | [10] |
| OE19 | HER2-Positive | Trastuzumab-MMAF | 0.18 | [10] |
| HCT116 | HER2-Negative | Free MMAE | 8.8 | [10] |
| HCT116 | HER2-Negative | Free MMAF | 8,944 | [10] |
Note: Direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions (e.g., antibody, linker, drug-to-antibody ratio, cell line, and assay duration).[7] The data presented is for illustrative purposes.
Table 3: Summary of In Vivo Comparative Efficacy
In vivo studies using admixed tumor models, where antigen-positive and antigen-negative cells are co-implanted, are crucial for evaluating the bystander effect.
| Study Model | ADC Target | MMAE-ADC Result | MMAF-ADC Result | Key Finding | Reference(s) |
| Admixed CD30⁺/CD30⁻ Xenograft | CD30 | Complete tumor remission | Continuous tumor growth | MMAE mediates potent in vivo bystander killing, while MMAF does not. | [11] |
| Homogeneous Antigen Xenograft | Various | High efficacy | Can be as effective as MMAE-ADCs | In tumors with uniform antigen expression, MMAF-ADCs can be highly effective. | [7] |
Table 4: Summary of Preclinical and Clinical Toxicities
The payload component of an ADC is a significant contributor to its toxicity profile. MMAE and MMAF have been associated with different off-target toxicities in preclinical and clinical studies.
| Payload | Associated Key Toxicities | Reference(s) |
| MMAE | Neutropenia, Peripheral neuropathy | [12] |
| MMAF | Thrombocytopenia, Ocular toxicities | [12] |
Experimental Protocols
Rigorous preclinical evaluation is essential for selecting the appropriate payload. Below are generalized protocols for key assays used to compare MMAE and MMAF-based ADCs.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of viability to determine the IC₅₀ of an ADC.[13][14]
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) and allow them to adhere overnight.[14][15]
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and MMAF-ADC in complete culture medium. Remove the seeding medium and add the ADC dilutions to the respective wells. Include untreated cells as a control.[3]
-
Incubation: Incubate the plates for a period of 72 to 144 hours at 37°C with 5% CO₂.[3][15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[14][15]
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and use a sigmoidal dose-response curve to calculate the IC₅₀ value for each ADC.[3]
Bystander Effect Assay (Co-Culture Method)
This assay is designed to directly evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[14][16]
Methodology:
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[14]
-
Cell Seeding: Co-culture a mixture of antigen-positive cells and fluorescently labeled antigen-negative cells in a 96-well plate. Include control wells with only antigen-negative cells.[8][16]
-
ADC Treatment: Treat the co-cultures and control wells with varying concentrations of the MMAE-ADC or MMAF-ADC.[3]
-
Incubation: Incubate the plates for 72 to 120 hours.[3]
-
Data Acquisition: Use high-content imaging or flow cytometry to quantify the number of viable (fluorescent) and dead antigen-negative cells.[3][9]
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.[9]
In Vivo Xenograft Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.[3][17]
Methodology:
-
Model Establishment: Implant human tumor cells (for a standard model) or a mix of antigen-positive and antigen-negative cells (for a bystander effect model) subcutaneously into immunocompromised mice.[3][17]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[3]
-
Treatment: Randomize mice into treatment groups and administer the MMAE-ADC, MMAF-ADC, or a vehicle control, typically via intravenous injection.[3]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[3]
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a set period.[3]
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the treated and control groups to determine the in vivo efficacy of the ADCs.[3][18]
Strategic Considerations and Conclusion
The choice between MMAE and MMAF is a critical strategic decision that depends on the therapeutic context and the characteristics of the target tumor.
-
Choose MMAE for its potent bystander effect when treating heterogeneous tumors with varied antigen expression. The ability to kill neighboring antigen-negative cells can lead to a more profound and durable anti-tumor response.[3][6] However, this permeability may also increase the risk of off-target toxicity.[2]
-
Choose MMAF for a more targeted approach when treating homogenous tumors or when minimizing off-target toxicity is a primary concern. Its limited cell permeability confines the cytotoxic effect primarily to the antigen-positive target cells, which can lead to a wider therapeutic window and a better safety profile.[2][3][7]
Ultimately, the selection of MMAE or MMAF requires a careful balancing of the need for bystander killing against the potential for off-target toxicities, guided by comprehensive preclinical data from the types of studies outlined in this guide.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Denintuzumab Mafodotin Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of an antibody-drug conjugate (ADC) is paramount to evaluating its therapeutic potential and safety profile. This guide provides a comparative overview of the cross-reactivity studies concerning Denintuzumab mafodotin (formerly SGN-CD19A), an ADC targeting the CD19 antigen.
This compound is composed of a humanized anti-CD19 monoclonal antibody, denintuzumab, linked to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[1][2] Its mechanism of action relies on the high-affinity binding of the antibody component to the CD19 antigen, which is expressed on the surface of most B-cell malignancies.[3][4][5] Following binding, the ADC is internalized, leading to the release of MMAF and subsequent cell death.[3][6] This targeted delivery is designed to enhance antitumor activity while minimizing toxicity to non-targeted cells.[5][7]
Summary of Preclinical Cross-Reactivity Data
Publicly available data from comprehensive cross-reactivity studies for this compound are limited. Preclinical characterization has demonstrated that the ADC is highly specific for its intended target, CD19.[4][8] The development of humanized monoclonal antibodies like denintuzumab involves processes to minimize off-target binding.[9] While specific quantitative data from tissue cross-reactivity panels are not detailed in the available literature, the consistent on-target activity observed in preclinical models and clinical trials underscores its specificity for CD19-expressing cells.[10][11][12]
It is standard practice during the preclinical development of antibody-based therapeutics to conduct extensive tissue cross-reactivity studies to identify potential off-target binding. The absence of published reports detailing significant cross-reactivity for this compound suggests a favorable specificity profile.
Comparison with On-Target, Off-Tumor Effects
It is crucial to distinguish between off-target binding (cross-reactivity) and on-target, off-tumor effects. As CD19 is also expressed on normal B-lineage cells, this compound is expected to target and eliminate these cells.[3][10] This on-target effect is a manageable and anticipated consequence of the drug's mechanism.
Adverse events observed in clinical trials, such as ocular toxicities (e.g., blurred vision, dry eye, and keratopathy), have been reported.[2][5] These are generally considered a class effect for ADCs utilizing auristatin derivatives and are not necessarily indicative of off-target antibody binding.[13]
| Effect | Target | Mechanism | Implication |
| Desired On-Target Effect | CD19 on malignant B-cells | ADC binding, internalization, and MMAF-induced apoptosis. | Therapeutic efficacy in B-cell malignancies. |
| On-Target, Off-Tumor Effect | CD19 on normal B-cells | Depletion of normal B-cell populations. | A manageable and expected side effect. |
| Potential Off-Target Effects | Unidentified proteins/tissues | Binding of the antibody component to unintended targets. | Publicly available data does not indicate significant off-target binding. |
| Payload-Related Toxicities | Non-specific uptake of MMAF | Systemic exposure to the cytotoxic agent. | Adverse events like ocular toxicity are likely related to the payload, not the antibody's cross-reactivity.[2][5][13] |
Experimental Protocols for Assessing Cross-Reactivity
While specific data for this compound is not publicly available, the following are standard methodologies used to evaluate the cross-reactivity of antibody-based therapeutics.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This is a critical preclinical safety assessment to identify potential off-target binding of a therapeutic antibody to a wide range of normal human tissues.
-
Tissue Selection : A comprehensive panel of normal human tissues (typically 30-40 different tissues) is sourced and prepared as frozen sections.
-
Antibody Incubation : The tissue sections are incubated with the therapeutic antibody (in this case, denintuzumab) at various concentrations.
-
Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the therapeutic antibody is added.
-
Visualization : A substrate is added that reacts with the enzyme to produce a colored precipitate at the site of antibody binding.
-
Analysis : A pathologist examines the stained tissues to identify any specific, positive staining in unexpected cell types, which would indicate cross-reactivity.
Flow Cytometry for Off-Target Cell Binding
Flow cytometry is used to assess the binding of an antibody to a variety of cell lines or primary cells to screen for off-target interactions.
-
Cell Panel Selection : A diverse panel of cell lines representing various lineages (e.g., hematopoietic, epithelial, mesenchymal) is chosen.
-
Antibody Incubation : The cells are incubated with the fluorescently labeled therapeutic antibody.
-
Data Acquisition : The cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Analysis : An increase in fluorescence intensity compared to control cells indicates binding of the antibody. This allows for the quantification of the percentage of positive cells and the mean fluorescence intensity, providing a measure of binding affinity.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing antibody cross-reactivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adcreview.com [adcreview.com]
- 6. This compound | C52H83N7O13S | CID 86278355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Denintuzumab Mafodotin vs. Standard Chemotherapy: A Comparative Analysis for B-Cell Malignancies
An objective guide for researchers and drug development professionals on the benchmarking of the antibody-drug conjugate Denintuzumab mafodotin against established chemotherapy regimens. This report synthesizes available clinical data, details experimental protocols of pivotal trials, and visualizes the underlying mechanisms and study designs.
Due to the early termination of comparative Phase II clinical trials, a direct head-to-head statistical comparison of this compound with standard chemotherapy regimens is not available. The development of this compound was discontinued (B1498344) based on portfolio prioritization.[1] This guide, therefore, presents the available clinical data for this compound monotherapy and provides an indirect comparison with established efficacy and safety data for standard-of-care chemotherapy regimens, R-CHOP and R-ICE, in similar patient populations.
Executive Summary
This compound (SGN-CD19A) is an antibody-drug conjugate (ADC) that targets CD19, a protein broadly expressed on the surface of B-cell malignancies.[2][3][4] The ADC consists of a humanized anti-CD19 monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[2][4] Phase I trials of this compound as a monotherapy demonstrated anti-tumor activity in heavily pre-treated patients with B-cell non-Hodgkin lymphoma (NHL).[5] However, planned Phase II trials designed to directly compare its efficacy and safety against standard chemotherapy were terminated before completion.
This guide provides:
-
A detailed overview of the mechanism of action of this compound.
-
A summary of the intended experimental designs of the terminated Phase II comparative trials.
-
Available clinical data from the Phase I monotherapy trial of this compound.
-
Established efficacy and safety data for standard chemotherapy regimens (R-CHOP and R-ICE) for indirect comparison.
Mechanism of Action
This compound's mechanism of action is a targeted delivery of a cytotoxic agent to cancer cells.[2][6] The anti-CD19 antibody component of the ADC binds to the CD19 receptor on B-cell tumor cells.[2] Upon binding, the ADC-receptor complex is internalized by the cell.[2] Inside the cell, the MMAF payload is released from the antibody, binds to tubulin, and inhibits its polymerization.[2][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) of the cancer cell.[2][6]
Experimental Protocols of Terminated Comparative Trials
Two key Phase II clinical trials were designed to benchmark this compound against standard chemotherapy. Both were terminated by the sponsor due to portfolio prioritization.[1]
Study SGN19A-003 (NCT02592876)
This randomized, open-label Phase II study was designed to evaluate the efficacy and safety of this compound in combination with R-ICE chemotherapy versus R-ICE alone in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) or Grade 3b follicular lymphoma who were candidates for autologous stem cell transplant.[7][8][9][10]
Study SGN19A-004 (NCT02855359)
This Phase II study was intended to evaluate this compound in combination with R-CHOP or R-CHP compared to R-CHOP alone as a frontline therapy for patients with DLBCL or Grade 3b follicular lymphoma.[11][12] The study was designed in two parts; however, it did not progress to the comparative Part B.[2][13]
-
Part A: Assessed the safety of this compound + R-CHOP and this compound + R-CHP.[11]
-
Part B (Not Initiated): Was designed to compare the anti-tumor activity and safety of the combination therapy against R-CHOP alone.[11]
Clinical Data
This compound (Monotherapy)
The following data is from a Phase I dose-escalation study in patients with relapsed or refractory B-cell NHL.[5]
| Efficacy Endpoint | All Patients (N=60) | Relapsed Patients | Refractory Patients |
| Objective Response Rate (ORR) | 33% | 56% | - |
| Complete Remission (CR) | 22% | 40% | - |
| Median Duration of Response | - | 39 weeks | 41 weeks |
Data from Moskowitz et al., ASH 2015.[5]
| Adverse Event (Any Grade) | Frequency |
| Blurred Vision | 65% |
| Dry Eye | 52% |
| Fatigue | 35% |
| Keratopathy | 35% |
| Constipation | 29% |
| Photophobia | 27% |
| Nausea | 26% |
Data from Moskowitz et al., ASH 2015.[5] Note: Ocular symptoms were noted as a common side effect.[3][5]
Standard Chemotherapy Regimens (for Indirect Comparison)
R-ICE (Rituximab, Ifosfamide, Carboplatin, Etoposide)
R-ICE is a common salvage chemotherapy regimen for relapsed or refractory DLBCL.
| Efficacy Endpoint | Outcome |
| Overall Response Rate (ORR) | 53.1% - 74.9% |
| Complete Remission (CR) | 25.5% - 41.7% |
| 1-Year Overall Survival (OS) | ~57% - 70% |
Data from various studies in relapsed/refractory DLBCL populations.[9][10]
| Common Grade 3/4 Adverse Events | Frequency |
| Neutropenia | High |
| Thrombocytopenia | High (up to 91%) |
| Anemia | Common |
| Febrile Neutropenia | 8% - 25% |
| Infection | ~12% |
Data from various studies.[8][9] Other common side effects include nausea, vomiting, hair loss, fatigue, and potential for kidney damage.[7]
R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)
R-CHOP is the standard frontline treatment for DLBCL.
| Efficacy Endpoint (Frontline DLBCL) | Outcome |
| Complete Remission (CR) | ~60% - 70% |
| 3-Year Progression-Free Survival (PFS) | ~94% - 96% (in low-risk patients) |
| 3-Year Overall Survival (OS) | ~98% - 99% (in low-risk patients) |
Data from various studies in frontline DLBCL.[14][15] Outcomes can be lower in high-risk patient populations.[14]
| Common Grade 3/4 Adverse Events | Frequency |
| Neutropenia | Common |
| Leukopenia | Common |
| Thrombocytopenia | ~9% |
| Anemia | Common |
| Infections | ~10.7% |
Data from various studies.[11] Other common side effects include fatigue, hair loss, nausea, vomiting, mouth sores, and peripheral neuropathy.[1][16]
Conclusion
This compound demonstrated notable single-agent activity in a heavily pre-treated B-cell NHL population, particularly in patients with relapsed disease.[5] The primary toxicities observed were ocular in nature.[3][5] The low rates of myelosuppression and neuropathy suggested its potential for combination with standard chemotherapy.[3][5]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. adcreview.com [adcreview.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Facebook [cancer.gov]
- 7. R-ICE Chemotherapy: Uses, How It Works, and Success Rate [healthline.com]
- 8. RICE (Rituximab + Ifosfamide + Carboplatin + Etoposide) - ChemoExperts [chemoexperts.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Fractionated ifosfamide, carboplatin, and etoposide with rituximab as a safe and effective treatment for relapsed/refractory diffuse large B cell lymphoma with severe comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. 5 Facts About R-CHOP Chemo for DLBCL and What To Expect | MyLymphomaTeam [mylymphomateam.com]
- 13. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]
- 14. onclive.com [onclive.com]
- 15. onclive.com [onclive.com]
- 16. patientpower.info [patientpower.info]
A Head-to-Head Look at CD19-Targeted Therapies: Where Does the Discontinued SGN-CD19A Stand?
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibody-drug conjugate (ADC) SGN-CD19A (denintuzumab mafodotin) with other CD19-targeted therapies. While the development of SGN-CD19A was discontinued (B1498344) by Seattle Genetics (now Seagen) due to portfolio prioritization, an examination of its clinical data alongside approved therapies offers valuable insights into the evolving landscape of CD19-directed treatments for B-cell malignancies.[1][2]
This guide summarizes the available clinical data for SGN-CD19A and compares it with key approved CD19-targeted therapies: the chimeric antigen receptor (CAR) T-cell therapies tisagenlecleucel (Kymriah®) and axicabtagene ciloleucel (Yescarta®), the bispecific T-cell engager (BiTE®) blinatumomab (Blincyto®), and another ADC, loncastuximab tesirine (B3181916) (Zynlonta®). The comparison is stratified by disease type: B-cell Acute Lymphoblastic Leukemia (B-ALL) and Diffuse Large B-cell Lymphoma (DLBCL).
Mechanisms of Action: A Diverse Attack on CD19
CD19 is a transmembrane glycoprotein (B1211001) expressed on the surface of B-cells throughout their development, making it an attractive target for immunotherapy in B-cell cancers.[3] The therapies discussed in this guide employ distinct mechanisms to eliminate CD19-positive malignant cells.
Caption: Mechanisms of action for different classes of CD19-targeted therapies.
Comparison in Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia (R/R B-ALL)
SGN-CD19A was evaluated in a Phase 1 dose-escalation study in adults with R/R B-ALL.[4][5] This section compares its findings with the pivotal trial data for blinatumomab and tisagenlecleucel in similar patient populations.
Efficacy in R/R B-ALL
| Therapy (Trial) | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR/CRc*) | Median Duration of Response (DoR) |
| SGN-CD19A (Phase 1) | Adults with R/R B-ALL | 55 | 35% (q3wk dosing) | 35% (CRc) | 27 weeks |
| Blinatumomab (TOWER) | Adults with Ph- R/R B-ALL | 271 | 44% | 34% | 7.3 months |
| Tisagenlecleucel (ELIANA) | Pediatric/Young Adults with R/R B-ALL | 75 | 81% (within 3 months) | 60% (CR), 21% (CRi) | Not Reached |
*CRc: Composite Complete Remission (CR + CR with incomplete platelet or blood recovery).[4] CRi: CR with incomplete hematologic recovery.
Safety Profile in R/R B-ALL
| Therapy | Key Grade ≥3 Adverse Events |
| SGN-CD19A | Ocular toxicities (keratopathy), fatigue, nausea, pyrexia.[4] |
| Blinatumomab | Cytokine Release Syndrome (CRS), neurologic toxicities, infections, neutropenia.[6][7] |
| Tisagenlecleucel | CRS, neurologic events, infections, cytopenias, febrile neutropenia.[8] |
Experimental Protocols: R/R B-ALL
| Therapy (Trial) | Key Inclusion Criteria | Dosing and Administration | Primary Endpoint |
| SGN-CD19A (Phase 1) | Adults (≥18 years) with R/R B-ALL, B-LBL, or Burkitt leukemia/lymphoma. R/R to ≥1 prior systemic regimen. | IV infusion, weekly (0.3-3 mg/kg) or every 3 weeks (q3wk; 4-6 mg/kg).[5] | Maximum Tolerated Dose (MTD), safety, and anti-tumor activity.[5] |
| Blinatumomab (TOWER) | Adults with Ph-negative R/R B-ALL. | Continuous IV infusion over 4 weeks, followed by a 2-week treatment-free interval.[9] | Overall Survival (OS).[6] |
| Tisagenlecleucel (ELIANA) | Patients aged 3-21 years with R/R B-cell ALL (including primary refractory, chemorefractory, relapsed post-SCT). | Single intravenous infusion of CAR T-cells.[10] | Overall Remission Rate (ORR). |
Comparison in Relapsed/Refractory Diffuse Large B-cell Lymphoma (R/R DLBCL)
SGN-CD19A also underwent a Phase 1 dose-escalation study in patients with R/R B-cell Non-Hodgkin Lymphoma (NHL), with a majority of patients having DLBCL.[11] This section compares its performance with the pivotal data for axicabtagene ciloleucel and loncastuximab tesirine.
Efficacy in R/R DLBCL
| Therapy (Trial) | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Duration of Response (DoR) |
| SGN-CD19A (Phase 1) | R/R B-cell NHL (85% DLBCL) | 60 | 38% | 23% | 47.1 weeks (in relapsed patients who responded) |
| Axicabtagene Ciloleucel (ZUMA-1) | R/R DLBCL, PMBCL, TFL | 101 | 83% | 58% | 11.1 months |
| Loncastuximab Tesirine (LOTIS-2) | R/R DLBCL after ≥2 prior therapies | 145 | 48.3% | 24.8% | 13.4 months |
Safety Profile in R/R DLBCL
| Therapy | Key Grade ≥3 Adverse Events |
| SGN-CD19A | Ocular toxicities (keratopathy), blurred vision, dry eye, fatigue.[12] |
| Axicabtagene Ciloleucel | CRS, neurologic events, cytopenias, infections. |
| Loncastuximab Tesirine | Neutropenia, thrombocytopenia, increased gamma-glutamyltransferase. |
Experimental Protocols: R/R DLBCL
| Therapy (Trial) | Key Inclusion Criteria | Dosing and Administration | Primary Endpoint |
| SGN-CD19A (Phase 1) | R/R B-cell NHL, ≥1 prior systemic regimen. | IV infusion every 3 weeks (0.5-6 mg/kg).[11] | MTD, safety, and anti-tumor activity.[11] |
| Axicabtagene Ciloleucel (ZUMA-1) | Adults with refractory DLBCL, PMBCL, or TFL after ≥2 lines of therapy. | Single IV infusion of CAR T-cells following conditioning chemotherapy.[13] | ORR.[14] |
| Loncastuximab Tesirine (LOTIS-2) | Adults with R/R DLBCL after ≥2 prior systemic therapies. | IV infusion on day 1 of each 21-day cycle.[15][16] | ORR.[15] |
Experimental Workflow: CAR T-Cell Therapy
The administration of CAR T-cell therapies like tisagenlecleucel and axicabtagene ciloleucel involves a multi-step process, from patient T-cell collection to the infusion of the genetically modified cells.
Caption: A simplified workflow of CAR T-cell therapy manufacturing and administration.
Concluding Remarks
Although this compound (SGN-CD19A) will not be a part of the future therapeutic arsenal (B13267) for B-cell malignancies, the data from its early-phase trials provide a valuable benchmark. The comparison highlights the significant progress made in the field of CD19-targeted therapies, with CAR T-cell therapies and blinatumomab demonstrating high response rates, particularly in heavily pre-treated patient populations. The development of newer ADCs like loncastuximab tesirine also shows the continued refinement of this therapeutic modality. For researchers, these comparisons underscore the importance of optimizing the therapeutic window, managing unique toxicities associated with each platform, and identifying the most appropriate patient populations for each treatment strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. adcreview.com [adcreview.com]
- 3. survivornet.com [survivornet.com]
- 4. Paper: A Phase 1 Study of this compound (SGN-CD19A) in Adults with Relapsed or Refractory B-Lineage Acute Leukemia (B-ALL) and Highly Aggressive Lymphoma [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. BLINCYTO® (blinatumomab) Clinical Data | TOWER Study in Relapsed/Refractory B-cell ALL [blincytohcp.com]
- 7. ce.mayo.edu [ce.mayo.edu]
- 8. Three-Year Update of Tisagenlecleucel in Pediatric and Young Adult Patients With Relapsed/Refractory Acute Lymphoblastic Leukemia in the ELIANA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Long-term efficacy of tisagenlecleucel for paediatric and young patients with R/R B-ALL - BJH [bjh.be]
- 11. Paper: A Phase 1 Study of this compound (SGN-CD19A) in Relapsed/Refactory B-Lineage Non-Hodgkin Lymphoma [ash.confex.com]
- 12. adcreview.com [adcreview.com]
- 13. Table 2, Details of ZUMA-1 Trial Design - Axicabtagene Ciloleucel for Large B-Cell Lymphoma: Clinical Report - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Loncastuximab tesirine in relapsed or refractory diffuse large B-cell lymphoma (LOTIS-2): a multicentre, open-label, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Comparative cytotoxicity of Denintuzumab mafodotin in different B-cell lines
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of Denintuzumab mafodotin (SGN-CD19A), an antibody-drug conjugate (ADC), in various B-cell lines. This compound is composed of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2] The specificity of the anti-CD19 antibody for B-cells, coupled with the cytotoxic payload of MMAF, allows for targeted delivery of a cell-killing agent to malignant B-lymphocytes.[3]
Mechanism of Action
This compound targets the CD19 protein, which is broadly expressed on the surface of B-lineage cells.[1] Upon binding to CD19, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the MMAF payload.[3] MMAF then binds to tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[6]
Data Presentation
As a direct comparative table of IC50 values for this compound across multiple B-cell lines is not publicly available, the following table summarizes the available preclinical and clinical findings regarding its activity.
| Malignancy Type | Model System | Key Findings |
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | Patient-Derived Xenografts (PDXs) | Showed single-agent activity and significantly delayed disease progression in 7 out of 8 PDX models tested.[4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Preclinical models | Preclinical data suggested synergistic activity when combined with RICE chemotherapy.[5] |
| Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | Phase I Clinical Trial | Demonstrated anti-tumor activity in heavily pretreated patients.[7] |
| Relapsed/Refractory B-ALL and Highly Aggressive Lymphoma | Phase I Clinical Trial | Showed durable responses in heavily pretreated adult patients.[7] |
Experimental Protocols
Below is a detailed methodology for a representative in-vitro cytotoxicity assay that can be used to determine the IC50 values of antibody-drug conjugates like this compound.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for assessing the cytotoxic effect of this compound on various B-cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
B-cell lines of interest (e.g., Raji, Daudi, Ramos)
-
This compound (SGN-CD19A)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count B-cell lines.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at various concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight at 37°C.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in-vitro cytotoxicity assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 6. This compound | C52H83N7O13S | CID 86278355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Denintuzumab Mafodotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bystander effect of Denintuzumab mafodotin with other antibody-drug conjugates (ADCs). The bystander effect, the ability of an ADC's cytotoxic payload to kill neighboring antigen-negative tumor cells after being released from a targeted antigen-positive cell, is a critical attribute for therapies aimed at heterogeneous tumors. This document outlines the mechanistic differences that govern this effect, presents comparative preclinical data, and provides detailed experimental protocols for its assessment.
Executive Summary
This compound (SGN-CD19A) is an antibody-drug conjugate targeting the CD19 antigen present on B-cell malignancies.[1][2][3] It utilizes the cytotoxic agent monomethyl auristatin F (MMAF).[1][2][3] A thorough analysis of the physicochemical properties of MMAF and comparative preclinical data with other auristatin-based ADCs indicates that This compound exhibits a minimal bystander effect . This is primarily due to the low cell membrane permeability of its MMAF payload.[1][4][5][6] In contrast, ADCs utilizing the closely related but more permeable payload, monomethyl auristatin E (MMAE), demonstrate a potent bystander effect.[2][7][8] This guide will explore the underlying reasons for this difference and provide the methodologies to evaluate this phenomenon.
Mechanism of Action and the Bystander Effect
This compound exerts its cytotoxic effect by binding to CD19 on the surface of B-cells, leading to the internalization of the ADC.[1][2] Once inside the cell, the MMAF payload is released, binds to tubulin, and inhibits its polymerization, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[1][2]
The bystander effect is contingent on the ability of the released cytotoxic payload to traverse the cell membrane of the target cell and enter adjacent cells. The key determinant of this capability lies in the physicochemical properties of the payload.
Comparative Analysis: MMAF vs. MMAE
The limited bystander effect of this compound can be understood by comparing its payload, MMAF, with MMAE, a payload known for its potent bystander killing.
| Feature | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) |
| Associated ADC | This compound | Brentuximab vedotin, Polatuzumab vedotin |
| Chemical Property | Hydrophilic, negatively charged at physiological pH[4] | More hydrophobic, neutral[4] |
| Cell Membrane Permeability | Low [1][4][5][6] | High [1][4][5] |
| Bystander Effect | Minimal to None [4][5][] | Potent [2][7][8] |
The charged C-terminal phenylalanine of MMAF significantly impedes its ability to cross cell membranes, thus confining its cytotoxic activity primarily to the antigen-positive cells that have internalized the ADC.[4][6] In contrast, the neutral charge and hydrophobicity of MMAE facilitate its diffusion into neighboring cells.[4]
Preclinical Data Summary: In Vitro and In Vivo Models
Preclinical studies comparing ADCs with MMAF and MMAE payloads consistently demonstrate the superior bystander effect of MMAE-ADCs.
| Experimental Model | MMAF-ADC (e.g., this compound) | MMAE-ADC |
| In Vitro Co-culture Assay | No significant killing of antigen-negative cells.[2] | Significant killing of antigen-negative cells.[2] |
| In Vivo Admixed Tumor Model | Limited to no effect on the growth of antigen-negative tumors.[2] | Significant inhibition of both antigen-positive and antigen-negative tumor growth.[2] |
Experimental Protocols for Assessing Bystander Effect
To empirically assess the bystander effect of an ADC, two primary in vitro assays are commonly employed: the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Killing Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Methodology:
-
Cell Seeding:
-
Antigen-positive (e.g., CD19-positive lymphoma cells) and antigen-negative cells (e.g., CD19-negative cells) are seeded in a 96-well plate.
-
To distinguish between the two cell populations, one can be engineered to express a fluorescent protein (e.g., GFP).
-
Varying ratios of antigen-positive to antigen-negative cells can be plated (e.g., 1:1, 1:3, 3:1).
-
Control wells should contain monocultures of each cell type.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC (this compound), a positive control ADC with a known bystander effect (e.g., an MMAE-conjugate), and a negative control (non-binding ADC).
-
Add the ADCs to the co-culture wells.
-
-
Incubation:
-
Incubate the plates for a duration appropriate for the ADC's mechanism of action (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Assess the viability of the antigen-negative cell population using imaging cytometry or flow cytometry to quantify the fluorescently labeled cells.
-
A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the test ADC, compared to controls, indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and is capable of killing bystander cells.
Methodology:
-
Prepare Conditioned Medium:
-
Culture antigen-positive cells to a high density.
-
Treat the cells with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and centrifuge to remove cell debris.
-
-
Treatment of Bystander Cells:
-
Seed antigen-negative cells in a new 96-well plate.
-
Replace the medium with the collected conditioned medium from ADC-treated and untreated antigen-positive cells.
-
-
Incubation:
-
Incubate the antigen-negative cells with the conditioned medium for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the antigen-negative cells using a suitable method (e.g., CellTiter-Glo®, MTT assay).
-
A significant decrease in viability in cells treated with conditioned medium from ADC-treated antigen-positive cells indicates a bystander effect.
-
Conclusion
The assessment of the bystander effect is a critical component in the preclinical evaluation of ADCs. Based on the fundamental properties of its MMAF payload, this compound is predicted to have a limited bystander effect. This characteristic may offer a wider therapeutic window by minimizing off-target toxicity to surrounding healthy tissues. However, for treating heterogeneous tumors where antigen expression is varied, ADCs with a potent bystander effect, such as those utilizing MMAE, may be more efficacious. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of the bystander effect for this compound and other novel ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Denintuzumab Mafodotin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Denintuzumab mafodotin. As an antibody-drug conjugate (ADC), this compound combines a monoclonal antibody with a potent cytotoxic agent, Monomethyl auristatin F (MMAF), requiring stringent safety measures to protect laboratory personnel.[1][2][3] While a specific Safety Data Sheet (SDS) for the conjugated this compound is not publicly available, this guidance is compiled from information on its constituent parts and general safety practices for ADCs.
Occupational Exposure and Hazard Information
This compound is comprised of the monoclonal antibody Denintuzumab and the cytotoxic payload MMAF.[2] The antibody component, Denintuzumab, is not classified as a hazardous substance.[4] However, the cytotoxic agent MMAF is a potent inhibitor of tubulin polymerization, warranting careful handling.[1] Due to the high potency of the cytotoxic component, ADCs are generally handled with a high degree of caution.
| Component | CAS Number | Hazard Classification | Occupational Exposure Limit (OEL) |
| Denintuzumab | 1399672-02-6 | Not classified as a hazardous substance or mixture.[4] | No established OEL. |
| Monomethyl auristatin F (MMAF) | 745017-94-1 | Potent cytotoxic agent; antineoplastic.[1] | No established OEL. General guidance for ADCs: <0.1 µg/m³. |
| This compound | 1399672-02-6 | Assumed to be a potent cytotoxic agent. | No established OEL. Handle as a highly hazardous compound. |
Personal Protective Equipment (PPE)
A comprehensive assessment of risk should be conducted for all procedures involving this compound to ensure the appropriate level of protection is used. The following PPE is recommended as a minimum standard:
| PPE Category | Specification |
| Gloves | Two pairs of chemotherapy-rated, powder-free gloves. Change gloves regularly and immediately if contaminated, torn, or punctured. |
| Gown | Disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation, such as during reconstitution or if handling powder. |
Experimental Protocols: Safe Handling and Administration
All work with this compound should be performed in a designated controlled area.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound at -80°C in a secure, clearly labeled location, segregated from other materials.[5]
Reconstitution and Preparation:
-
All preparation activities must be conducted within a certified biological safety cabinet (BSC) or a containment isolator to minimize exposure risk.
-
Before starting, ensure all necessary materials, including PPE, spill kit, and waste disposal containers, are within the containment area.
-
Follow the specific reconstitution protocol provided with the product. Use aseptic technique throughout the process.
-
Avoid pressurizing the vial during reconstitution to prevent aerosol generation.
Administration (in a research setting):
-
Use Luer-Lok syringes and needles or other safety-engineered devices to prevent accidental disconnection and leakage.
-
Prime IV tubing with a non-hazardous solution before connecting to the vial containing this compound.
-
After administration, do not recap, bend, or break needles. Dispose of them immediately in a designated sharps container.
Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Use a spill kit specifically designed for cytotoxic agents. Absorb liquids with appropriate absorbent materials and decontaminate the area according to established laboratory procedures.
-
Collect all cleanup materials in a labeled hazardous waste container.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemotherapeutic waste.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container labeled "Chemotherapeutic Waste."
-
Liquid Waste: Unused solutions or liquid waste should be collected in a designated, leak-proof, and clearly labeled container. Do not dispose of liquid waste down the drain.[6]
-
Solid Waste: All contaminated items, including gloves, gowns, bench paper, and vials, must be disposed of in a designated, leak-proof container with a lid, clearly labeled as "Chemotherapeutic Waste."[6]
Final Disposal:
-
All this compound waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[6] This typically involves incineration by a licensed hazardous waste disposal service.
Visual Guidance
Signaling Pathway of this compound
This compound targets the CD19 protein expressed on the surface of B-cells. After binding, the ADC is internalized, and the cytotoxic agent, MMAF, is released. MMAF then binds to tubulin, inhibiting its polymerization, which leads to cell cycle arrest and apoptosis.[1][3]
Caption: Mechanism of action of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
